Product packaging for Ispronicline(Cat. No.:CAS No. 252870-53-4)

Ispronicline

Cat. No.: B1672644
CAS No.: 252870-53-4
M. Wt: 234.34 g/mol
InChI Key: RPCVIAXDAUMJJP-PZBABLGHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ispronicline is under investigation in clinical trial NCT00109564 (A Safety and Efficacy Study of this compound (TC-1734-112) in Subjects With Age Associated Memory Impairment (AAMI)).
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.
a neuronal nicotinic acetylcholine receptor modulator;  has antidepressant, neuroprotective, and cognitive effects;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O B1672644 Ispronicline CAS No. 252870-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4/h5,7-12,15H,6H2,1-4H3/b7-5+/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCVIAXDAUMJJP-PZBABLGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)C=CCC(C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C/C=C/C1=CC(=CN=C1)OC(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027512
Record name Ispronicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252870-53-4
Record name Ispronicline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=252870-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ispronicline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252870534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ispronicline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16205
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ispronicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISPRONICLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E05NBH9V5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ispronicline (TC-1734): A Deep Dive into its Mechanism of Action as a Selective α4β2 Nicotinic Acetylcholine Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispronicline (TC-1734) is a novel, orally active, and brain-selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). It has demonstrated pro-cognitive and neuroprotective effects in a variety of preclinical models, positioning it as a potential therapeutic agent for cognitive deficits associated with neurodegenerative disorders such as Alzheimer's disease. This technical guide provides an in-depth analysis of the mechanism of action of this compound, detailing its binding affinity, functional potency, and selectivity for nAChR subtypes. Furthermore, this document outlines the downstream signaling pathways modulated by this compound and provides detailed protocols for the key experiments utilized in its characterization.

Introduction

The cholinergic system plays a pivotal role in cognitive processes, including learning and memory. A decline in cholinergic function is a well-established hallmark of Alzheimer's disease. Nicotinic acetylcholine receptors, particularly the α4β2 subtype which is highly expressed in brain regions critical for cognition, have emerged as a key target for therapeutic intervention. This compound (TC-1734) was developed as a selective partial agonist for the α4β2 nAChR, aiming to provide cognitive enhancement with an improved safety and tolerability profile compared to full nicotinic agonists.[1][2] This document serves as a comprehensive technical resource on the molecular and cellular mechanisms underlying the therapeutic potential of this compound.

Molecular Interaction with Nicotinic Acetylcholine Receptors

This compound's primary mechanism of action is its interaction with neuronal nAChRs. Its binding affinity and functional activity have been characterized across various nAChR subtypes, revealing a distinct selectivity profile.

Binding Affinity

Radioligand binding assays have been instrumental in determining the affinity of this compound for different nAChR subtypes. These studies have consistently shown that this compound exhibits a high affinity for the α4β2 nAChR.

Table 1: this compound Binding Affinities (Ki) for various nAChR Subtypes

nAChR SubtypeKi (nM)Reference
α4β211[3]
α7>10,000[3]
α3β4>10,000[3]

This table summarizes the high-affinity and selective binding of this compound to the α4β2 nAChR subtype.

Functional Activity

As a partial agonist, this compound activates the α4β2 nAChR but elicits a submaximal response compared to the endogenous full agonist, acetylcholine, or other full nicotinic agonists like nicotine. This property is crucial as it may contribute to a wider therapeutic window by avoiding the overstimulation and subsequent desensitization of the receptor that can be associated with full agonists. The functional potency (EC50) and efficacy (Emax) of this compound have been determined using in vitro functional assays.

Table 2: this compound Functional Activity at the α4β2 nAChR

ParameterValueDescriptionReference
EC50Data not available in search resultsConcentration for 50% of maximal effect
Emax (% of Nicotine's maximal response)Data not available in search resultsMaximum achievable response

(Note: Specific EC50 and Emax values for this compound were not available in the provided search results. This data is typically found in primary preclinical research publications.)

Downstream Signaling Pathways

Activation of α4β2 nAChRs by this compound initiates a cascade of intracellular signaling events that are believed to underlie its pro-cognitive and neuroprotective effects. The influx of cations, particularly Ca2+, through the receptor channel is a critical initiating event.

This compound This compound a4b2 α4β2 nAChR This compound->a4b2 Ca_influx Ca²⁺ Influx a4b2->Ca_influx PKC PKC Ca_influx->PKC ERK ERK PKC->ERK CREB CREB ERK->CREB Gene_expression Gene Expression (e.g., c-Fos, BDNF) CREB->Gene_expression Neuroprotection Neuroprotection & Cognitive Enhancement Gene_expression->Neuroprotection

This compound-mediated signaling cascade.
Activation of the ERK/CREB Pathway

A key downstream pathway influenced by nAChR activation is the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) signaling cascade. Phosphorylation of ERK and subsequently CREB leads to the transcription of genes involved in synaptic plasticity, neuronal survival, and cognitive function. Studies have shown that nicotinic agonists can induce the phosphorylation of both ERK and CREB. While specific data for this compound is not detailed in the provided search results, its action as an α4β2 agonist suggests it likely modulates this pathway.

Physiological Effects

The molecular interactions of this compound translate into significant physiological effects at both the neuronal and systemic levels.

Enhanced Acetylcholine Release

In vivo microdialysis studies have demonstrated that this compound enhances the release of acetylcholine in cortical regions of the brain. This effect is likely mediated by the activation of presynaptic α4β2 nAChRs located on cholinergic nerve terminals, leading to a feedback loop that promotes further acetylcholine release. This increase in cortical acetylcholine is thought to contribute to the observed improvements in cognitive function.

Neuronal Activation

The administration of this compound leads to the activation of specific neuronal populations. This has been demonstrated through the induction of c-Fos, an immediate early gene often used as a marker for neuronal activity. Studies in rats have shown that this compound administration increases c-Fos expression in brain regions associated with stress and memory, such as the paraventricular nucleus of the hypothalamus.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of specialized experimental techniques. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Ki Determination

start Start prep Prepare Membranes (e.g., from cells expressing human α4β2 nAChRs) start->prep incubate Incubate Membranes with [³H]epibatidine and varying concentrations of this compound prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze end End analyze->end

Workflow for Ki determination.

Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the human α4β2 nAChR are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay: In a 96-well plate, membrane homogenates are incubated with a fixed concentration of the radioligand [3H]epibatidine and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competitor (e.g., nicotine).

  • Incubation: The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for EC50 and Efficacy Determination

start Start cell_prep Culture cells expressing human α4β2 nAChRs start->cell_prep patch Establish whole-cell patch clamp configuration cell_prep->patch apply Apply increasing concentrations of this compound and measure inward current patch->apply agonist Apply a saturating concentration of a full agonist (e.g., Nicotine) to determine maximal response apply->agonist analyze Construct dose-response curve and calculate EC50 and Emax agonist->analyze end End analyze->end

Workflow for functional characterization.

Protocol:

  • Cell Culture: Cells (e.g., HEK293 or CHO) stably expressing the human α4β2 nAChR are cultured on glass coverslips.

  • Recording Setup: Coverslips are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Drug Application: this compound is applied to the cell at various concentrations using a rapid solution exchange system. The resulting inward currents are recorded using a patch-clamp amplifier.

  • Data Acquisition: Currents are recorded in response to a range of this compound concentrations to generate a dose-response curve. The maximal response to a saturating concentration of a full agonist (e.g., nicotine) is also recorded to determine the relative efficacy of this compound.

  • Data Analysis: The peak current amplitude at each concentration is measured and plotted against the logarithm of the drug concentration. The data are fitted with the Hill equation to determine the EC50 and Emax values.

In Vivo Microdialysis for Acetylcholine Release

Protocol:

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex) of an anesthetized rat and secured to the skull.

  • Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after the administration of this compound (e.g., via subcutaneous injection).

  • Neurochemical Analysis: The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-ED).

  • Data Analysis: Acetylcholine levels in the samples collected after drug administration are expressed as a percentage of the baseline levels (pre-drug administration).

c-Fos Immunohistochemistry for Neuronal Activation

Protocol:

  • Animal Treatment and Perfusion: Rats are administered this compound or vehicle. After a set time (e.g., 2 hours), the animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Tissue Processing: The brains are removed, post-fixed, and cryoprotected in a sucrose solution. Coronal sections of the brain are then cut on a cryostat or vibratome.

  • Immunostaining: The brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The sections are imaged using a fluorescence or confocal microscope. The number of c-Fos-positive cells in specific brain regions is quantified using image analysis software.

Western Blotting for ERK and CREB Phosphorylation

Protocol:

  • Cell or Tissue Lysis: Cells or brain tissue are homogenized in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB). The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Detection: The signal is detected using a chemiluminescent substrate, and the bands are visualized on an imaging system. The membranes are often stripped and re-probed with antibodies for total ERK and CREB to normalize for protein loading.

  • Densitometry: The intensity of the bands is quantified using densitometry software.

Conclusion

This compound (TC-1734) is a selective partial agonist of the α4β2 nAChR with a well-defined mechanism of action. Its high affinity and selectivity for this receptor subtype, coupled with its ability to modulate key downstream signaling pathways and enhance cortical acetylcholine release, provide a strong rationale for its therapeutic potential in cognitive disorders. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this compound and other novel nAChR modulators. While clinical development of this compound was discontinued, the understanding of its mechanism of action remains valuable for the future design of therapeutics targeting the cholinergic system.

References

Ispronicline's Affinity for α4β2 Nicotinic Acetylcholine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and functional characteristics of ispronicline (also known as TC-1734) for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for therapeutic development. This document provides a comprehensive overview of quantitative binding data, detailed experimental methodologies, and relevant signaling pathways to support research and drug development efforts in this area.

Core Data Summary: this compound Binding and Functional Parameters

This compound is recognized as a partial agonist for the α4β2 nAChR, demonstrating high-affinity binding to this receptor subtype.[1] The following table summarizes the key quantitative data reported for this compound's interaction with the α4β2 nAChR.

ParameterValueReceptor SubtypeSpeciesSource
Binding Affinity (Ki) 11 nMα4β2 nAChRRat[1][2]

Note: Further specific quantitative data on EC50, IC50, and efficacy for this compound were not available in the public domain at the time of this review. The provided Ki value is a critical measure of the compound's binding potency.

Experimental Protocols

The determination of this compound's binding affinity and functional activity at the α4β2 nAChR involves several standard, yet highly specialized, experimental protocols. The methodologies outlined below are based on established techniques for characterizing nAChR ligands.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α4β2 nAChR.

Workflow:

G prep Membrane Preparation (e.g., from rat brain or cells expressing recombinant α4β2 nAChR) radioligand Radioligand Incubation (e.g., [3H]epibatidine or [3H]cytisine) prep->radioligand competitor Addition of this compound (at varying concentrations) radioligand->competitor incubation Incubation to Equilibrium competitor->incubation filtration Rapid Filtration (to separate bound and free radioligand) incubation->filtration quantification Quantification of Radioactivity (Liquid Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 determination and Cheng-Prusoff conversion to Ki) quantification->analysis

Radioligand Binding Assay Workflow

Detailed Steps:

  • Membrane Preparation: Membranes are prepared from a source rich in α4β2 nAChRs, such as specific regions of the rat brain (e.g., thalamus, cortex) or cell lines (e.g., HEK293) stably expressing recombinant human α4 and β2 subunits.

  • Incubation: The prepared membranes are incubated with a specific radioligand that binds to the α4β2 nAChR, such as [³H]epibatidine or [³H]cytisine, at a concentration near its dissociation constant (Kd).

  • Competition: A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or partial agonist, and to quantify its potency (EC50 or IC50) and efficacy.

Objective: To measure the electrophysiological response of α4β2 nAChRs to this compound and determine its functional properties.

Workflow:

G injection Oocyte Injection (with cRNA for α4 and β2 subunits) expression Receptor Expression (Incubation for 2-7 days) injection->expression clamping Two-Electrode Voltage Clamp (Oocyte clamped at a holding potential, e.g., -70 mV) expression->clamping application Application of this compound (at varying concentrations) clamping->application recording Current Recording (Measurement of inward current) application->recording analysis Data Analysis (Dose-response curve generation to determine EC50 and efficacy) recording->analysis

Two-Electrode Voltage Clamp Workflow

Detailed Steps:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are injected with cRNA encoding the human α4 and β2 nAChR subunits.

  • Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of functional α4β2 nAChRs on the cell membrane.

  • Electrophysiological Recording: A two-electrode voltage clamp setup is used to clamp the oocyte's membrane potential at a fixed holding potential.

  • Compound Application: this compound, at various concentrations, is applied to the oocyte via a perfusion system.

  • Current Measurement: The resulting ion flow through the activated nAChR channels is measured as an inward current.

  • Data Analysis: The peak current response at each concentration is plotted to generate a dose-response curve, from which the EC50 (concentration for half-maximal activation) and the maximal efficacy (relative to a full agonist like acetylcholine) can be determined.

Objective: To assess the functional activity of this compound by measuring ion flux through the α4β2 nAChR.

Workflow:

G loading Synaptosome/Cell Loading (with ⁸⁶Rb⁺) wash Wash to Remove Extracellular ⁸⁶Rb⁺ loading->wash stimulation Stimulation with this compound (at varying concentrations) wash->stimulation collection Collection of Effluxed ⁸⁶Rb⁺ stimulation->collection quantification Quantification of Radioactivity (Scintillation Counting) collection->quantification analysis Data Analysis (Calculation of % efflux and determination of EC50) quantification->analysis G This compound This compound receptor α4β2 nAChR This compound->receptor Binds to channel Ion Channel Opening receptor->channel Induces influx Na⁺ and Ca²⁺ Influx channel->influx depolarization Membrane Depolarization influx->depolarization ca_increase Increased Intracellular [Ca²⁺] influx->ca_increase vdcc Activation of Voltage-Gated Ca²⁺ Channels (VGCCs) depolarization->vdcc vdcc->ca_increase downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) ca_increase->downstream neurotransmitter Neurotransmitter Release (e.g., Dopamine, Acetylcholine) ca_increase->neurotransmitter

References

Ispronicline's Selectivity Profile: A Focus on α4β2 with Implications for α7 and α3β4 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data on Ispronicline Selectivity

Published data consistently emphasizes this compound's potent and selective interaction with the α4β2 nAChR. Information from commercial suppliers and scientific publications indicates a high affinity for this subtype. However, a comprehensive, publicly available dataset quantifying the binding affinities and functional potencies of this compound at the α7 and α3β4 nAChR subtypes is lacking. The available information is summarized in the table below, highlighting the absence of specific values for the subtypes of interest.

Receptor SubtypeLigandParameterValue (nM)Reference
α4β2This compoundKi11
α7This compoundKiNot Reported-
α3β4This compoundKiNot Reported-
α4β2This compoundEC50Not Reported-
α7This compoundEC50Not Reported-
α3β4This compoundEC50Not Reported-

This table reflects the publicly available data at the time of this report. The absence of specific values for α7 and α3β4 subtypes underscores the research focus on this compound's α4β2 activity.

Experimental Protocols

The determination of a compound's selectivity for different nAChR subtypes involves a combination of radioligand binding assays and functional assays. The following are detailed methodologies representative of those used in the pharmacological characterization of nAChR ligands.

Radioligand Binding Assays for nAChR Subtype Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for specific nAChR subtypes (α7 and α3β4) by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell lines stably expressing the human nAChR subtype of interest (e.g., HEK-293 cells expressing α7 or α3β4 nAChRs).

  • Membrane preparations from these cells.

  • Radioligands:

    • For α7 nAChR: [³H]-Methyllycaconitine (MLA) or [¹²⁵I]-α-Bungarotoxin.

    • For α3β4 nAChR: [³H]-Epibatidine or [³H]-A-85380 (in the presence of a masking ligand for other subtypes).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cultured cells expressing the target nAChR subtype are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Competition Binding: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are incubated with the cell membrane preparation in the assay buffer.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional Assays for nAChR Subtype Potency (EC50/IC50) using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound at a specific nAChR subtype by measuring ion channel activity.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the subunits of the desired nAChR subtype (e.g., α7 or α3 and β4).

  • Two-electrode voltage clamp setup.

  • Recording solution (e.g., ND96).

  • Agonist (e.g., acetylcholine) for determining antagonist activity.

  • Test compound (this compound).

Procedure:

  • Oocyte Preparation and Injection: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer. The oocytes are then injected with the cRNA encoding the nAChR subunits and incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: An injected oocyte is placed in a recording chamber and continuously perfused with the recording solution. The oocyte is impaled with two microelectrodes, one for voltage clamping and one for current recording. The membrane potential is typically held at a negative potential (e.g., -70 mV).

  • Compound Application:

    • Agonist testing (to determine EC50): Increasing concentrations of the test compound (this compound) are applied to the oocyte, and the resulting inward current is measured.

    • Antagonist testing (to determine IC50): The oocyte is co-perfused with a fixed concentration of an agonist (e.g., acetylcholine at its EC50) and increasing concentrations of the test compound. The inhibition of the agonist-induced current is measured.

  • Data Analysis: The peak current response at each concentration is measured. Concentration-response curves are generated by plotting the current amplitude against the logarithm of the compound concentration. The data are fitted to a sigmoidal dose-response equation to determine the EC50 or IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in this compound's selectivity and a typical experimental workflow for its characterization.

Ispronicline_Selectivity cluster_receptors Nicotinic Acetylcholine Receptor Subtypes This compound This compound alpha4beta2 α4β2 This compound->alpha4beta2 High Affinity (Ki = 11 nM) Partial Agonist alpha7 α7 This compound->alpha7 Low Affinity (Quantitative Data Lacking) alpha3beta4 α3β4 This compound->alpha3beta4 Low Affinity (Quantitative Data Lacking)

This compound's nAChR Selectivity Profile.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_subtypes Target nAChR Subtypes cluster_analysis Data Analysis & Interpretation Binding Radioligand Binding Assays (Determine Ki) Function Functional Assays (e.g., TEVC, FLIPR) (Determine EC50/IC50) Binding->Function Confirm functional activity a7 α7 Binding->a7 a3b4 α3β4 Binding->a3b4 a4b2 α4β2 Binding->a4b2 Function->a7 Function->a3b4 Function->a4b2 Selectivity Determine Selectivity Profile (Compare Ki and EC50 values across subtypes) a7->Selectivity a3b4->Selectivity a4b2->Selectivity Start Test Compound (this compound) Start->Binding Start->Function

Workflow for Determining nAChR Subtype Selectivity.

Conclusion

This compound is a well-characterized selective partial agonist of the α4β2 nAChR. While its high selectivity over other nAChR subtypes, including α7 and α3β4, is frequently cited, the specific quantitative data to fully delineate this selectivity profile in the public domain is limited. The focus on α4β2 in the development of this compound for cognitive disorders has likely directed the research and publication priorities. For a comprehensive understanding of this compound's interaction with α7 and α3β4 nAChRs, further studies with publicly reported binding affinity and functional potency data would be required. The experimental protocols described herein provide a standard framework for conducting such investigations, which are crucial for the continued exploration of the therapeutic potential of nAChR modulators.

References

Pharmacokinetics of Ispronicline in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ispronicline (TC-1734) is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential for cognitive enhancement in preclinical rodent models.[1][2] A striking characteristic of this compound is the disconnect between its relatively short pharmacokinetic half-life and the long-lasting pro-cognitive effects it elicits.[2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in rodent models, details established experimental protocols for such studies, and visualizes key processes through diagrammatic representations. While extensive quantitative pharmacokinetic data for this compound in rodents is not widely available in the public domain, this guide synthesizes the known information and provides standardized methodologies for researchers in the field.

Core Pharmacokinetic Profile of this compound in Rodents

The most consistently reported pharmacokinetic parameter for this compound in rodent models is its plasma half-life.

Table 1: Reported Pharmacokinetic Parameters of this compound in Rats

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½)Rat~2 hoursNot Specified[2]

This compound is known to be orally active and brain-selective.[1] Preclinical studies have utilized both oral and subcutaneous routes of administration. Following administration, this compound is metabolized, with one identified metabolite being the N-desalkylated form, TC-1784. Toxicity studies in mice and rats have shown that this compound is well-tolerated following both acute and chronic oral administration.

Signaling Pathway of this compound

This compound exerts its effects primarily through the activation of the α4β2 nAChR, a key receptor involved in cholinergic neurotransmission and cognitive processes. The binding of this compound to this receptor initiates a cascade of downstream events that are believed to underlie its cognitive-enhancing properties.

Ispronicline_Signaling_Pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx NT_Release Neurotransmitter Release (e.g., ACh, DA) Ca_Influx->NT_Release Downstream Downstream Signaling Cascades NT_Release->Downstream Cognitive_Enhancement Cognitive Enhancement Downstream->Cognitive_Enhancement

Caption: this compound signaling pathway.

Experimental Protocols for Rodent Pharmacokinetic Studies

The following sections detail standardized methodologies for conducting pharmacokinetic studies of compounds like this compound in rodent models.

Animal Models
  • Species: Male Wistar or Sprague-Dawley rats are commonly used. For mice, strains such as C57BL/6 or CD-1 are often selected.

  • Health Status: Animals should be healthy, within a specific weight range, and acclimatized to the laboratory environment for at least one week prior to the study.

  • Housing: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum, unless fasting is required for the experimental protocol.

Dosing and Administration
  • Dose Formulation: this compound for oral administration can be formulated as a solution or suspension in a suitable vehicle such as water, saline, or a solution of 0.5% methylcellulose. For intravenous administration, this compound should be dissolved in a sterile, isotonic solution.

  • Routes of Administration:

    • Oral (PO): Administered via oral gavage.

    • Intravenous (IV): Administered as a bolus injection or infusion, typically into the tail vein.

    • Subcutaneous (SC): Administered as an injection under the skin, usually in the dorsal region.

Dosing_Administration_Workflow cluster_prep Dose Preparation cluster_admin Administration Routes Compound This compound Powder Formulation Formulation (Solution/Suspension) Compound->Formulation Vehicle Vehicle Selection (e.g., Saline, Methylcellulose) Vehicle->Formulation PO Oral (PO) Gavage Formulation->PO IV Intravenous (IV) Tail Vein Injection Formulation->IV SC Subcutaneous (SC) Dorsal Injection Formulation->SC

Caption: Dosing and administration workflow.

Blood Sampling
  • Sampling Sites: Blood samples can be collected from the tail vein, saphenous vein, or via terminal cardiac puncture. For serial sampling from the same animal, cannulation of the jugular or carotid artery is often employed.

  • Time Points: For a typical pharmacokinetic study, blood samples are collected at pre-dose (0) and at multiple time points post-dose, for example: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma is separated by centrifugation and stored at -80°C until analysis.

Blood_Sampling_Workflow Animal Dosed Rodent Collection Blood Collection (e.g., Tail Vein) Animal->Collection Tubes Anticoagulant Tubes (e.g., EDTA) Collection->Tubes Centrifuge Centrifugation Tubes->Centrifuge Plasma Plasma Separation Centrifuge->Plasma Storage Storage at -80°C Plasma->Storage Analysis LC-MS/MS Analysis Storage->Analysis

Caption: Blood sampling and processing workflow.

Bioanalytical Method
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantification of small molecules like this compound in biological matrices due to its high sensitivity and selectivity.

  • Sample Preparation: Plasma samples typically undergo protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation. The supernatant is then diluted and injected into the LC-MS/MS system.

  • Chromatography: A C18 reverse-phase column is commonly used for separation. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

  • Method Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

Data Analysis

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis. Key parameters include:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F (Bioavailability): The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Conclusion

This compound exhibits a noteworthy pharmacological profile, with a short half-life in rats that belies its prolonged cognitive-enhancing effects. While detailed quantitative pharmacokinetic data in rodent models are sparse in the public domain, this guide provides a framework of the known characteristics and outlines the standardized experimental protocols necessary for conducting such research. The provided diagrams for the signaling pathway and experimental workflows offer a clear visual aid for understanding the key processes involved in the preclinical evaluation of this compound. Further research to fully elucidate the complete pharmacokinetic profile of this compound in various rodent models is warranted to better understand the exposure-response relationship and to support its continued development.

References

The Rise and Fall of a Promising Nootropic: A Technical History of AZD-3480 (Ispronicline)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3480, also known as Ispronicline and TC-1734, emerged from the laboratories of Targacept, Inc. as a novel chemical entity with the potential to address significant unmet needs in cognitive dysfunction. This technical guide provides an in-depth chronicle of the discovery and development of AZD-3480, from its promising preclinical profile to its eventual discontinuation. The journey of this selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist offers valuable insights into the complexities of developing therapeutics for central nervous system (CNS) disorders.

Discovery and Preclinical Development

This compound was designed as a selective partial agonist for the α4β2 subtype of neuronal nicotinic acetylcholine receptors.[1][2] These receptors are widely expressed in the brain and are implicated in various cognitive functions, including learning, memory, and attention.[3][4] The rationale for developing a selective α4β2 agonist was rooted in the understanding that cholinergic deficits are a hallmark of several neurodegenerative and psychiatric disorders, most notably Alzheimer's disease.[5]

Preclinical Pharmacology

Preclinical studies in various animal models demonstrated this compound's potential for cognitive enhancement. In rodent models, the compound showed memory-enhancing properties. A notable characteristic observed in preclinical studies was the long duration of memory improvement, lasting from 18 hours to 2 days, which was in stark contrast to its relatively short half-life of approximately 2 hours in rats.

Table 1: Preclinical Data Summary for AZD-3480 (this compound)

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) ~11 nMRat brain membranes
Receptor Selectivity Partial agonist at α4β2 nAChRIn vitro assays
Pharmacokinetic Half-life ~2 hoursRat
Cognitive Enhancement Potent improvement in memoryRodent models (object recognition, radial arm maze)
Experimental Protocols: Preclinical

Detailed experimental protocols for the preclinical evaluation of AZD-3480 are not extensively available in the public domain. However, based on standard pharmacological practices and the cited literature, the following methodologies were likely employed:

  • Radioligand Binding Assays: These assays would have been used to determine the binding affinity (Ki) of this compound for the α4β2 nAChR. The general procedure involves incubating membranes from rat brain or cells expressing the recombinant human α4β2 receptor with a radiolabeled ligand (e.g., [³H]-epibatidine) in the presence of varying concentrations of this compound. The amount of bound radioactivity is then measured to calculate the Ki value.

  • In Vitro Functional Assays (e.g., Patch-Clamp Electrophysiology): To determine the functional activity of this compound as a partial agonist, whole-cell patch-clamp recordings would have been performed on cells expressing α4β2 nAChRs. This technique allows for the measurement of ion channel currents in response to the application of the compound, revealing its agonistic properties.

  • Animal Models of Cognitive Impairment: To assess in vivo efficacy, various rodent models would have been utilized. These could include:

    • Object Recognition Test: This test assesses learning and memory by measuring the time a rodent spends exploring a novel object compared to a familiar one.

    • Radial Arm Maze: This maze is used to evaluate spatial learning and working memory by requiring the animal to learn the locations of food rewards in different arms of the maze.

Clinical Development

The promising preclinical data for this compound led to its advancement into clinical trials. In December 2005, Targacept entered into a global license and research collaboration agreement with AstraZeneca for the development and commercialization of TC-1734 (subsequently named AZD-3480).

Phase I Clinical Trials

Phase I studies in healthy young male volunteers were conducted to evaluate the safety, tolerability, and pharmacokinetics of AZD-3480. These studies utilized a double-blind, placebo-controlled design with both single ascending doses and multiple ascending doses.

Table 2: Phase I Clinical Trial Data for AZD-3480 (this compound) in Healthy Volunteers

ParameterSingle Ascending DoseMultiple Ascending DoseReference
Dose Range 2 - 320 mg50, 100, 200 mg (once daily for 10 days)
Time to Cmax ~1-2 hoursNot specified
Terminal Half-life (t1/2) 3 - 5.3 hours2.7 - 8.8 hours
Adverse Events Mild to moderate; most frequent were dizziness and headacheMild to moderate; most frequent were dizziness and headache
Phase II Clinical Trials

AZD-3480 was subsequently investigated in Phase II clinical trials for several indications, including Alzheimer's disease, Attention-Deficit/Hyperactivity Disorder (ADHD), and cognitive dysfunction in schizophrenia.

A Phase IIb dose-finding study, known as the Sirocco trial, was initiated to evaluate the efficacy and safety of AZD-3480 in patients with mild-to-moderate Alzheimer's disease.

Table 3: Phase IIb Clinical Trial (Sirocco) Data for AZD-3480 in Alzheimer's Disease

ParameterDetailsReference
Study Design Randomized, double-blind, placebo-controlled, active-comparator (donepezil)
Patient Population 567 patients with mild-to-moderate Alzheimer's disease
Treatment Arms AZD-3480 (5 mg, 20 mg, 35/100 mg), Donepezil (10 mg), Placebo
Primary Outcome Change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
Results Inconclusive; neither AZD-3480 nor donepezil showed a statistically significant improvement over placebo on the ADAS-Cog. Some improvement was seen on secondary measures (MMSE and ADCS-CGIC) at the 20mg dose.

A Phase II clinical trial was conducted to assess the efficacy of AZD-3480 in adults with ADHD. This study employed a within-subjects, randomized, placebo-controlled, double-blind crossover design.

Table 4: Phase II Clinical Trial Data for AZD-3480 in Adult ADHD

ParameterDetailsReference
Study Design Within-subjects, randomized, placebo-controlled, double-blind crossover
Patient Population 30 adults with ADHD (24 in intent-to-treat analysis)
Treatment Arms AZD-3480 (5 mg and 50 mg), Placebo
Primary Outcome Investigator Rated Conners Adult ADHD Rating Scale (CAARS-INV) Total ADHD Symptoms Score and Stop Signal Task (SST) performance
Results Statistically significant improvement in total ADHD symptoms and SST performance with the 50 mg dose of AZD-3480.

A Phase IIb trial, known as the HALO trial, investigated the efficacy of AZD-3480 for cognitive dysfunction in schizophrenia.

Table 5: Phase IIb Clinical Trial (HALO) Data for AZD-3480 in Schizophrenia

ParameterDetailsReference
Study Design Randomized, double-blind, placebo-controlled
Primary Outcome Improvement on various cognitive domains measured by the IntegNeuro computerized test battery
Results Did not meet the trial's criteria for statistical significance on the primary endpoints.

Mechanism of Action and Signaling Pathways

AZD-3480 exerts its effects as a partial agonist at the α4β2 neuronal nicotinic acetylcholine receptor. Activation of this receptor, a ligand-gated ion channel, leads to the influx of cations, primarily Na⁺ and Ca²⁺, into the neuron. This influx causes membrane depolarization and can trigger a cascade of downstream signaling events. While specific studies detailing the downstream signaling of AZD-3480 are limited, the general pathways activated by α4β2 nAChR agonists are understood to contribute to neuroprotection and synaptic plasticity. These include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway.

AZD3480_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses AZD3480 AZD-3480 (this compound) nAChR α4β2 nAChR AZD3480->nAChR Binds and partially activates Ca_influx Ca²⁺ Influx nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K ERK ERK Ca_influx->ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB Bcl2 Bcl-2 Akt->Bcl2 ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Neuroprotection Neuroprotection Bcl2->Neuroprotection Synaptic_Plasticity Synaptic Plasticity (Cognitive Enhancement) Gene_Expression->Synaptic_Plasticity

Caption: Simplified signaling pathway of AZD-3480 via the α4β2 nAChR.

Development Timeline and Discontinuation

The development of AZD-3480 was marked by a series of strategic decisions by Targacept and AstraZeneca, ultimately leading to its discontinuation.

AZD3480_Development_Timeline cluster_discovery Discovery & Preclinical cluster_collaboration Collaboration cluster_clinical_trials Clinical Development cluster_discontinuation Discontinuation Discovery Discovery of TC-1734 (Targacept) Preclinical Preclinical Studies (Cognitive Enhancement in Animal Models) Discovery->Preclinical Collaboration 2005: Targacept and AstraZeneca Collaboration Agreement PhaseI Phase I Trials (Healthy Volunteers) Collaboration->PhaseI PhaseII_AD Phase IIb (Sirocco) for Alzheimer's Disease (Inconclusive Results - 2008) PhaseI->PhaseII_AD PhaseII_Schiz Phase IIb (HALO) for Schizophrenia (Failed to Meet Endpoints - 2008) PhaseI->PhaseII_Schiz PhaseII_ADHD Phase II for ADHD (Positive Results - 2009) PhaseI->PhaseII_ADHD PhaseIIb_AD_2 Further Phase IIb for Alzheimer's Disease (Initiated by Targacept - 2011) PhaseII_AD->PhaseIIb_AD_2 Return_Rights 2013: AstraZeneca returns rights for AZD-3480 to Targacept PhaseIIb_AD_2->Return_Rights Discontinuation 2014: Development of AZD-3480 for Alzheimer's Disease Discontinued Return_Rights->Discontinuation

Caption: Key milestones in the development and discontinuation of AZD-3480.

Despite promising results in the ADHD trial, the inconclusive findings in the larger Alzheimer's disease and schizophrenia studies likely contributed to a shift in the development strategy. In March 2013, AstraZeneca returned the rights for AZD-3480 to Targacept. Targacept initiated a further Phase IIb study in Alzheimer's disease in 2011, but ultimately, in July 2014, the development of this compound for Alzheimer's disease was discontinued.

Conclusion

The story of AZD-3480 (this compound) is a testament to the challenging landscape of CNS drug development. While demonstrating a clear biological mechanism of action and promising preclinical and early clinical signals in some indications, the compound failed to meet the rigorous efficacy standards required for advancement in larger, more definitive trials for Alzheimer's disease and schizophrenia. The positive findings in ADHD suggest that selective α4β2 nAChR partial agonists may still hold therapeutic potential for certain patient populations. The comprehensive data gathered throughout the development of AZD-3480, from its molecular interactions to its clinical effects, provides a valuable case study for researchers and scientists in the field, informing future efforts to develop novel treatments for cognitive disorders.

References

Ispronicline's Impact on Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ispronicline (also known as TC-1734) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for cognitive function and neuroprotection. With a high affinity for the α4β2 subtype, this compound demonstrates a favorable pharmacological profile, exhibiting selectivity over other nAChR subtypes and a reduced side-effect profile compared to full agonists like nicotine. This document provides a comprehensive overview of the effects of this compound on cholinergic neurotransmission, including its receptor binding and functional activity, its influence on neurotransmitter release, and the intracellular signaling cascades it initiates. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its mechanism of action.

Introduction to this compound and Cholinergic Neurotransmission

The cholinergic system, integral to cognitive processes such as learning, memory, and attention, is primarily mediated by the neurotransmitter acetylcholine (ACh). Nicotinic acetylcholine receptors, a major class of cholinergic receptors, are ligand-gated ion channels that are widely distributed throughout the brain. The α4β2 nAChR subtype is the most abundant high-affinity nicotinic receptor in the central nervous system and has been a primary target for therapeutic development for cognitive disorders, including Alzheimer's disease and age-associated memory impairment.

This compound emerges as a significant compound due to its selective partial agonism at the α4β2 nAChR.[1] As a partial agonist, it elicits a submaximal receptor response compared to a full agonist, a characteristic that is thought to contribute to its improved tolerability. Its selectivity for the α4β2 subtype over other nAChRs, such as those found in autonomic ganglia and neuromuscular junctions, further enhances its therapeutic potential by minimizing peripheral side effects.[1] This guide delves into the technical details of this compound's interaction with the cholinergic system.

Quantitative Pharmacodynamics of this compound

The pharmacological activity of this compound has been characterized through various in vitro assays to determine its binding affinity and functional efficacy at different nAChR subtypes.

Receptor Binding Affinity

This compound exhibits a high affinity for the α4β2 nAChR subtype. The primary quantitative measure of this interaction is the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the absence of the natural ligand.

Receptor SubtypeLigandTissue/Cell LineKᵢ (nM)Reference
α4β2This compoundRat brain membranes / Mammalian cells expressing human α4β211[1][2]
α7This compound-High selectivity for α4β2 over α7[2]
α3β4This compound-High selectivity for α4β2 over α3β4
Functional Activity as a Partial Agonist

The partial agonist activity of this compound at α4β2 nAChRs has been demonstrated in functional assays, which measure the drug's ability to elicit a biological response (e.g., ion flux or changes in membrane potential). Key parameters include the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that produces 50% of its maximal effect, and the maximal efficacy (Eₘₐₓ), which is the maximum response achievable by the drug, often expressed as a percentage of the response to a full agonist like acetylcholine or nicotine.

Receptor SubtypeAssay TypeParameterValueReference
α4β2Functional AssaysAgonist ActivityPartial Agonist

Note: Specific EC₅₀ and Eₘₐₓ values for this compound across a range of nAChR subtypes are not consistently reported in publicly available literature.

In Vivo Effects on Neurotransmitter Release

This compound's activity at presynaptic α4β2 nAChRs modulates the release of several key neurotransmitters, including acetylcholine and dopamine. These effects are typically quantified using in vivo microdialysis.

Acetylcholine Release

Activation of presynaptic α4β2 nAChRs on cholinergic terminals is known to facilitate acetylcholine release. While specific quantitative data for this compound's effect on acetylcholine release from microdialysis studies is limited in the available literature, other nicotinic agonists have been shown to increase cortical acetylcholine levels.

Brain RegionDrugDoseChange in ACh ReleaseReference
Rat CortexRJR-2403 (nicotinic agonist)1.2-7.2 µmol/kg, s.c.Up to 90% increase
Dopamine Release

The α4β2 nAChRs are also present on dopaminergic terminals, and their activation can enhance dopamine release, particularly in reward-related brain regions like the nucleus accumbens and prefrontal cortex. The partial agonism of this compound is thought to modulate this dopamine release in a manner that may contribute to its therapeutic effects without the high abuse potential of full agonists.

Brain RegionDrugDoseChange in Dopamine ReleaseReference
Rat CortexRJR-2403 (nicotinic agonist)1.2-7.2 µmol/kg, s.c.Up to 131% increase

Note: The data presented for neurotransmitter release is for a structurally related nicotinic agonist and serves to illustrate the expected effects of an α4β2 agonist. Specific microdialysis data for this compound is not widely available.

Signaling Pathways Activated by this compound

The binding of this compound to α4β2 nAChRs initiates a cascade of intracellular signaling events that are believed to underlie its long-term effects on neuronal function and survival. While the primary action of nAChRs is ion channel opening, leading to cation influx and neuronal depolarization, there is growing evidence for the involvement of second messenger systems.

PI3K/Akt Signaling Pathway

Activation of α4β2 nAChRs can lead to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and synaptic plasticity.

PI3K_Akt_Pathway This compound This compound a4b2 α4β2 nAChR This compound->a4b2 Binds to PI3K PI3K a4b2->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection JAK2_STAT3_Pathway This compound This compound a4b2 α4β2 nAChR This compound->a4b2 Binds to JAK2 JAK2 a4b2->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates Gene_Transcription Gene Transcription (Anti-inflammatory & Pro-survival) STAT3->Gene_Transcription Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Receptor Membrane Homogenates Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand & this compound Prepare_Membranes->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 & Ki Calculation) Count->Analyze End End Analyze->End TEVC_Workflow Start Start Inject_Oocytes Inject Xenopus Oocytes with nAChR cRNA Start->Inject_Oocytes Express_Receptors Incubate Oocytes for Receptor Expression Inject_Oocytes->Express_Receptors Voltage_Clamp Two-Electrode Voltage Clamp Setup Express_Receptors->Voltage_Clamp Apply_Agonist Apply this compound & Full Agonist Voltage_Clamp->Apply_Agonist Record_Current Record Membrane Current Apply_Agonist->Record_Current Analyze Data Analysis (EC50 & Emax Calculation) Record_Current->Analyze End End Analyze->End Microdialysis_Workflow Start Start Implant_Probe Stereotaxic Implantation of Microdialysis Probe Start->Implant_Probe Recover Animal Recovery Implant_Probe->Recover Baseline_Collection Collect Baseline Dialysate Samples Recover->Baseline_Collection Administer_Drug Administer this compound Baseline_Collection->Administer_Drug Post_Drug_Collection Collect Post-Drug Dialysate Samples Administer_Drug->Post_Drug_Collection Analyze_Samples Analyze Neurotransmitter Concentrations (HPLC/MS) Post_Drug_Collection->Analyze_Samples Data_Analysis Calculate % Change from Baseline Analyze_Samples->Data_Analysis End End Data_Analysis->End

References

Preclinical Profile of Ispronicline: An In-Depth Technical Guide on a Novel Cognitive Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ispronicline (TC-1734) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) that has demonstrated significant potential as a cognitive-enhancing agent in a range of preclinical studies. Developed by Targacept, this compound has shown efficacy in animal models of learning and memory, suggesting its potential for treating cognitive deficits associated with neurological disorders such as Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical data on this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Pharmacological Attributes

This compound is an orally active compound with high binding affinity for the α4β2 nAChR.[1][2] It exhibits marked central nervous system (CNS) selectivity, with no detectable effects on muscle or ganglionic nAChRs at therapeutic doses.[1][2] A key characteristic of this compound is its long-lasting cognitive enhancement effects, which persist far beyond its plasma half-life in rats, suggesting a durable pharmacodynamic effect on neural circuits underlying memory.[1]

Efficacy in Preclinical Models of Cognition

Preclinical evaluation of this compound has centered on rodent models of learning and memory, primarily the Novel Object Recognition (NOR) test and the Radial Arm Maze (RAM). These assays assess different facets of cognition, including recognition memory and spatial working memory, respectively.

Novel Object Recognition (NOR) Test

The NOR test is a measure of recognition memory and relies on the innate tendency of rodents to explore novel objects more than familiar ones.

Table 1: this compound Efficacy in the Novel Object Recognition Test

SpeciesDosing RegimenKey FindingsReference
RatAcute, OralDose-dependently increased the discrimination index, indicating enhanced recognition memory.
RatAcute, OralDemonstrated a prolonged duration of action, with cognitive enhancement observed up to 24 hours post-dose.

Experimental Protocol: Novel Object Recognition (NOR) Test

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: A circular open-field arena.

  • Habituation: Animals are habituated to the testing arena for a set period on consecutive days prior to the familiarization phase.

  • Familiarization Phase: Two identical objects are placed in the arena, and the rat is allowed to explore for a defined period (e.g., 5 minutes).

  • Inter-trial Interval: A delay is introduced between the familiarization and test phases (e.g., 1 to 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object, and the rat is returned to the arena. The time spent exploring each object is recorded.

  • Data Analysis: The discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher DI indicates better recognition memory.

Radial Arm Maze (RAM)

The RAM is employed to assess spatial working and reference memory. Working memory is evaluated by the ability of the animal to remember which arms of the maze it has already visited to retrieve a food reward, thus avoiding re-entry into depleted arms.

Table 2: this compound Efficacy in the Radial Arm Maze

SpeciesDosing RegimenKey FindingsReference
RatAcute, OralSignificantly reduced the number of working memory errors in a dose-dependent manner.
RatRepeated (6 days), OralMaintained a significant reduction in working memory errors over a broad dose range.

Experimental Protocol: Radial Arm Maze (RAM)

  • Animals: Male Sprague-Dawley rats, typically food-restricted to maintain motivation.

  • Apparatus: An elevated eight-arm radial maze with a central platform. Each arm contains a food well at the end.

  • Procedure: At the beginning of each trial, all arms are baited with a food reward. The rat is placed on the central platform and allowed to freely explore the maze.

  • Error Types:

    • Working Memory Error: Re-entry into an arm from which the reward has already been consumed.

    • Reference Memory Error: Entry into an arm that is never baited (in paradigms where this is a variable).

  • Trial Completion: A trial is complete when all baited arms have been visited or a set time has elapsed.

  • Data Analysis: The primary endpoint is the number of working memory errors. Latency to complete the maze and the number of reference memory errors are also recorded.

Mechanism of Action and Signaling Pathways

This compound's cognitive-enhancing effects are mediated through its action as a partial agonist at α4β2 nAChRs. Activation of these receptors is known to modulate the release of several neurotransmitters, including acetylcholine and dopamine, in brain regions critical for cognition, such as the hippocampus and prefrontal cortex.

The binding of this compound to the α4β2 nAChR leads to a conformational change in the receptor, opening its ion channel and allowing the influx of cations, primarily Na+ and Ca2+. This influx depolarizes the neuron, leading to the activation of voltage-gated calcium channels and a further increase in intracellular calcium. This cascade of events is believed to trigger downstream signaling pathways that are crucial for synaptic plasticity and memory formation.

Figure 1: Proposed signaling pathway for this compound-mediated cognitive enhancement.

While direct evidence for this compound's modulation of specific downstream effectors like ERK and CREB is not extensively published, the activation of these pathways is a known consequence of α4β2 nAChR stimulation and is strongly implicated in long-term potentiation (LTP) and memory consolidation.

Experimental Workflows

The preclinical assessment of a cognitive enhancer like this compound follows a structured workflow designed to establish efficacy and elucidate the mechanism of action.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Behavioral Testing cluster_2 Mechanistic Studies Receptor_Binding Receptor Binding Assays (α4β2 nAChR affinity) Functional_Assay Functional Assays (Partial Agonist Activity) Receptor_Binding->Functional_Assay NOR Novel Object Recognition (Recognition Memory) Functional_Assay->NOR RAM Radial Arm Maze (Working Memory) Functional_Assay->RAM Microdialysis In Vivo Microdialysis (Neurotransmitter Release) NOR->Microdialysis RAM->Microdialysis Electrophysiology Electrophysiology (Long-Term Potentiation) Microdialysis->Electrophysiology Molecular_Analysis Molecular Analysis (c-Fos, p-ERK, p-CREB) Electrophysiology->Molecular_Analysis

Figure 2: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusions and Future Directions

The preclinical data for this compound strongly support its profile as a selective α4β2 nAChR partial agonist with robust cognitive-enhancing properties. Its efficacy in validated animal models of learning and memory, coupled with a prolonged duration of action, underscores its therapeutic potential. Further research to fully elucidate the downstream signaling cascades, including the specific roles of second messengers and protein kinases, will provide a more complete understanding of its mechanism of action. Additionally, exploring the efficacy of this compound in a wider range of preclinical models of cognitive impairment will be crucial in defining its full therapeutic scope.

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of Ispronicline in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the subcutaneous (s.c.) administration of Ispronicline to mice, a common procedure in preclinical research for studying its effects on the central nervous system. This compound is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential cognitive-enhancing properties[1][2]. Proper administration technique is crucial for ensuring accurate dosing, minimizing animal stress, and obtaining reliable experimental data.

Principle and Mechanism of Action

This compound acts as a partial agonist at the α4β2 nAChRs, which are widely expressed in the brain and play a key role in cognitive functions such as learning and memory. By binding to these receptors, this compound modulates the release of various neurotransmitters, including acetylcholine and dopamine, which are involved in synaptic plasticity and neuronal signaling. This modulation is thought to underlie its observed memory-enhancing effects in rodent models[1][3].

Signaling Pathway

The binding of this compound to the α4β2 nAChR, a ligand-gated ion channel, leads to a conformational change that opens the channel, allowing the influx of cations such as Na+ and Ca2+. The resulting depolarization of the neuronal membrane can trigger downstream signaling cascades, influencing neurotransmitter release and gene expression.

Ispronicline_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds as partial agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+/Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Vesicle Synaptic Vesicle Depolarization->Vesicle Triggers Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) Vesicle->Neurotransmitter_Release Fusion and Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Binds to Downstream_Effects Cognitive Enhancement Postsynaptic_Receptors->Downstream_Effects Leads to

Caption: this compound signaling pathway.

Materials and Reagents

  • This compound (TC-1734) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile syringes (1 mL)

  • Sterile needles (e.g., 26-30 gauge)

  • Animal scale

  • 70% Ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

Experimental Protocols

Vehicle Preparation

A commonly used vehicle for subcutaneous administration of hydrophobic compounds in mice is a mixture of DMSO, PEG300, Tween-80, and saline.

Protocol:

  • Prepare the vehicle by combining the following components in a sterile tube in the specified order:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the solution thoroughly until it is a clear and homogenous mixture.

  • If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

This compound Solution Preparation

Protocol:

  • Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.

  • To prepare the final dosing solution, add the this compound stock solution to the vehicle mixture. For instance, to achieve a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL this compound stock solution to 900 µL of the prepared vehicle (consisting of 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline)[3].

  • Vortex the final solution until the this compound is completely dissolved and the solution is clear.

Animal Handling and Dosing

The subcutaneous injection is typically administered in the loose skin over the scruff of the neck or the flank.

Protocol:

  • Weigh the mouse to determine the precise injection volume.

  • Restrain the mouse by grasping the loose skin at the nape of the neck. This will create a "tent" of skin.

  • Wipe the injection site with 70% ethanol.

  • Insert a new, sterile needle (26-30 gauge) at the base of the skin tent at a 30-45 degree angle.

  • Gently pull back the syringe plunger to ensure the needle is not in a blood vessel (aspirate). If no blood appears, proceed with the injection.

  • Inject the calculated volume of the this compound solution slowly and steadily.

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent backflow.

  • Return the mouse to its cage and monitor for any adverse reactions.

Post-Injection Monitoring

It is important to monitor the animals for at least a few hours post-injection for any signs of distress, including:

  • Changes in behavior or activity

  • Signs of pain or irritation at the injection site

  • Any other abnormal clinical signs

Data Presentation

Table 1: this compound Dosing Parameters for Subcutaneous Administration in Rodents
ParameterValueSpeciesPurpose / EffectReference
Dose Range 10 - 30 mg/kgRatc-Fos expression in the forebrain
Effective Dose 30 mg/kgRatSignificant increase in c-Fos immunoreactive cells in the PVN
Injection Volume 5 - 10 mL/kgMouseGeneral guideline for s.c. injections
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineN/ASolubilization of this compound

Note: Doses should be scaled appropriately for mice and the specific experimental goals.

Table 2: Pharmacokinetic Parameters of this compound in Rodents
ParameterValueSpeciesRoute of AdministrationReference
Half-life (t½) ~2 hoursRatNot specified

Note: Pharmacokinetic parameters can vary depending on the vehicle, dose, and specific strain of the animal.

Experimental Workflow Visualization

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_post Post-Administration Phase vehicle_prep 1. Prepare Vehicle Solution (DMSO, PEG300, Tween-80, Saline) drug_prep 2. Prepare this compound Solution vehicle_prep->drug_prep dose_calc 3. Calculate Injection Volume (Based on mouse weight and target dose) drug_prep->dose_calc restrain 4. Weigh and Restrain Mouse dose_calc->restrain inject 5. Perform Subcutaneous Injection (Scruff of the neck) restrain->inject monitor 6. Monitor Animal (For adverse reactions) inject->monitor data_collection 7. Proceed with Experiment (e.g., behavioral testing, tissue collection) monitor->data_collection

Caption: Experimental workflow for subcutaneous administration.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispronicline (also known as TC-1734) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential cognitive-enhancing effects.[1][2] While its development for Attention-Deficit/Hyperactivity Disorder (ADHD) was discontinued, the compound remains a valuable tool for preclinical research into the role of the nicotinic cholinergic system in cognitive functions relevant to ADHD, such as attention, impulsivity, and working memory. These application notes provide detailed protocols for administering this compound and assessing its effects in key behavioral assays used to model ADHD-like symptoms in rodents.

Mechanism of Action

This compound acts as a partial agonist at α4β2 nAChRs, the most abundant nicotinic receptor subtype in the brain.[3] Activation of these receptors, which are ligand-gated ion channels, leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. This modulation of neuronal excitability is believed to underlie the pro-cognitive effects of nicotinic agonists. The signaling cascade following α4β2 nAChR activation can involve multiple downstream pathways, including the PI3K-Akt pathway, which is implicated in neuroprotection and synaptic plasticity.

Ispronicline_Signaling_Pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds to Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens PI3K PI3K nAChR->PI3K Activates Depolarization Neuronal Depolarization Ion_Influx->Depolarization Leads to Cognitive_Function Modulation of Cognitive Function Depolarization->Cognitive_Function Akt Akt PI3K->Akt Akt->Cognitive_Function Contributes to

This compound's primary signaling mechanism.

Data Presentation

While specific quantitative data for this compound in dedicated ADHD animal models is limited in publicly available literature, the following tables provide a template for how to structure and present data from the described behavioral assays. Representative data from studies using other nicotinic agonists or standard ADHD medications are included for illustrative purposes.

Table 1: Effect of this compound on Five-Choice Serial Reaction Time Task (5-CSRTT) Performance

Treatment GroupDose (mg/kg)Accuracy (%)Premature ResponsesOmissionsCorrect Response Latency (s)
Vehicle-80 ± 515 ± 310 ± 20.8 ± 0.1
This compound0.1
This compound0.3
This compound1.0
Reference: Methylphenidate1.088 ± 48 ± 27 ± 10.7 ± 0.1

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data for this compound to be filled in by the researcher.

Table 2: Effect of this compound on Y-Maze Performance

Treatment GroupDose (mg/kg)Spontaneous Alternation (%)Total Arm Entries
Vehicle-55 ± 425 ± 3
This compound0.1
This compound0.3
This compound1.0
Reference: Atomoxetine1.068 ± 5*24 ± 2

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data for this compound to be filled in by the researcher.

Table 3: Effect of this compound on Open-Field Test Performance

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Rearing Frequency
Vehicle-3500 ± 30045 ± 530 ± 4
This compound0.1
This compound0.3
This compound1.0
Reference: Amphetamine1.05500 ± 40060 ± 645 ± 5*

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. Data for this compound to be filled in by the researcher.

Experimental Protocols

The following are detailed protocols for conducting the three key behavioral assays relevant to ADHD research.

Five-Choice Serial Reaction Time Task (5-CSRTT)

This task assesses visuospatial attention and motor impulsivity.

Apparatus:

  • An operant conditioning chamber with five square apertures arranged horizontally on a curved wall.

  • Each aperture is equipped with a stimulus light and an infrared detector to register nose pokes.

  • A food magazine on the opposite wall dispenses reward pellets.

Procedure:

  • Habituation and Pre-training:

    • Habituate the animals to the test chamber for 10-15 minutes per day for 2-3 days.

    • Train the animals to retrieve a food reward from the magazine.

    • Gradually introduce the requirement of a nose poke into an illuminated aperture to receive a reward.

  • Training:

    • Begin with a long stimulus duration (e.g., 30 seconds) and a short inter-trial interval (ITI) (e.g., 2 seconds).

    • As the animal's performance improves (e.g., >80% accuracy and <20% omissions), gradually decrease the stimulus duration and increase the ITI to the desired parameters for testing (e.g., 0.5-1 second stimulus duration, 5-second ITI).

  • Testing:

    • Administer this compound or vehicle at the desired dose and route of administration (e.g., subcutaneous, intraperitoneal) at a specified time before the session (e.g., 30 minutes).

    • Place the animal in the chamber and begin the session.

    • A typical session consists of 100 trials or lasts for a maximum of 30 minutes.

  • Data Collection:

    • Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) x 100.

    • Premature Responses: Number of responses made during the ITI before the stimulus light is presented.

    • Omissions: Number of trials in which no response is made.

    • Correct Response Latency: Time from stimulus onset to a correct nose poke.

    • Reward Latency: Time from a correct response to retrieval of the food pellet.

CSRTT_Workflow Start Start Trial ITI Inter-Trial Interval (ITI) (5s) Start->ITI Stimulus Stimulus Light On (0.5-1s) ITI->Stimulus Premature Premature Response ITI->Premature Response Animal Response Stimulus->Response Omission No Response (Omission) Stimulus->Omission Correct Correct Nose Poke Response->Correct Correct Incorrect Incorrect Nose Poke Response->Incorrect Incorrect Reward Reward Delivery Correct->Reward Timeout Time-Out (5s) Incorrect->Timeout Premature->Timeout Omission->Timeout End End Trial Reward->End Timeout->End

Workflow of a single 5-CSRTT trial.
Y-Maze Spontaneous Alternation

This task assesses spatial working memory, a cognitive domain often impaired in ADHD.

Apparatus:

  • A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at 120-degree angles from each other.

Procedure:

  • Habituation:

    • Handle the animals for a few days prior to testing to reduce stress.

    • Allow animals to acclimate to the testing room for at least 30 minutes before the trial.

  • Testing:

    • Administer this compound or vehicle as required.

    • Place the animal at the end of one arm, facing away from the center.

    • Allow the animal to freely explore the maze for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries using a video camera and tracking software. An arm entry is typically defined as all four paws entering the arm.

  • Data Analysis:

    • Spontaneous Alternation (%): (Number of alternations / (Total number of arm entries - 2)) x 100. An alternation is defined as a sequence of three consecutive entries into each of the three different arms (e.g., ABC, CAB, BCA).

    • Total Arm Entries: The total number of times the animal enters any arm, used as a measure of general locomotor activity.

Open-Field Test

This assay is used to assess general locomotor activity and anxiety-like behavior. In the context of ADHD models, it is primarily used to measure hyperactivity.

Apparatus:

  • A square or circular arena with high walls to prevent escape (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats). The arena is typically made of a non-porous material for easy cleaning.

Procedure:

  • Habituation:

    • Acclimate the animals to the testing room for at least 30-60 minutes before the test. The room should be quiet and have consistent lighting.

  • Testing:

    • Administer this compound or vehicle.

    • Gently place the animal in the center of the open-field arena.

    • Allow the animal to explore freely for a predetermined duration (e.g., 10-30 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Total Distance Traveled: The total distance the animal moves during the session. This is a primary measure of locomotor activity.

    • Time Spent in the Center Zone: The amount of time the animal spends in the central, more exposed area of the arena. This is often used as a measure of anxiety-like behavior.

    • Rearing Frequency: The number of times the animal stands on its hind legs. This can be an indicator of exploratory behavior or hyperactivity.

    • Ambulatory Time vs. Resting Time: The duration the animal is in motion versus stationary.

Logical_Relationships cluster_drug This compound Administration cluster_assays Behavioral Assays cluster_outcomes Behavioral Outcomes This compound This compound CSRTT 5-CSRTT This compound->CSRTT YMaze Y-Maze This compound->YMaze OpenField Open-Field Test This compound->OpenField Attention Attention (Accuracy ↑) CSRTT->Attention Impulsivity Impulsivity (Premature Responses ↓) CSRTT->Impulsivity WorkingMemory Working Memory (Spontaneous Alternation ↑) YMaze->WorkingMemory Hyperactivity Hyperactivity (Locomotor Activity ↔) OpenField->Hyperactivity

Logical flow from drug administration to behavioral outcomes.

Conclusion

This compound, as a selective α4β2 nAChR partial agonist, serves as a critical pharmacological tool for investigating the role of the nicotinic cholinergic system in cognitive processes relevant to ADHD. The protocols outlined in these application notes provide a standardized framework for assessing the effects of this compound on attention, impulsivity, working memory, and hyperactivity in rodent models. Rigorous adherence to these methodologies will ensure the generation of reliable and reproducible data, contributing to a better understanding of the neurobiology of ADHD and the potential of nicotinic agents as therapeutic interventions.

References

Application Notes and Protocols for Ispronicline Solutions: Long-Term Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ispronicline (also known as TC-1734 or AZD-3480) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), which has been investigated for its potential in treating cognitive decline and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] As with any research compound, ensuring the integrity and stability of this compound solutions is critical for obtaining reproducible and reliable experimental results. Improper storage or handling can lead to degradation of the active compound, altering its effective concentration and potentially generating unknown impurities.

These application notes provide a comprehensive overview of the recommended storage conditions, preparation of solutions, and protocols for assessing the long-term stability of this compound.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₄H₂₂N₂O[4][5]
Molecular Weight 234.34 g/mol
CAS Number 252870-53-4
Appearance Colorless Oil (free base)
Mechanism of Action Selective partial agonist of the α4β2 nAChR

Recommended Storage Conditions

The stability of this compound is dependent on its form (solid vs. solution) and the storage temperature. To prevent degradation and maintain potency, adherence to the following storage guidelines is essential. Data compiled from various suppliers indicates that freezing is the preferred method for long-term storage. Repeated freeze-thaw cycles should be avoided by preparing aliquots.

Summary of Storage Recommendations
FormSolvent/VehicleStorage TemperatureRecommended DurationSource(s)
Solid (Powder) N/A-20°CUp to 3 years
Stock Solution DMSO-80°C6 months to 2 years
Stock Solution DMSO-20°C1 month
In Vivo Formulation VariousN/APrepare fresh daily

Note: For short-term storage of a few days to weeks, some suppliers suggest that 0-4°C is acceptable for the solid form. However, for long-term stability, -20°C is consistently recommended.

Protocols for Solution Preparation

Accurate preparation of this compound solutions is fundamental for in vitro and in vivo studies. Sonication or gentle heating may be used to aid dissolution if precipitation occurs.

Protocol for High-Concentration Stock Solution (DMSO)

This protocol is suitable for creating a stock solution for long-term storage, which can be diluted further for experimental use.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add an appropriate volume of dimethyl sulfoxide (DMSO) to achieve the target concentration. A common high concentration is 10 mM or 50 mg/mL.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate vials. This minimizes freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol for In Vivo Working Solution

In vivo working solutions should be prepared fresh on the day of use. The following is a common formulation using co-solvents to ensure solubility and biocompatibility.

  • Initial Dilution: Begin with your high-concentration DMSO stock solution (e.g., 25 mg/mL).

  • Add Co-solvents: In a sterile tube, add the solvents sequentially as follows for a final 1 mL volume (example for a 2.5 mg/mL final concentration):

    • Add 400 µL of PEG300 to 100 µL of the 25 mg/mL this compound DMSO stock. Mix thoroughly.

    • Add 50 µL of Tween-80. Mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL. Mix until a clear solution is achieved.

  • Final Concentration Check: This procedure results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Administration: Use the freshly prepared solution for animal administration on the same day.

Visualization of Pathways and Workflows

This compound Signaling Pathway

Ispronicline_Signaling_Pathway This compound This compound nAChR α4β2 Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as partial agonist Channel Ion Channel Opening nAChR->Channel Influx Na+ / Ca²⁺ Influx Channel->Influx Depolarization Membrane Depolarization Influx->Depolarization Response Cellular Response (e.g., Neurotransmitter Release, Cognitive Enhancement) Depolarization->Response Stability_Workflow cluster_storage Storage Conditions cluster_analysis Analytical Methods start Prepare this compound Solution (e.g., in DMSO) aliquot Aliquot into Vials start->aliquot storage Store Aliquots under Varied Conditions aliquot->storage t0 T=0 Analysis aliquot->t0 Immediate Test t_end T=End Analysis storage->t_end At Scheduled Time Points analysis Sample Analysis t0->analysis t_end->analysis visual 1. Visual Inspection analysis->visual ph 2. pH Measurement visual->ph hplc 3. HPLC-UV for Potency and Impurity Profiling ph->hplc data Data Comparison and Stability Determination hplc->data temp1 -80°C temp2 -20°C temp3 4°C temp4 25°C / Light

References

Preparing Ispronicline for Oral Administration in Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Ispronicline for oral administration in early-phase clinical trials. The information is collated from publicly available data and established best practices in pharmaceutical formulation development.

Introduction to this compound

This compound (also known as TC-1734 and AZD-3480) is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) that has been investigated for its potential cognitive-enhancing effects.[1][2] Clinical trials have explored its use in conditions such as Alzheimer's disease and Attention-Deficit/Hyperactivity Disorder (ADHD).[2][3][4] Early-phase clinical studies have demonstrated that this compound is orally active and generally well-tolerated.

Physicochemical and Pharmacokinetic Properties

A summary of the known properties of this compound is crucial for formulation development.

PropertyValueReference
Molecular FormulaC₁₄H₂₂N₂O
Molecular Weight234.34 g/mol
Mechanism of ActionSelective partial agonist of α4β2 nAChR
Route of Administration in Clinical TrialsOral
Clinical Trial Doses (Single)2 mg - 320 mg
Clinical Trial Doses (Multiple)5 mg, 20 mg, 35/100 mg, 50 mg, 100 mg, 200 mg (once daily)
Time to Maximum Plasma Concentration (Tmax)Approximately 1-2 hours
Terminal Half-Life (t½)2.7 - 8.8 hours
SolubilitySoluble in DMSO. An in vivo formulation for animal studies used 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

Pre-formulation Studies

Prior to developing a final dosage form for clinical trials, a series of pre-formulation studies are essential to characterize the drug substance and its compatibility with various excipients.

Experimental Protocol: Solubility Screening

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and buffers to inform formulation strategy.

Methodology:

  • Prepare a series of vials containing a known excess amount of this compound active pharmaceutical ingredient (API).

  • Add a range of solvents and buffers relevant to oral administration (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8, and various co-solvents like propylene glycol, ethanol).

  • Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the saturated solutions to remove undissolved API.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Express solubility in mg/mL.

Experimental Protocol: Excipient Compatibility Studies

Objective: To assess the physical and chemical compatibility of this compound with commonly used pharmaceutical excipients.

Methodology:

  • Select a range of common excipients for solid oral dosage forms, including diluents (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).

  • Prepare binary mixtures of this compound and each excipient (typically in a 1:1 or 1:5 ratio).

  • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and ambient conditions for a predetermined period (e.g., 2 and 4 weeks).

  • Analyze the samples at initial and subsequent time points for changes in physical appearance (e.g., color, caking) and for the appearance of degradation products using a stability-indicating HPLC method.

  • Compare the results to pure this compound and pure excipient controls.

Formulation Development for Oral Administration

Based on the pre-formulation data, a suitable oral dosage form can be developed. For early-phase clinical trials, a simple formulation such as a powder-in-capsule or a simple compressed tablet is often preferred.

Proposed Formulation: this compound Capsules (e.g., 50 mg)
ComponentFunctionProposed Amount per Capsule (mg)
This compoundActive Pharmaceutical Ingredient50.0
Microcrystalline Cellulose (e.g., Avicel® PH 102)Diluent/Filler148.5
Croscarmellose SodiumDisintegrant10.0
Magnesium StearateLubricant1.5
Total Fill Weight 210.0
Hard Gelatin Capsule (Size 2)1
Experimental Protocol: Preparation of this compound Capsules

Objective: To prepare this compound capsules for oral administration in a clinical trial.

Methodology:

  • Milling and Sieving: Individually pass this compound and all excipients (except the lubricant) through an appropriate mesh screen (e.g., #40 mesh) to ensure particle size uniformity and de-agglomeration.

  • Blending:

    • Geometrically mix the this compound with a portion of the microcrystalline cellulose in a suitable blender (e.g., V-blender).

    • Add the remaining microcrystalline cellulose and the croscarmellose sodium and blend for a defined period (e.g., 15 minutes).

  • Lubrication: Add the sieved magnesium stearate to the blend and mix for a short duration (e.g., 3 minutes). Over-blending with the lubricant should be avoided as it can negatively impact tablet hardness and dissolution.

  • Encapsulation: Encapsulate the final blend into the appropriate size hard gelatin capsules to the target fill weight using a manual or semi-automatic capsule filling machine.

  • In-Process Controls: Perform weight variation and content uniformity testing to ensure dose accuracy.

Quality Control and Stability Testing

A comprehensive quality control and stability testing program is required to ensure the safety and efficacy of the clinical trial material.

Experimental Protocol: Finished Product Testing

Objective: To perform quality control testing on the final encapsulated this compound product.

Methodology:

  • Appearance: Visually inspect the capsules for any defects.

  • Identification: Use a specific analytical method (e.g., HPLC, IR) to confirm the presence of this compound.

  • Assay: Determine the amount of this compound per capsule using a validated HPLC method.

  • Content Uniformity: Assess the uniformity of dosage units according to USP/Ph. Eur. guidelines.

  • Dissolution: Perform dissolution testing in a relevant medium (e.g., 0.1 N HCl) to ensure the drug releases from the capsule.

  • Microbial Limits: Test for the absence of objectionable microorganisms.

Experimental Protocol: Stability Study

Objective: To establish the shelf-life of the this compound capsules under defined storage conditions.

Methodology:

  • Package the capsules in the proposed clinical trial packaging.

  • Store the packaged capsules under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions.

  • Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

  • Analyze the samples for appearance, assay, degradation products, and dissolution.

  • Use the stability data to establish a re-test period or expiry date for the clinical trial material.

Visualizations

Signaling Pathway of this compound

Ispronicline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α4β2 Nicotinic Acetylcholine Receptor This compound->nAChR Binds as a partial agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) Depolarization->Neurotransmitter_Release Cognitive_Enhancement Cognitive Enhancement Neurotransmitter_Release->Cognitive_Enhancement

Caption: Signaling pathway of this compound at the α4β2 nAChR.

Experimental Workflow for Oral Formulation Development

Oral_Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_manufacturing Clinical Trial Material Manufacturing cluster_qc Quality Control & Release API_Char API Characterization (Solubility, Stability) Excipient_Compat Excipient Compatibility Screening API_Char->Excipient_Compat Formulation_Design Dosage Form Design (e.g., Capsule, Tablet) Excipient_Compat->Formulation_Design Process_Dev Manufacturing Process Development Formulation_Design->Process_Dev GMP_Manuf GMP Manufacturing Process_Dev->GMP_Manuf Packaging Packaging and Labeling GMP_Manuf->Packaging QC_Testing Finished Product Testing (Assay, Dissolution) Packaging->QC_Testing Stability_Testing Stability Studies QC_Testing->Stability_Testing Release Release for Clinical Use Stability_Testing->Release

Caption: Workflow for oral formulation development for clinical trials.

References

Ispronicline in Electrophysiology: Application Notes and Protocols for Patch-Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ispronicline (also known as TC-1734 or AZD3480) in electrophysiology patch-clamp studies. This document details the mechanism of action of this compound, protocols for its application in whole-cell voltage-clamp recordings, and methods for data analysis.

Introduction to this compound

This compound is a high-affinity partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system involved in cognitive processes such as learning and memory. Its selectivity for the α4β2 subtype over other nAChRs, such as the α7 and α3β4 subtypes, makes it a valuable tool for dissecting the specific roles of this receptor in neuronal signaling and a potential therapeutic agent for cognitive disorders. Patch-clamp electrophysiology is an essential technique to characterize the functional effects of this compound on α4β2 nAChR activity at the cellular level.

Mechanism of Action

This compound binds to the α4β2 nAChR and elicits a partial activation of the ion channel, resulting in an inward current carried primarily by sodium and potassium ions under physiological conditions. As a partial agonist, this compound produces a submaximal response compared to the endogenous full agonist, acetylcholine (ACh). This property is crucial as it may offer a therapeutic advantage by providing a "ceiling" effect that could reduce the potential for overstimulation and subsequent receptor desensitization often associated with full agonists.

Quantitative Data Summary

The following tables summarize the key pharmacological parameters of this compound and other relevant nAChR ligands.

Table 1: this compound Binding Affinity

CompoundReceptor SubtypeKᵢ (nM)Cell Type/PreparationReference
This compoundα4β2 nAChR11Not Specified[1]

Table 2: Electrophysiological Properties of α4β2 nAChR Agonists (for comparison)

Specific electrophysiological data for this compound's EC50 and effects on current kinetics from patch-clamp studies were not available in the reviewed literature. The following data for other α4β2 nAChR partial agonists are provided for context and as a guide for experimental design.

CompoundEC₅₀ (µM)Receptor SubtypeCell TypeCommentsReference
Varenicline0.25 (high affinity)human α4β2Xenopus oocytesPartial agonist[2]
Cytisine0.06 (high affinity)human α4β2Xenopus oocytesPartial agonist[2]
Nicotine1.6human α4β2HEK 293 cellsFull agonist
Acetylcholine3.0human α4β2HEK 293 cellsEndogenous full agonist

Experimental Protocols

Protocol 1: Characterization of this compound's Agonist Activity at α4β2 nAChRs using Whole-Cell Patch-Clamp

This protocol describes the determination of the potency (EC₅₀) and efficacy of this compound at human α4β2 nAChRs expressed in Human Embryonic Kidney (HEK293) cells.

1. Cell Culture and Transfection

  • Cell Line: HEK293 cells are recommended due to their low endogenous nAChR expression and high transfection efficiency.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Transfection: Co-transfect cells with plasmids encoding the human α4 and β2 nAChR subunits at a 1:1 ratio using a suitable transfection reagent (e.g., Lipofectamine). To aid in the identification of transfected cells, a co-transfection with a fluorescent marker like GFP is recommended. Recordings are typically performed 24-48 hours post-transfection.

2. Solutions and Reagents

  • Internal (Pipette) Solution (in mM):

    • 140 KCl

    • 1 MgCl₂

    • 10 EGTA

    • 10 HEPES

    • 2 Mg-ATP

    • 0.3 Na-GTP

    • Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

  • External (Bath) Solution (in mM):

    • 140 NaCl

    • 2 KCl

    • 2 CaCl₂

    • 1 MgCl₂

    • 10 HEPES

    • 10 Glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.

3. Electrophysiological Recording

  • Equipment: A standard patch-clamp setup including an amplifier, micromanipulator, perfusion system, and data acquisition software is required.

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration:

    • Identify a transfected cell (e.g., GFP-positive).

    • Approach the cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -70 mV.

  • Drug Application:

    • Establish a stable baseline current in the external solution.

    • Apply increasing concentrations of this compound using a rapid perfusion system to generate a dose-response curve. Apply each concentration for a sufficient duration (e.g., 2-5 seconds) to reach a peak response, followed by a washout period with the external solution until the current returns to baseline.

4. Data Analysis

  • Measure the peak inward current amplitude at each this compound concentration.

  • Normalize the responses to the maximal response elicited by a saturating concentration of a full agonist (e.g., 1 mM ACh) to determine the efficacy of this compound.

  • Plot the normalized peak current against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the EC₅₀ and Hill coefficient.

Protocol 2: Assessing the Selectivity of this compound at α7 nAChRs

This protocol is designed to confirm the selectivity of this compound for α4β2 over α7 nAChRs.

1. Cell Culture and Transfection

  • Use HEK293 cells transfected with the human α7 nAChR subunit. Co-transfection with RIC-3 can enhance the functional expression of α7 nAChRs.

2. Solutions and Reagents

  • Use the same internal and external solutions as in Protocol 1.

  • Prepare a stock solution of a known α7 nAChR agonist (e.g., PNU-282987 or choline) as a positive control.

3. Electrophysiological Recording and Data Analysis

  • Follow the same whole-cell patch-clamp procedure as in Protocol 1.

  • Apply a saturating concentration of the positive control α7 agonist to confirm the functional expression of the receptors.

  • After washout, apply a high concentration of this compound (e.g., 10-100 µM) and record any evoked current.

  • A lack of a significant inward current in response to this compound application would confirm its selectivity for α4β2 over α7 nAChRs.

Visualizations

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Partial Agonist) nAChR α4β2 nAChR This compound->nAChR Binds Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

This compound activating the α4β2 nAChR signaling pathway.

Patch_Clamp_Workflow A HEK293 Cell Culture (& α4β2 Transfection) B Whole-Cell Patch-Clamp A->B C Establish Baseline (Holding Potential -70mV) B->C D Apply this compound (Concentration-Response) C->D E Record Inward Current D->E F Washout E->F G Data Analysis (EC₅₀, Efficacy) E->G F->D Repeat for each concentration

Experimental workflow for this compound patch-clamp analysis.

References

Application Notes and Protocols for Measuring Ispronicline's Effect on Episodic Memory in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Ispronicline (also known as TC-1734), a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR), for investigating its effects on episodic memory in preclinical rodent models. The following protocols for the Novel Object Recognition (NOR) test, Morris Water Maze (MWM), and Contextual Fear Conditioning (CFC) are detailed to ensure robust and reproducible assessment of this compound's pro-cognitive properties.

Mechanism of Action and Signaling Pathway

This compound enhances cognitive function by selectively binding to and partially activating α4β2 nAChRs in the brain.[1][2] This activation leads to the influx of cations, primarily Na+ and Ca2+, which depolarizes the neuron and initiates downstream signaling cascades crucial for synaptic plasticity and memory formation. One key pathway involves the activation of calcium-dependent kinases, leading to the phosphorylation of the CREB (cAMP response element-binding) protein, a transcription factor that regulates the expression of genes involved in long-term memory consolidation.

Ispronicline_Signaling_Pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Membrane Neuron Neuronal Membrane Depolarization Neuronal Depolarization Ion_Influx->Depolarization Ca_Kinases Activation of Ca2+-dependent Kinases (e.g., CaMKII) Ion_Influx->Ca_Kinases Memory_Enhancement Enhanced Episodic Memory Depolarization->Memory_Enhancement CREB_Activation CREB Phosphorylation (pCREB) Ca_Kinases->CREB_Activation Gene_Expression Gene Expression (e.g., BDNF) CREB_Activation->Gene_Expression Gene_Expression->Memory_Enhancement

This compound's Proposed Signaling Pathway for Memory Enhancement.

Data Presentation: Summary of Expected Quantitative Outcomes

While specific preclinical data for this compound is not extensively published, the tables below represent the expected outcomes based on its known mechanism of action as a cognitive enhancer. These tables provide a template for presenting quantitative data from the described protocols.

Table 1: Novel Object Recognition (NOR) Test - Representative Data

Treatment GroupNTotal Exploration Time (s) (Mean ± SEM)Discrimination Index* (Mean ± SEM)
Vehicle1265.2 ± 5.10.15 ± 0.05
This compound (1 mg/kg)1268.5 ± 4.80.45 ± 0.07
This compound (3 mg/kg)1266.9 ± 5.30.62 ± 0.06 ***
Scopolamine (1 mg/kg)1263.1 ± 4.9-0.05 ± 0.04 #
Scopolamine + this compound (3 mg/kg)1264.7 ± 5.00.38 ± 0.06 ##
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
p<0.01, ***p<0.001 compared to Vehicle; #p<0.05 compared to Vehicle; ##p<0.01 compared to Scopolamine

Table 2: Morris Water Maze (MWM) - Representative Data

Treatment GroupNDay 4 Escape Latency (s) (Mean ± SEM)Probe Trial - Time in Target Quadrant (%) (Mean ± SEM)
Vehicle1025.3 ± 2.135.1 ± 3.2
This compound (1 mg/kg)1018.7 ± 1.9 48.6 ± 2.9 **
This compound (3 mg/kg)1014.2 ± 1.5 ***55.4 ± 3.1 ***
Scopolamine (1 mg/kg)1045.8 ± 3.5 #22.3 ± 2.5 #
Scopolamine + this compound (3 mg/kg)1028.1 ± 2.4 ##39.8 ± 3.0 ##
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle; #p<0.001 compared to Vehicle; ##p<0.01 compared to Scopolamine

Table 3: Contextual Fear Conditioning (CFC) - Representative Data

Treatment GroupNFreezing Time During Context Test (%) (Mean ± SEM)
No Shock85.2 ± 1.1
Vehicle + Shock1245.8 ± 4.3
This compound (1 mg/kg) + Shock1262.5 ± 3.9
This compound (3 mg/kg) + Shock1275.1 ± 3.2 ***
Scopolamine (1 mg/kg) + Shock1220.3 ± 2.8 #
Scopolamine + this compound (3 mg/kg) + Shock1248.9 ± 4.1 ##
p<0.05, ***p<0.001 compared to Vehicle + Shock; #p<0.001 compared to Vehicle + Shock; ##p<0.01 compared to Scopolamine + Shock

Experimental Protocols

The following are detailed protocols for assessing the effect of this compound on episodic memory. Dosing, timing, and specific apparatus parameters may need to be optimized for different rodent strains and laboratory conditions.

Novel Object Recognition (NOR) Test

This test assesses the ability of a rodent to recognize a previously encountered object.

NOR_Workflow Start Day 1: Habituation Training Day 2: Training (T1) (Two identical objects) Start->Training ITI Inter-Trial Interval (ITI) (e.g., 1h or 24h) Training->ITI Testing Day 2: Testing (T2) (One familiar, one novel object) ITI->Testing Data_Analysis Data Analysis (Discrimination Index) Testing->Data_Analysis Drug_Admin This compound/Vehicle Admin. (e.g., 30 min before T1) Drug_Admin->Training

Workflow for the Novel Object Recognition Test.

Materials:

  • Open field arena (e.g., 50 x 50 x 40 cm)

  • Two sets of identical objects (e.g., plastic shapes, metal cubes) that are heavy enough not to be displaced by the animal. Objects should be of similar size and complexity.

  • Video recording and analysis software.

  • This compound solution and vehicle (e.g., saline).

Procedure:

  • Habituation (Day 1):

    • Allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.

  • Training (T1) (Day 2):

    • Administer this compound or vehicle (e.g., intraperitoneally, orally) at a predetermined time before the training session (e.g., 30 minutes).

    • Place two identical objects in opposite corners of the arena.

    • Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the session and measure the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and actively sniffing or touching it.

  • Testing (T2) (Day 2):

    • After a defined inter-trial interval (ITI) (e.g., 1 hour for short-term memory, 24 hours for long-term memory), return the animal to the arena.

    • One of the original objects is replaced with a novel object. The position of the novel object should be counterbalanced across animals.

    • Allow the animal to explore for a set period (e.g., 5 minutes).

    • Record the session and measure the time spent exploring the familiar and novel objects.

Data Analysis:

  • Calculate the Discrimination Index (DI) for each animal:

    • DI = (Time exploring novel object – Time exploring familiar object) / (Total time exploring both objects)

  • A higher DI indicates better recognition memory.

Morris Water Maze (MWM)

This task assesses spatial learning and memory, which is a form of episodic-like memory in rodents.

MWM_Workflow Acquisition Days 1-4: Acquisition Training (Hidden Platform) Probe_Trial Day 5: Probe Trial (Platform Removed) Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape Latency, Time in Quadrant) Probe_Trial->Data_Analysis Drug_Admin This compound/Vehicle Admin. (e.g., 30 min before each training session) Drug_Admin->Acquisition

Workflow for the Morris Water Maze Test.

Materials:

  • Circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.

  • Submerged escape platform.

  • Distinct visual cues placed around the room.

  • Video tracking system.

  • This compound solution and vehicle.

Procedure:

  • Acquisition Training (Days 1-4):

    • Administer this compound or vehicle daily before the training session.

    • Conduct 4 trials per day for each animal.

    • For each trial, place the animal in the water at one of four randomized starting positions, facing the wall of the pool.

    • Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) for each trial.

  • Probe Trial (Day 5):

    • Remove the escape platform from the pool.

    • Administer this compound or vehicle as in the training phase.

    • Place the animal in the pool at a novel start position and allow it to swim for a set time (e.g., 60 seconds).

    • Record the animal's swimming path.

Data Analysis:

  • Acquisition: Analyze the escape latency across the training days. A steeper learning curve (decreasing latency) indicates better spatial learning.

  • Probe Trial: Analyze the percentage of time spent in the target quadrant (where the platform was located) and the number of crossings over the former platform location. More time in the target quadrant indicates better spatial memory.

Contextual Fear Conditioning (CFC)

This task assesses the ability of an animal to associate a specific environment (context) with an aversive stimulus, a form of episodic-like memory.

CFC_Workflow Conditioning Day 1: Conditioning (Context + Footshock) Context_Test Day 2: Context Test (Re-exposure to Context) Conditioning->Context_Test Data_Analysis Data Analysis (% Freezing Time) Context_Test->Data_Analysis Drug_Admin This compound/Vehicle Admin. (e.g., 30 min before Conditioning) Drug_Admin->Conditioning

Workflow for the Contextual Fear Conditioning Test.

Materials:

  • Fear conditioning chamber with a grid floor capable of delivering a mild footshock.

  • Sound-attenuating outer chamber.

  • Video camera and software to measure freezing behavior.

  • This compound solution and vehicle.

Procedure:

  • Conditioning (Day 1):

    • Administer this compound or vehicle before placing the animal in the conditioning chamber.

    • Allow the animal to explore the chamber for a baseline period (e.g., 2-3 minutes).

    • Deliver one or more mild footshocks (e.g., 0.5-0.7 mA for 1-2 seconds).

    • Remove the animal from the chamber after a post-shock period (e.g., 30 seconds).

  • Context Test (Day 2):

    • Place the animal back into the same conditioning chamber 24 hours later.

    • Do not deliver any footshocks.

    • Record the animal's behavior for a set period (e.g., 5 minutes).

Data Analysis:

  • Measure the percentage of time the animal spends freezing (complete immobility except for respiration).

  • Increased freezing time in the context test indicates a stronger memory of the aversive association.

By following these detailed protocols and utilizing the provided templates for data presentation and visualization, researchers can effectively measure and document the effects of this compound on episodic memory in preclinical models.

References

Protocol for Assessing the Antidepressant Effects of Ispronicline in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Ispronicline (TC-1734, AZD3480) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), a receptor subtype implicated in the pathophysiology of depression.[1] Modulation of the cholinergic system, particularly through α4β2 nAChRs, presents a promising avenue for the development of novel antidepressant therapies. These receptors are widely distributed in brain regions crucial for mood regulation, including the thalamus, amygdala, and ventral tegmental area, where they can influence the release of key monoamine neurotransmitters.[1] This document provides detailed protocols for assessing the potential antidepressant effects of this compound in rodent models using well-established behavioral assays: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Sucrose Preference Test (SPT).

While this compound has been evaluated in preclinical models for cognitive enhancement, specific studies detailing its efficacy in these standard antidepressant screening assays are not extensively available in the public domain.[2] However, research on other α4β2 nAChR partial agonists has demonstrated antidepressant-like properties in these models.[3] Furthermore, a study investigating the neuronal activation patterns of this compound in rats provides a basis for dose selection. Subcutaneous administration of this compound at doses of 10 and 30 mg/kg was shown to induce c-Fos expression in brain regions involved in stress regulation, suggesting these doses are pharmacologically active in the central nervous system.[4]

The following protocols are therefore based on established methodologies for these behavioral tests and incorporate the available information on this compound to guide researchers in designing and conducting initial efficacy studies.

Key Behavioral Assays for Antidepressant Efficacy

The assessment of antidepressant-like activity in rodents relies on behavioral models that capture different aspects of depressive phenotypes.

  • Forced Swim Test (FST): This test is based on the principle of behavioral despair. When placed in an inescapable cylinder of water, rodents will initially struggle but eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies.

  • Tail Suspension Test (TST): Similar to the FST, the TST induces a state of despair by suspending mice by their tails. The duration of immobility is measured, and a reduction in this parameter is indicative of an antidepressant-like effect.

  • Sucrose Preference Test (SPT): This assay measures anhedonia, a core symptom of depression characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweet solutions, and a decrease in the preference for a sucrose solution over water is interpreted as a sign of anhedonia. Effective antidepressants can reverse this stress-induced reduction in sucrose preference.

Data Presentation

Quantitative data from these experiments should be summarized in structured tables to facilitate clear comparison between treatment groups (e.g., vehicle control, positive control, and different doses of this compound).

Table 1: Forced Swim Test (FST) Data

Treatment GroupDose (mg/kg)NLatency to Immobility (s) (Mean ± SEM)Total Immobility Time (s) (Mean ± SEM)
Vehicle Control-10
This compound10 (s.c.)10
This compound30 (s.c.)10
Positive Control (e.g., Imipramine)20 (i.p.)10

Table 2: Tail Suspension Test (TST) Data

Treatment GroupDose (mg/kg)NTotal Immobility Time (s) (Mean ± SEM)
Vehicle Control-10
This compound10 (s.c.)10
This compound30 (s.c.)10
Positive Control (e.g., Desipramine)20 (i.p.)10

Table 3: Sucrose Preference Test (SPT) Data

Treatment GroupDose (mg/kg)NSucrose Preference (%) (Mean ± SEM)Total Fluid Intake (ml) (Mean ± SEM)
Vehicle Control-10
This compound10 (s.c., daily)10
This compound30 (s.c., daily)10
Positive Control (e.g., Fluoxetine)10 (i.p., daily)10

Experimental Protocols

Forced Swim Test (FST) Protocol (Rat Model)

Objective: To assess the effect of this compound on behavioral despair.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control antidepressant (e.g., Imipramine)

  • Cylindrical tanks (40-50 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm

  • Video recording equipment and analysis software

  • Towels for drying animals

Procedure:

  • Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment. Handle the rats for a few minutes each day for 3-4 days prior to testing to minimize stress.

  • Drug Administration:

    • Administer this compound (10 or 30 mg/kg, s.c.) or vehicle 30-60 minutes before the test session.

    • Administer the positive control (e.g., Imipramine, 20 mg/kg, i.p.) 30-60 minutes before the test.

  • Pre-Test Session (Day 1):

    • Gently place each rat individually into the swim cylinder for a 15-minute pre-swim.

    • After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This pre-exposure increases the sensitivity of the test to antidepressant effects.

  • Test Session (Day 2):

    • 24 hours after the pre-test, administer the assigned treatment.

    • Place the rat back into the swim cylinder for a 5-minute test session.

    • Record the entire session for later analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatment conditions should score the videos.

    • Measure the latency to the first bout of immobility and the total duration of immobility during the 5-minute test.

    • Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

Tail Suspension Test (TST) Protocol (Mouse Model)

Objective: To evaluate the effect of this compound on learned helplessness.

Materials:

  • Male C57BL/6 or CD-1 mice (20-25 g)

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control antidepressant (e.g., Desipramine)

  • Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)

  • Adhesive tape

  • Video recording equipment and analysis software

Procedure:

  • Acclimation: Acclimate mice to the housing facility for at least one week and handle them for several days before the test.

  • Drug Administration:

    • Administer this compound (10 or 30 mg/kg, s.c.) or vehicle 30-60 minutes before the test.

    • Administer the positive control (e.g., Desipramine, 20 mg/kg, i.p.) 30-60 minutes before the test.

  • Test Procedure:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1-2 cm from the tip).

    • Suspend the mouse by its tail from the horizontal bar.

    • The total duration of the test is 6 minutes.

    • Record the entire session for analysis.

  • Behavioral Scoring:

    • An observer blinded to the treatments should score the videos.

    • Measure the total time the mouse remains immobile during the 6-minute test.

    • Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Sucrose Preference Test (SPT) Protocol (Rodent Model)

Objective: To assess the effect of this compound on anhedonia.

Materials:

  • Rats or mice

  • This compound

  • Vehicle (e.g., sterile saline)

  • Positive control antidepressant (e.g., Fluoxetine)

  • Two identical drinking bottles per cage

  • 1% sucrose solution

  • Tap water

  • Animal scale

Procedure:

  • Acclimation and Baseline:

    • House animals individually to accurately measure fluid consumption.

    • For 48 hours, give the animals a free choice between two bottles of tap water to acclimate them to the two-bottle setup.

    • For the next 48-72 hours, give them a choice between one bottle of 1% sucrose solution and one bottle of tap water. This establishes a baseline sucrose preference. Swap the position of the bottles every 24 hours to avoid place preference.

  • Induction of Anhedonia (Optional but Recommended):

    • To increase the sensitivity of the assay, anhedonia can be induced using a chronic mild stress (CMS) protocol for 2-4 weeks prior to and during drug treatment. The CMS protocol involves exposing the animals to a series of mild, unpredictable stressors.

  • Drug Administration:

    • Administer this compound (10 or 30 mg/kg, s.c.) or vehicle daily for a period of 1-3 weeks.

    • Administer the positive control (e.g., Fluoxetine, 10 mg/kg, i.p.) daily for the same duration.

  • Test Procedure:

    • Throughout the treatment period, continue to provide the animals with a choice between a 1% sucrose solution and tap water.

    • Measure the consumption from each bottle every 24 hours by weighing the bottles. Also, record the body weight of the animals.

    • Swap the bottle positions every 24 hours.

  • Data Analysis:

    • Calculate the sucrose preference for each animal using the following formula: Sucrose Preference (%) = (Sucrose Solution Intake (g) / (Sucrose Solution Intake (g) + Water Intake (g))) x 100

Visualization of Experimental Workflow and Signaling Pathway

G cluster_workflow Experimental Workflow for Assessing this compound's Antidepressant Effects acclimation Animal Acclimation & Handling baseline Baseline Behavioral Testing (Optional, e.g., SPT) acclimation->baseline drug_admin Drug Administration (this compound, Vehicle, Positive Control) stress Chronic Mild Stress (Optional, for SPT) baseline->stress stress->drug_admin fst Forced Swim Test (FST) drug_admin->fst Acute tst Tail Suspension Test (TST) drug_admin->tst Acute spt Sucrose Preference Test (SPT) drug_admin->spt Chronic data_analysis Data Collection & Analysis fst->data_analysis tst->data_analysis spt->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for assessing the antidepressant effects of this compound.

G cluster_pathway Hypothesized Signaling Pathway for this compound's Antidepressant Effects This compound This compound a4b2 α4β2 Nicotinic Acetylcholine Receptor This compound->a4b2 Partial Agonist ca_influx Ca²⁺ Influx a4b2->ca_influx Activation dopamine ↑ Dopamine Release (e.g., in VTA, Nucleus Accumbens) ca_influx->dopamine serotonin ↑ Serotonin Release (e.g., in Raphe Nuclei, Hippocampus) ca_influx->serotonin antidepressant Antidepressant-like Effects (↓ Immobility, ↑ Sucrose Preference) dopamine->antidepressant serotonin->antidepressant

Caption: Hypothesized signaling pathway for this compound's antidepressant effects.

References

Ispronicline: A Selective α4β2 Nicotinic Acetylcholine Receptor Agonist as a Tool for Functional Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ispronicline (also known as TC-1734 or AZD-3480) is a potent and selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype.[1][2][3] Its high affinity and selectivity for the α4β2 receptor, the most abundant nicotinic receptor subtype in the brain, make it an invaluable tool for researchers studying the physiological and pathological roles of this receptor.[1][4] The α4β2 nAChRs are implicated in a variety of central nervous system functions, including cognitive processes, reward, and neuroprotection. Dysregulation of this receptor system has been linked to several neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in key experimental paradigms to investigate α4β2 nAChR function.

Pharmacological Profile of this compound

This compound exhibits a well-characterized pharmacological profile, making it a reliable tool for in vitro and in vivo studies. Its key properties are summarized in the table below.

ParameterValueReceptor/SystemAssay Type
Binding Affinity (Ki) 11 nMHuman α4β2 nAChRRadioligand Binding Assay
Potency (EC50) 106 nMHuman α4β2 nAChRCalcium Flux Assay
Efficacy Partial AgonistHuman α4β2 nAChRFunctional Assays
Selectivity Highly selective for α4β2 over α7 and α3β4 nAChRsnAChR SubtypesRadioligand Binding Assay
In Vivo Half-life (rat) ~2 hoursRatPharmacokinetic studies

Signaling Pathways Modulated by this compound

Activation of α4β2 nAChRs by this compound initiates a cascade of intracellular signaling events. As a ligand-gated ion channel, its primary mechanism involves the influx of cations, leading to neuronal depolarization. However, evidence suggests that α4β2 nAChR activation also engages metabotropic signaling pathways, including the PI3K/Akt and Src-mediated pathways.

G This compound This compound a4b2 α4β2 nAChR This compound->a4b2 Ion_Channel Ion Channel Activation (Na+, Ca2+ influx) a4b2->Ion_Channel PI3K_Akt PI3K/Akt Pathway a4b2->PI3K_Akt Src_PKC Src/PKCβII Pathway a4b2->Src_PKC Depolarization Neuronal Depolarization Ion_Channel->Depolarization c_Fos c-Fos Expression Depolarization->c_Fos Neuroprotection Neuroprotection & Cognitive Enhancement PI3K_Akt->Neuroprotection Src_PKC->Neuroprotection c_Fos->Neuroprotection

Caption: this compound-activated α4β2 nAChR signaling pathways.

Experimental Protocols

The following are detailed protocols for utilizing this compound as a tool compound in key experimental assays.

Protocol 1: In Vitro Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the α4β2 nAChR using this compound as a reference compound.

Objective: To determine the Ki of a test compound for the α4β2 nAChR.

Materials:

  • Receptor Source: Membranes from cell lines stably expressing human α4β2 nAChRs (e.g., HEK293 cells) or rat forebrain tissue.

  • Radioligand: [3H]-Epibatidine (a high-affinity nAChR agonist).

  • Reference Compound: this compound.

  • Test Compound.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 300 µM Nicotine).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold Assay Buffer. Centrifuge at 36,000 x g and resuspend the membrane pellet in fresh Assay Buffer.

  • Assay Setup: In a 96-well plate, add Assay Buffer, [3H]-Epibatidine (at a concentration near its Kd, e.g., 100 pM), and either the reference compound (this compound), test compound, or non-specific binding control.

  • Incubation: Add the membrane preparation to each well. Incubate for 4 hours at room temperature to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer.

  • Quantification: Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for this compound and the test compound by non-linear regression of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Electrophysiological Characterization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the functional characterization of this compound's partial agonist activity at human α4β2 nAChRs expressed in Xenopus laevis oocytes.

Objective: To determine the EC50 and relative efficacy (Emax) of this compound.

Materials:

  • Expression System: Xenopus laevis oocytes injected with cRNA for human α4 and β2 nAChR subunits.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.4.

  • Agonists: Acetylcholine (ACh) and this compound.

  • TEVC setup: Amplifier, electrodes, perfusion system.

Procedure:

  • Oocyte Preparation and Injection: Prepare and inject oocytes with human α4 and β2 cRNA. Incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with ND96 solution. Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at -70 mV.

  • Dose-Response Curve Generation:

    • Apply increasing concentrations of this compound (e.g., 1 nM to 100 µM) for a set duration (e.g., 10-20 seconds) followed by a washout period.

    • Record the peak inward current at each concentration.

    • At the end of the experiment, apply a saturating concentration of the full agonist, ACh (e.g., 300 µM), to determine the maximum response.

  • Data Analysis: Normalize the current responses to the maximal ACh response. Plot the normalized current versus this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 3: In Vivo Microdialysis for Acetylcholine Release

This protocol describes the use of in vivo microdialysis to measure this compound-induced acetylcholine release in the prefrontal cortex of freely moving rats.

Objective: To assess the in vivo effect of this compound on cholinergic neurotransmission.

Materials:

  • Animals: Adult male rats.

  • Microdialysis Probes: Concentric microdialysis probes with a suitable molecular weight cut-off.

  • Perfusion Solution (aCSF): Artificial cerebrospinal fluid containing an acetylcholinesterase inhibitor (e.g., 1 µM neostigmine) to prevent acetylcholine degradation.

  • This compound: For systemic administration (e.g., subcutaneous injection).

  • HPLC-ECD system: For the analysis of acetylcholine in the dialysates.

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a guide cannula targeting the desired brain region (e.g., prefrontal cortex).

  • Recovery: Allow the animal to recover from surgery for at least 24 hours.

  • Microdialysis:

    • Insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a defined period (e.g., 60 minutes).

    • Administer this compound (e.g., 1-10 mg/kg, s.c.).

    • Continue collecting dialysate samples for several hours post-administration.

  • Sample Analysis: Analyze the acetylcholine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the acetylcholine concentrations as a percentage of the baseline average. Plot the time course of acetylcholine release following this compound administration.

Protocol 4: In Vivo c-Fos Immunohistochemistry

This protocol details the use of c-Fos immunohistochemistry to map neuronal activation in the rat brain following systemic administration of this compound.

Objective: To identify brain regions activated by this compound.

Materials:

  • Animals: Adult male rats.

  • This compound: For subcutaneous injection (10 and 30 mg/kg).

  • Perfusion Solutions: Saline and 4% paraformaldehyde (PFA) in phosphate buffer.

  • Primary Antibody: Rabbit anti-c-Fos antibody.

  • Secondary Antibody: Biotinylated anti-rabbit IgG.

  • Detection System: Avidin-biotin-peroxidase complex (ABC) kit and diaminobenzidine (DAB).

  • Microscope.

Procedure:

  • Drug Administration: Administer this compound (10 or 30 mg/kg, s.c.) or vehicle to the rats.

  • Perfusion: 2 hours after injection, deeply anesthetize the rats and perfuse transcardially with saline followed by 4% PFA.

  • Tissue Processing: Post-fix the brains in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brains on a cryostat.

  • Immunohistochemistry:

    • Incubate the sections with the primary anti-c-Fos antibody.

    • Wash and incubate with the biotinylated secondary antibody.

    • Wash and incubate with the ABC reagent.

    • Visualize the c-Fos positive cells by developing with DAB.

  • Analysis: Mount the sections, coverslip, and examine under a microscope. Quantify the number of c-Fos positive nuclei in specific brain regions.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing a novel compound's effect on α4β2 nAChRs, using this compound as a positive control.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding Radioligand Binding Assay (Ki determination) Functional Functional Assay (TEVC/Calcium Flux) (EC50, Emax determination) Binding->Functional Microdialysis Microdialysis (Neurotransmitter Release) Functional->Microdialysis Behavior Behavioral Models (e.g., Cognitive Tasks) Microdialysis->Behavior cFos c-Fos Mapping (Neuronal Activation) Behavior->cFos

Caption: Experimental workflow for α4β2 nAChR compound characterization.

References

Troubleshooting & Optimization

Ispronicline solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ispronicline, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound in a purely aqueous buffer (e.g., PBS or saline). What should I do?

A1: this compound has limited solubility in purely aqueous solutions. Direct dissolution in buffers like PBS or saline is likely to result in precipitation or an incomplete solution. It is highly recommended to use a co-solvent system. For in vitro studies, preparing a concentrated stock solution in an organic solvent like DMSO is the standard approach. For in vivo preparations, multi-component solvent systems are necessary to achieve a stable and clear solution.

Q2: My this compound solution appears cloudy or has visible precipitate after preparation. How can I resolve this?

A2: Cloudiness or precipitation indicates that the this compound has not fully dissolved or has fallen out of solution. If you observe this, you can try the following:

  • Sonication: This is a recommended step to aid dissolution, especially when using co-solvents.[1]

  • Gentle Heating: Applying gentle heat can help increase the solubility of the compound.[2]

  • Ensure Anhydrous Solvents: Hygroscopic solvents like DMSO can absorb moisture, which can significantly impact the solubility of this compound. Always use newly opened or properly stored anhydrous DMSO.[2]

  • Review Your Protocol: Double-check the order of solvent addition and the percentages of each component in your formulation, as this is critical for maintaining solubility.

Q3: What are the recommended solvent systems for preparing this compound solutions for in vivo studies?

A3: Several multi-component solvent systems have been successfully used to prepare this compound for in vivo administration. The choice of system may depend on the specific requirements of your experiment. Here are some established protocols:

  • Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2]

  • Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).

  • Protocol 3: 10% DMSO, 90% Corn Oil.

It is crucial to add and mix each solvent sequentially as described in the detailed protocols to ensure a clear and stable solution.

Q4: Can I substitute PEG400 for PEG300 in the formulation?

A4: Yes, PEG400 can be used as a substitute for PEG300. PEG300 is often chosen for its moderate viscosity, which aids in both dissolution and administration.

Q5: What is the maximum recommended concentration of DMSO in the final working solution for animal studies?

A5: If the experimental animal is sensitive or weak, it is recommended to keep the final concentration of DMSO in the working solution below 2%.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvent systems.

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)100 mg/mL (426.73 mM)Ultrasonic treatment may be needed. Use of newly opened DMSO is recommended.
Dimethyl Sulfoxide (DMSO)50 mg/mL (213.37 mM)Sonication is recommended.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (10.67 mM)Results in a clear solution.
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (8.53 mM)Sonication is recommended.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (10.67 mM)Results in a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (10.67 mM)Results in a clear solution.

Experimental Protocols

Protocol for Preparing an In Vivo this compound Solution (Example)

This protocol is based on the widely used formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The following steps are for preparing 1 mL of working solution.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline solution (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Pipettes

Procedure:

  • Prepare a Stock Solution in DMSO: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Sequential Addition of Solvents: a. In a sterile vial, add 400 µL of PEG300. b. Add 100 µL of the this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is homogenous. c. Add 50 µL of Tween-80 to the mixture and mix until uniform. d. Add 450 µL of saline to the solution to reach the final volume of 1 mL. Mix thoroughly.

  • Final Check: The final solution should be clear. If any precipitation or cloudiness is observed, gentle heating and/or sonication can be used to aid dissolution.

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Quality Control & Troubleshooting start Start: this compound Powder stock Dissolve in DMSO (e.g., 25 mg/mL) start->stock add_peg Add PEG300 stock->add_peg mix1 Mix thoroughly add_peg->mix1 add_tween Add Tween-80 mix1->add_tween mix2 Mix thoroughly add_tween->mix2 add_saline Add Saline mix2->add_saline mix3 Final Mix add_saline->mix3 check Observe Solution mix3->check clear Clear Solution Ready for Use check->clear Clear precipitate Precipitate or Cloudiness Observed check->precipitate Not Clear action Apply Sonication and/or Gentle Heat precipitate->action action->check Re-evaluate

Caption: Workflow for preparing and troubleshooting this compound solutions.

Mechanism of Action Overview

This compound is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is a ligand-gated ion channel found in the central nervous system. Upon binding, this compound modulates the channel's activity, leading to an influx of cations, primarily Na⁺ and Ca²⁺. This influx can influence neuronal excitability and neurotransmitter release.

signaling_pathway cluster_membrane Neuronal Membrane This compound This compound nAChR α4β2 Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR Binds as partial agonist ion_channel Ion Channel Opening nAChR->ion_channel ca_influx Ca²⁺ Influx ion_channel->ca_influx na_influx Na⁺ Influx ion_channel->na_influx depolarization Membrane Depolarization ca_influx->depolarization na_influx->depolarization downstream Modulation of Neurotransmitter Release (e.g., Dopamine, Glutamate) depolarization->downstream

Caption: Simplified signaling pathway for this compound at the α4β2 nAChR.

References

Technical Support Center: Managing Ispronicline-Associated Dizziness and Headache in Human Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the common side effects of dizziness and headache observed during human trials of Ispronicline (TC-1734/AZD-3480).

Troubleshooting Guides & FAQs

This section offers practical, question-and-answer-based guidance for addressing specific issues related to dizziness and headache during this compound clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, selective partial agonist of the central alpha4beta2 (α4β2) neuronal nicotinic acetylcholine receptor (nAChR).[1] By partially activating these receptors, this compound is thought to modulate cholinergic transmission, which plays a crucial role in cognitive processes.

Q2: What are the most common adverse events associated with this compound?

A2: Early-stage clinical trials have indicated that this compound is generally well-tolerated. The most frequently reported adverse events are dizziness and headache, which are typically of mild to moderate intensity.[1]

Q3: Why might this compound cause dizziness and headache?

A3: The exact mechanism for this compound-induced dizziness and headache is not fully elucidated. However, as a modulator of nicotinic acetylcholine receptors, it influences neurotransmitter systems that can affect cerebral blood flow, vestibular function, and pain pathways. Activation of nAChRs can lead to downstream effects on dopamine and other neurotransmitters, which may contribute to these side effects.

Q4: At what point in the trial are these side effects most likely to occur?

A4: While specific onset data for this compound is limited, side effects of drugs targeting the central nervous system often appear during the initial dosing and dose-escalation phases as the body adapts to the new pharmacological agent. Continuous monitoring during these periods is crucial.

Troubleshooting Guide: Dizziness

Q: A trial participant reports dizziness. What steps should be taken?

A:

  • Assess Severity and Characteristics:

    • Use a standardized scale (e.g., a simple 1-10 scale or a formal dizziness handicap inventory) to quantify the severity.

    • Characterize the dizziness: Is it lightheadedness, a spinning sensation (vertigo), or a feeling of imbalance?

    • Determine the onset, duration, and frequency of the episodes.

    • Inquire about triggers (e.g., change in posture, head movement).

  • Immediate Management:

    • Ensure the participant's safety. Advise them to sit or lie down to prevent falls.

    • Check vital signs (blood pressure, heart rate), including orthostatic measurements (lying, sitting, and standing) to rule out hypotension.

  • Review Concomitant Medications:

    • Assess for any other medications the participant is taking that could contribute to dizziness (e.g., antihypertensives, sedatives).

  • Consider Dose Adjustment:

    • If the dizziness is persistent and bothersome, a temporary dose reduction or discontinuation of this compound may be necessary, as per the clinical trial protocol.

  • Symptomatic Treatment (as per protocol):

    • For persistent vestibular symptoms, centrally acting antihistamines (e.g., meclizine) may be considered, although their use should be carefully documented and evaluated for potential confounding effects on cognitive endpoints.

Troubleshooting Guide: Headache

Q: A trial participant is experiencing headaches. How should this be managed?

A:

  • Assess Severity and Characteristics:

    • Use a visual analog scale (VAS) or a numerical rating scale to assess pain intensity.

    • Characterize the headache: Location (e.g., bilateral, unilateral), quality (e.g., throbbing, pressure), and associated symptoms (e.g., photophobia, phonophobia, nausea). This helps to differentiate from a primary headache disorder like a migraine.

  • Review Concomitant Medications and Lifestyle Factors:

    • Check for other medications that could cause headaches.

    • Inquire about lifestyle factors such as caffeine intake, sleep patterns, and stress levels.

  • Symptomatic Treatment (as per protocol):

    • For mild to moderate headaches, simple analgesics such as acetaminophen or non-steroidal anti-inflammatory drugs (NSAIDs) may be appropriate.

    • The use of rescue medication should be clearly defined in the protocol and documented.

  • Consider Dose Adjustment:

    • If headaches are frequent, severe, or dose-limiting, a reduction in the this compound dose may be warranted according to the study protocol.

  • Monitor for Medication Overuse Headache:

    • If a participant requires frequent use of acute headache medication (e.g., more than two days a week), they should be monitored for the potential development of medication overuse headache.

Data Presentation

The following table summarizes the incidence of dizziness and headache in a Phase IIb clinical trial of this compound in subjects with Age-Associated Memory Impairment (AAMI). The trial assessed two different doses of this compound against a placebo.

Adverse EventPlacebo (n=66)This compound 25mg (n=59)This compound 50mg (n=68)
Dizziness 9 (13.6%)4 (6.8%)8 (11.8%)
Headache 2 (3.0%)5 (8.5%)5 (7.4%)

Data derived from a conference proceeding abstract on a study of this compound in AAMI. The number of randomized participants is used as the denominator for percentage calculation.[2]

Experimental Protocols

Protocol for Assessment and Management of Dizziness and Headache

1. Objective: To systematically assess, document, and manage treatment-emergent dizziness and headache in clinical trials involving this compound.

2. Materials:

  • Case Report Forms (CRFs) with specific sections for adverse events.
  • Visual Analog Scale (VAS) or Numerical Rating Scale (NRS) for pain intensity.
  • Dizziness Handicap Inventory (DHI) or equivalent validated scale.
  • Sphygmomanometer and stethoscope or automated blood pressure cuff.
  • Standardized list of questions for characterizing dizziness and headache.

3. Methodology:

Visualizations

This compound Mechanism of Action and Signaling Pathway

Ispronicline_Mechanism cluster_neuron Presynaptic Terminal This compound This compound nAChR α4β2 Nicotinic Acetylcholine Receptor This compound->nAChR Partial Agonist Ca_ion Ca²⁺ Influx nAChR->Ca_ion Channel Opening Neuron Presynaptic Neuron Vesicles Neurotransmitter Vesicles Ca_ion->Vesicles Triggers Fusion Dopamine Dopamine Release Vesicles->Dopamine Exocytosis Cognitive_Enhancement Cognitive Enhancement Dopamine->Cognitive_Enhancement Modulates AE_Workflow Start Participant Reports Dizziness or Headache Assess Assess Severity, Characteristics, & Vitals Start->Assess Document Document in CRF & Source Files Assess->Document Severity Severity? Document->Severity Mild Mild Severity->Mild Mild Moderate Moderate Severity->Moderate Moderate Severe Severe Severity->Severe Severe Monitor Continue Dose & Monitor Mild->Monitor Dose_Reduction Consider Dose Reduction per Protocol Moderate->Dose_Reduction Discontinue Temporarily Discontinue & Evaluate Severe->Discontinue Follow_Up Follow Up Until Resolution/Stabilization Monitor->Follow_Up Dose_Reduction->Follow_Up Discontinue->Follow_Up Causality_Assessment AE Adverse Event (Dizziness/Headache) Temporal Temporal Relationship to Drug Intake AE->Temporal Dechallenge Dechallenge (Symptom improvement on drug withdrawal) AE->Dechallenge Rechallenge Rechallenge (Symptom recurrence on re-administration) AE->Rechallenge Concomitant Exclusion of Other Causes (Concomitant meds, etc.) AE->Concomitant Causality Causality Assessment Temporal->Causality Dechallenge->Causality Rechallenge->Causality Concomitant->Causality Related Likely Related Causality->Related Unrelated Likely Unrelated Causality->Unrelated

References

High interindividual variability in Ispronicline pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the high interindividual variability observed in Ispronicline pharmacokinetics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as TC-1734) is an orally active, selective partial agonist of the central α4β2 neuronal nicotinic acetylcholine receptor (nAChR)[1]. These receptors are ligand-gated ion channels that, when activated, allow the influx of cations like sodium (Na+) and calcium (Ca2+) into neurons, leading to neuronal excitation and neurotransmitter release[2]. This compound's partial agonism at these receptors is being investigated for potential therapeutic benefits in cognitive disorders[1][3].

Q2: What is known about the pharmacokinetic profile of this compound?

Phase I clinical trial data in healthy male volunteers have shown that this compound's peak plasma concentration (Cmax) is reached approximately 1 to 2 hours after oral administration. The mean terminal half-life (t1/2) ranges from 3 to 5.3 hours after single doses and 2.7 to 8.8 hours after repeated doses[4]. Notably, a high degree of interindividual variability has been reported for all pharmacokinetic parameters.

Q3: What are the potential sources of high interindividual variability in this compound pharmacokinetics?

High interindividual variability in drug pharmacokinetics can stem from a variety of factors, including:

  • Genetic Polymorphisms: Variations in genes encoding for drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family, can significantly alter drug metabolism rates between individuals.

  • Physiological Factors: Age, sex, weight, and overall health status can influence drug absorption, distribution, metabolism, and excretion.

  • Environmental Factors: Co-administered medications, diet, and smoking status can also impact drug metabolism.

  • Bioanalytical Method Variability: Inconsistencies in sample collection, processing, and analysis can introduce variability into pharmacokinetic data.

Q4: How can I minimize and troubleshoot variability in my this compound experiments?

Please refer to the Troubleshooting Guides section below for detailed strategies to identify and mitigate sources of variability in your experimental workflow.

Data Presentation: this compound Pharmacokinetic Parameters

The following table summarizes the reported pharmacokinetic parameters for this compound from a Phase I study. While specific coefficients of variation (CV%) are not publicly available, the study noted "high interindividual variability" for all parameters. Researchers should anticipate and proactively manage this variability in their study design and data analysis.

ParameterSingle Dose (2-320 mg)Multiple Dose (50, 100, 200 mg once daily for 10 days)Interindividual Variability
Tmax (hours) ~ 1 - 2Not ReportedHigh
t1/2 (hours) 3 - 5.32.7 - 8.8High
Cmax Dose-dependentNot ReportedHigh
Accumulation Not ApplicableNo accumulation observedNot Applicable
Renal Clearance Minor elimination pathwayMinor elimination pathwayHigh

Experimental Protocols

While a specific, detailed public protocol for this compound pharmacokinetic analysis is not available, this section provides a generalized, robust methodology based on standard practices for small molecule quantification in biological matrices.

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation) a. Thaw frozen human plasma samples on ice. b. Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube. c. Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable-isotope labeled compound). d. Vortex for 30 seconds to precipitate proteins. e. Centrifuge at 14,000 rpm for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis a. Liquid Chromatography (LC):

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to ensure separation of this compound from endogenous plasma components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.

3. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Matrix Effect

  • Recovery

  • Stability (Freeze-thaw, short-term, long-term)

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during pharmacokinetic experiments, with a focus on high variability.

Question/Issue Potential Causes Troubleshooting Steps
High variability in Cmax and AUC between subjects. 1. Genetic differences in metabolizing enzymes (e.g., CYP polymorphisms).2. Differences in subject demographics (age, weight, sex).3. Non-compliance with dosing regimen.4. Inconsistent sample collection times.1. Genotype subjects for common CYP polymorphisms.2. Stratify data analysis by demographic factors.3. Implement rigorous monitoring of drug administration.4. Ensure strict adherence to the blood sampling schedule.
Poor precision in replicate sample analysis. 1. Inconsistent sample preparation (pipetting errors, incomplete protein precipitation).2. LC-MS/MS instrument variability (fluctuations in spray stability, detector sensitivity).3. Issues with the internal standard (degradation, incorrect concentration).1. Use calibrated pipettes and ensure thorough mixing during sample preparation.2. Perform system suitability tests before each analytical run.3. Verify the stability and concentration of the internal standard solution.
Unexpectedly low or high drug concentrations. 1. Errors in dose administration.2. Sample degradation due to improper storage or handling.3. Co-administration of interacting drugs (inducers or inhibitors of metabolism).4. Matrix effects in the LC-MS/MS analysis.1. Double-check all dosing calculations and procedures.2. Review sample handling and storage protocols for any deviations.3. Obtain a complete medication history from all subjects.4. Evaluate and minimize matrix effects during method development.
Inconsistent results across different experimental batches. 1. Use of different lots of reagents or consumables.2. Changes in environmental conditions (temperature, humidity).3. Analyst-to-analyst variability in technique.1. Qualify new lots of critical reagents before use.2. Monitor and control laboratory environmental conditions.3. Ensure all analysts are trained on a standardized protocol.

Mandatory Visualizations

Signaling Pathway of this compound at the α4β2 Nicotinic Acetylcholine Receptor

Ispronicline_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound nAChR α4β2 nAChR (Ligand-gated ion channel) This compound->nAChR Binds to receptor Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Channel opening Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream_Signaling Downstream Signaling Cascades Ion_Influx->Downstream_Signaling Ca2+ mediated Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release

Caption: this compound binding to the α4β2 nAChR and subsequent signaling.

Experimental Workflow for Investigating Pharmacokinetic Variability

PK_Variability_Workflow cluster_study_design Study Design & Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Dosing This compound Administration Sampling Serial Blood Sampling Dosing->Sampling Sample_Prep Plasma Sample Preparation Sampling->Sample_Prep Genotyping CYP Genotyping Stat_Analysis Statistical Analysis (e.g., by genotype) Genotyping->Stat_Analysis LCMS LC-MS/MS Quantification Sample_Prep->LCMS PK_Modeling Pharmacokinetic Modeling LCMS->PK_Modeling PK_Modeling->Stat_Analysis Variability_Assessment Variability Assessment (CV%) Stat_Analysis->Variability_Assessment

Caption: Workflow for a pharmacokinetic study of this compound.

Logical Relationship of Factors Contributing to Pharmacokinetic Variability

PK_Variability_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_methodological Methodological Factors Variability High Interindividual Pharmacokinetic Variability Genetics Genetic Polymorphisms (e.g., CYP enzymes) Genetics->Variability Physiology Physiological Factors (Age, Sex, Weight) Physiology->Variability Environment Environmental Factors (Diet, Smoking) Environment->Variability CoMedications Co-medications CoMedications->Variability Protocol_Adherence Protocol Adherence (Dosing, Sampling) Protocol_Adherence->Variability Analytical_Method Bioanalytical Method Performance Analytical_Method->Variability

References

Ispronicline Phase II Alzheimer's Trials: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support guide addresses the pivotal Phase IIb clinical trial of Ispronicline (also known as TC-1734 and AZD-3480) in patients with mild-to-moderate Alzheimer's disease. The trial, sponsored by Targacept and AstraZeneca, ultimately failed to meet its primary efficacy endpoint, leading to the discontinuation of this compound's development for this indication. This document provides a detailed analysis of the available data, experimental protocols, and the scientific rationale behind the trial's outcome, formatted as a troubleshooting guide for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of the this compound Phase IIb clinical trial for Alzheimer's disease?

The Phase IIb clinical trial for this compound in mild-to-moderate Alzheimer's disease was terminated primarily due to insufficient efficacy . The trial did not demonstrate a statistically significant improvement in the primary endpoint, the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), for any of the this compound treatment groups when compared to placebo.[1][2]

Q2: What was the mechanism of action for this compound?

This compound is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptors (nAChRs).[3][4] The therapeutic hypothesis was that by stimulating these receptors, this compound would enhance cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease, thereby improving cognitive function.

Q3: Were there any positive signals observed in the trial?

Yes, despite failing to meet the primary endpoint, some positive signals were observed in secondary outcome measures.[1] Improvements were noted in the Mini-Mental State Examination (MMSE), the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC), and the Disability Assessment for Dementia (DAD) for both this compound and the active comparator, donepezil. Furthermore, a post-hoc analysis suggested a potential benefit on the ADAS-Cog in patients with mild Alzheimer's disease (MMSE 21-26) at the 20 mg dose.

Q4: What was the safety and tolerability profile of this compound in this trial?

This compound was generally well-tolerated. The most frequently reported adverse events were of mild to moderate intensity and included dizziness and headache.

Troubleshooting Experimental Design and Outcomes

Issue: Lack of Efficacy on the Primary Endpoint (ADAS-Cog)

Possible Causes and Troubleshooting:

  • Patient Population Heterogeneity: The trial enrolled patients with a broad range of disease severity (MMSE 12-26). This heterogeneity could have masked a potential treatment effect in a more specific subgroup.

    • Recommendation: Future studies could consider narrower inclusion criteria, focusing on a more homogeneous patient population, such as those with only mild cognitive impairment.

  • Insufficient Treatment Duration: The 12-week treatment period may have been too short to observe significant cognitive benefits, especially for a potentially disease-modifying therapy.

    • Recommendation: Longer trial durations should be considered to adequately assess the long-term efficacy of similar compounds.

  • Choice of Primary Endpoint: The ADAS-Cog, while a standard, may not be the most sensitive measure for detecting subtle cognitive changes, particularly in early-stage Alzheimer's disease.

    • Recommendation: Explore the use of more sensitive or composite cognitive endpoints in future trial designs.

  • Dose Selection: While multiple doses were tested, it's possible that the optimal therapeutic dose was not identified or that the dose-response relationship was not linear. The 20 mg dose showed a numerical trend for improvement in a post-hoc analysis, suggesting a potential "sweet spot".

    • Recommendation: More extensive dose-ranging studies in Phase IIa could help to better define the optimal dose for Phase IIb/III trials.

Data Presentation

Table 1: Overview of the this compound Phase IIb Clinical Trial (NCT00501111) Design

ParameterDescription
Study Title Proof of Concept Study of Cognitive Improvement in Patients With Alzheimer's Disease
Phase IIb
Number of Patients 567
Patient Population Mild-to-moderate Alzheimer's disease (MMSE score 12-26)
Treatment Arms - this compound (5 mg, once daily)- this compound (20 mg, once daily)- this compound (35/100 mg, once daily)- Donepezil (10 mg, once daily; active comparator)- Placebo
Treatment Duration 12 weeks
Primary Outcome Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
Secondary Outcomes - Mini-Mental State Examination (MMSE)- Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC)- Disability Assessment for Dementia (DAD)

Table 2: Summary of Efficacy Results (Change from Baseline at Week 12)

Treatment GroupMean Change on ADAS-Cog (vs. Placebo)Statistical Significance (p-value)Observations on Secondary Endpoints
This compound (5 mg) Not Statistically SignificantNot MetImprovements observed in MMSE, ADCS-CGIC, and DAD.
This compound (20 mg) Not Statistically SignificantNot MetImprovements observed in MMSE, ADCS-CGIC, and DAD. Post-hoc analysis suggested improvement in patients with mild AD.
This compound (35/100 mg) Not Statistically SignificantNot MetImprovements observed in MMSE, ADCS-CGIC, and DAD.
Donepezil (10 mg) Not Statistically SignificantNot MetImprovements observed in MMSE, ADCS-CGIC, and DAD.

(Note: Specific quantitative values for mean change and p-values for all arms were not publicly available in the reviewed sources.)

Experimental Protocols

Key Methodologies of the Phase IIb Trial (NCT00501111):

  • Patient Selection:

    • Inclusion Criteria: Patients aged 50 years or older with a diagnosis of probable Alzheimer's disease according to NINCDS-ADRDA criteria and a Mini-Mental State Examination (MMSE) score between 12 and 26 at screening. A reliable caregiver was also required.

    • Exclusion Criteria: Clinically significant or unstable medical conditions, other neurological or psychiatric disorders that could interfere with cognitive assessments.

  • Randomization and Blinding: The study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial. Patients were randomly assigned to one of the five treatment arms.

  • Dosing Regimen: All treatments were administered orally once daily for 12 weeks.

  • Outcome Measures:

    • Primary: The 11-item Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) was administered at baseline and at the end of the 12-week treatment period.

    • Secondary: The Mini-Mental State Examination (MMSE), the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC), and the Disability Assessment for Dementia (DAD) were also assessed at baseline and at follow-up visits.

  • Statistical Analysis: The primary analysis was a comparison of the change from baseline in the ADAS-Cog total score between each this compound group and the placebo group.

Mandatory Visualizations

Ispronicline_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_downstream Downstream Signaling This compound This compound (Partial Agonist) nAChR α4β2 Nicotinic Acetylcholine Receptor This compound->nAChR Binds to Neuron Postsynaptic Neuron nAChR->Neuron Activates Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) Neuron->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Ca_Signaling Increased Intracellular Ca2+ Signaling Ion_Channel->Ca_Signaling NT_Release Enhanced Neurotransmitter Release (e.g., ACh, DA) Depolarization->NT_Release Ca_Signaling->NT_Release Cognitive_Function Potential Improvement in Cognitive Function NT_Release->Cognitive_Function

Caption: this compound's Proposed Mechanism of Action.

Ispronicline_Trial_Workflow cluster_screening Patient Recruitment cluster_randomization Randomization cluster_treatment 12-Week Treatment Period cluster_assessment Efficacy Assessment cluster_outcome Trial Outcome Screening Screening (N=567) Mild-to-Moderate AD (MMSE 12-26) Randomize Randomization (1:1:1:1:1) Screening->Randomize Placebo Placebo Randomize->Placebo Ispro_5 This compound 5mg Randomize->Ispro_5 Ispro_20 This compound 20mg Randomize->Ispro_20 Ispro_35_100 This compound 35/100mg Randomize->Ispro_35_100 Donepezil Donepezil 10mg Randomize->Donepezil Primary Primary Endpoint: ADAS-Cog Placebo->Primary Secondary Secondary Endpoints: MMSE, ADCS-CGIC, DAD Placebo->Secondary Ispro_5->Primary Ispro_5->Secondary Ispro_20->Primary Ispro_20->Secondary Ispro_35_100->Primary Ispro_35_100->Secondary Donepezil->Primary Donepezil->Secondary Outcome Failure to Meet Primary Endpoint Primary->Outcome Secondary->Outcome

Caption: this compound Phase IIb Trial Workflow.

References

Technical Support Center: Addressing the Short Half-Life of Ispronicline in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Ispronicline in their experiments and encountering challenges related to its short half-life. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you design and execute robust studies that account for the pharmacokinetic properties of this potent α4β2 nicotinic acetylcholine receptor partial agonist.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments with this compound.

Issue 1: Suboptimal or inconsistent behavioral effects in vivo.

  • Question: We are administering this compound via a single intraperitoneal (IP) injection in our rodent cognitive studies, but the results are highly variable and not as robust as expected. Could the short half-life be the cause?

  • Answer: Yes, it is highly likely that the short half-life of this compound is a major contributing factor to the variability and suboptimal effects you are observing. A single IP injection leads to a rapid peak in plasma concentration followed by a swift decline, meaning the compound may not be present at therapeutic levels for a sufficient duration to elicit a consistent and maximal behavioral response. For cognitive tasks that require sustained target engagement, a single bolus dose is often inadequate.

Issue 2: Discrepancy between in vitro potency and in vivo efficacy.

  • Question: this compound shows high potency in our in vitro assays, but we are struggling to translate this into significant in vivo efficacy in our animal models of cognitive impairment. Why might this be happening?

  • Answer: This is a common challenge in drug development, often referred to as an in vitro-in vivo disconnect. The short half-life of this compound is a primary suspect. While the compound is stable and effective in a controlled in vitro environment, once administered in vivo, it is subject to rapid metabolism and clearance. This results in a transient exposure of the target receptors in the central nervous system (CNS), which may not be sufficient to produce the desired long-lasting therapeutic effect. To bridge this gap, it is crucial to employ strategies that provide more sustained exposure to this compound in your in vivo models.

Issue 3: Difficulty in establishing a clear dose-response relationship.

  • Question: We are trying to establish a dose-response curve for this compound in a working memory task, but the results are not showing a clear, monotonic relationship. What could be the issue?

  • Answer: The lack of a clear dose-response relationship can be a direct consequence of the compound's short half-life. With a single injection, higher doses will result in a higher initial peak concentration, but the rapid clearance means that the duration of action may not be proportionally extended. This can lead to a complex and non-linear relationship between the administered dose and the observed behavioral effect. To establish a more reliable dose-response curve, it is recommended to use an administration method that ensures stable plasma concentrations over the duration of the behavioral testing period.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound?

A1: The half-life of this compound has been reported to be approximately 2 hours in rats and ranges from 3 to 5.3 hours in humans after single doses.[1][2] This relatively short duration of action is a critical factor to consider in experimental design.

Q2: What is the primary mechanism of action of this compound?

A2: this compound is a selective partial agonist of the α4β2 neuronal nicotinic acetylcholine receptor (nAChR).[3] These receptors are widely expressed in the brain and are involved in cognitive processes such as learning and memory.

Q3: What are the main metabolic pathways for this compound?

A3: While detailed metabolic pathways in rodents are not extensively published, studies in humans have identified an N-desalkylated metabolite (TC-1784).[2] The primary route of elimination appears to be metabolic rather than renal clearance.[2] Further in vitro studies using rat liver microsomes would be beneficial to fully characterize the metabolic profile in this species.

Q4: Are there any strategies to extend the half-life of this compound for experimental purposes?

A4: Yes, several strategies can be employed to overcome the challenge of this compound's short half-life in experimental settings. These include:

  • Continuous Infusion: Utilizing osmotic minipumps to deliver the compound at a constant rate, thereby maintaining stable plasma and brain concentrations.

  • Sustained-Release Formulations: Developing a formulation that releases this compound slowly over an extended period. This can be achieved through various methods, such as encapsulation in biodegradable polymers.

  • Repeated Dosing Regimen: Administering multiple doses at specific intervals to maintain therapeutic concentrations. However, this approach can be labor-intensive and may lead to fluctuations in plasma levels.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesValueRoute of AdministrationReference
Half-life (t½) Rat~2 hoursNot Specified
Human (single dose)3 - 5.3 hoursOral
Human (repeated doses)2.7 - 8.8 hoursOral
Time to Maximum Concentration (Tmax) Human1 - 2 hoursOral

Experimental Protocols

This section provides detailed methodologies for key experiments designed to address the short half-life of this compound.

Protocol 1: Continuous Infusion of this compound in Rodents for Cognitive Studies

Objective: To maintain stable plasma and brain concentrations of this compound during behavioral testing to accurately assess its effects on cognition.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline or 20% hydroxypropyl-β-cyclodextrin)

  • Osmotic minipumps (e.g., Alzet®) with appropriate flow rate and duration

  • Surgical supplies for subcutaneous implantation of minipumps

  • Animal model of cognitive impairment (e.g., aged rats, scopolamine-induced amnesia model)

  • Cognitive behavioral testing apparatus (e.g., Morris water maze, radial arm maze)

Procedure:

  • Dose Selection and Preparation:

    • Based on preliminary dose-finding studies with single injections, determine a target steady-state plasma concentration associated with cognitive enhancement.

    • Calculate the required infusion rate (mg/kg/day) to achieve this target concentration. This can be estimated using the formula: Infusion Rate = Target Concentration x Clearance. If clearance is unknown, it can be estimated from single-dose pharmacokinetic data.

    • Prepare the this compound solution in the chosen vehicle at a concentration suitable for the minipump's flow rate and the desired infusion duration. Ensure the solution is sterile-filtered.

  • Minipump Preparation and Implantation:

    • Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.

    • Surgically implant the minipumps subcutaneously in the dorsal region of the animals under anesthesia. Allow for a sufficient recovery period (e.g., 24-48 hours) before commencing behavioral testing. This also allows for the plasma concentration of this compound to reach a steady state.

  • Behavioral Testing:

    • Conduct the cognitive behavioral tasks during the period of continuous infusion.

    • Ensure the duration of the behavioral testing does not exceed the specified functional life of the osmotic minipump.

  • Pharmacokinetic Analysis (Optional but Recommended):

    • At the end of the behavioral study, collect blood and brain tissue samples to confirm that the target steady-state concentrations of this compound were achieved and maintained.

Protocol 2: Development of a Sustained-Release Formulation of this compound

Objective: To formulate this compound in a vehicle that provides a prolonged release profile after a single administration, thereby extending its therapeutic window.

Materials:

  • This compound

  • Biodegradable polymers (e.g., PLGA - poly(lactic-co-glycolic acid))

  • Solvents (e.g., dichloromethane, ethyl acetate)

  • Emulsifiers/surfactants (e.g., polyvinyl alcohol)

  • Homogenizer or sonicator

  • Lyophilizer

Procedure (Microparticle Formulation Example):

  • Preparation of the Organic Phase:

    • Dissolve a known amount of this compound and PLGA in an organic solvent (e.g., dichloromethane). The ratio of drug to polymer can be varied to modulate the release rate.

  • Emulsification:

    • Prepare an aqueous solution containing an emulsifier (e.g., 1% w/v polyvinyl alcohol).

    • Add the organic phase to the aqueous phase while homogenizing or sonicating at high speed to form an oil-in-water emulsion. The size of the resulting microparticles can be controlled by adjusting the homogenization speed and duration.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid microparticles.

  • Collection and Washing:

    • Collect the microparticles by centrifugation or filtration.

    • Wash the microparticles several times with distilled water to remove any residual emulsifier and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the washed microparticles to obtain a free-flowing powder.

  • In Vitro Release Study:

    • Before in vivo administration, characterize the release profile of the formulated this compound in vitro. Disperse a known amount of microparticles in a release medium (e.g., phosphate-buffered saline at 37°C) and measure the concentration of released drug at various time points.

  • In Vivo Administration and Evaluation:

    • Administer the sustained-release formulation to the animal model (e.g., via subcutaneous or intramuscular injection).

    • Conduct behavioral testing at time points consistent with the expected prolonged release profile.

    • Perform pharmacokinetic analysis to determine the in vivo release profile and half-life of the formulated this compound.

Mandatory Visualization

Signaling Pathway

Ispronicline_Signaling_Pathway This compound This compound alpha4beta2 α4β2 nAChR This compound->alpha4beta2 Ion_Channel Ion Channel Opening (Na+, K+, Ca2+ influx) alpha4beta2->Ion_Channel Ionotropic Pathway PI3K PI3K alpha4beta2->PI3K Metabotropic Pathway beta_arrestin1 β-arrestin1 alpha4beta2->beta_arrestin1 Depolarization Neuronal Depolarization Ion_Channel->Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Acetylcholine, Dopamine) Depolarization->Neurotransmitter_Release Akt Akt PI3K->Akt CREB CREB Phosphorylation Akt->CREB Gene_Expression Gene Expression for Neuronal Survival & Plasticity CREB->Gene_Expression Src Src Activation beta_arrestin1->Src Syk Syk Phosphorylation Src->Syk PLC_gamma1 PLCγ1 Activation Syk->PLC_gamma1 DAG DAG Production PLC_gamma1->DAG PKC_betaII PKCβII Translocation DAG->PKC_betaII

Caption: this compound's dual signaling cascade via the α4β2 nAChR.

Experimental Workflow

Experimental_Workflow Problem Short Half-Life of this compound Strategy1 Strategy 1: Continuous Infusion Problem->Strategy1 Strategy2 Strategy 2: Sustained-Release Formulation Problem->Strategy2 Step1_1 1. Determine Target Steady-State Concentration Strategy1->Step1_1 Step2_1 1. Formulate this compound (e.g., PLGA microparticles) Strategy2->Step2_1 Step1_2 2. Prepare this compound Solution for Osmotic Minipump Step1_1->Step1_2 Step1_3 3. Surgically Implant Minipump Step1_2->Step1_3 Step1_4 4. Conduct Behavioral Testing Step1_3->Step1_4 Outcome Robust and Reproducible In Vivo Data Step1_4->Outcome PK_Analysis Pharmacokinetic Analysis Step1_4->PK_Analysis Step2_2 2. In Vitro Release Characterization Step2_1->Step2_2 Step2_3 3. Administer Formulation (e.g., SC injection) Step2_2->Step2_3 Step2_4 4. Conduct Behavioral Testing Step2_3->Step2_4 Step2_4->Outcome Step2_4->PK_Analysis

Caption: Workflow for addressing this compound's short half-life.

References

Troubleshooting lack of efficacy in Ispronicline cognitive studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the efficacy of Ispronicline in cognitive studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as TC-1734) is an orally active, selective partial agonist for the central α4β2 neuronal nicotinic acetylcholine receptor (nAChR).[1][2] It was developed with the aim of enhancing cognitive function.[1][3] Its mechanism of action is centered on stimulating these specific nicotinic receptors in the brain, which are involved in cholinergic neurotransmission, a key process for learning and memory.[1]

Q2: What did preclinical studies of this compound show regarding cognitive enhancement?

Preclinical studies in animal models were promising, demonstrating that this compound could potently improve cognitive function. For instance, it showed a long duration of memory enhancement in object recognition and radial arm maze tests in rodents. The pharmacokinetics in rats, with a half-life of about 2 hours, contrasted with a much longer-lasting improvement in working memory, which was observed for 18 hours to 2 days.

Q3: What were the outcomes of early-phase human clinical trials?

Phase I clinical trials in young, healthy male volunteers established that this compound was generally safe and well-tolerated at single doses up to 320 mg and multiple doses up to 200 mg daily for 10 days. The most frequently reported adverse events were mild to moderate dizziness and headache. A study in elderly subjects with Age-Associated Memory Impairment (AAMI) demonstrated a beneficial effect on cognition, particularly at a 50mg dose, impacting attention and episodic memory.

Q4: Why was the development of this compound for Alzheimer's disease discontinued?

Despite promising early-phase results, the development of this compound for Alzheimer's disease was halted during Phase IIb trials due to insufficient efficacy. This outcome is not uncommon for nicotinic receptor agonists, a class of drugs that has shown inconsistent results in clinical trials for cognitive disorders.

Troubleshooting Guide for Lack of Efficacy

Researchers encountering a lack of efficacy in this compound cognitive studies should consider the following potential issues:

Issue 1: Suboptimal Dosage and Inverted U-Shaped Dose-Response Curve

  • Problem: Nicotinic receptor agonists, including α4β2 and α7 agonists, often exhibit an inverted U-shaped dose-response curve. This means that higher doses are not necessarily more effective and can even lead to a decrease in cognitive performance due to receptor desensitization. In a study with subjects with AAMI, the most significant cognitive benefits with this compound were observed at the 50mg dose, with less effect at higher doses.

  • Troubleshooting Steps:

    • Review Dose-Response: Ensure that the dose range being tested is appropriate and includes lower doses that may be more effective.

    • Pilot Study: Conduct a pilot study with a wide range of doses to identify the optimal therapeutic window for the specific cognitive task and model being used.

    • Plasma Concentration Monitoring: Correlate plasma concentrations of this compound with cognitive outcomes to determine the optimal exposure range. The AAMI study found the most beneficial effects were associated with a plasma Cmax range of 5–25/35 ng/ml.

Issue 2: High Inter-individual Variability in Pharmacokinetics

  • Problem: Phase I studies of this compound reported high interindividual variability in all pharmacokinetic parameters. This variability can lead to inconsistent drug exposure and, consequently, variable efficacy across subjects. Factors such as smoking status can also significantly impact the metabolism of nicotinic agonists.

  • Troubleshooting Steps:

    • Subject Stratification: Stratify study populations based on factors that could influence pharmacokinetics, such as genetic markers of drug metabolism or smoking status.

    • Pharmacokinetic Screening: Conduct pharmacokinetic screening to characterize individual drug metabolism profiles before assigning subjects to treatment groups.

    • Personalized Dosing: If feasible, adjust dosing based on individual pharmacokinetic data to achieve a target plasma concentration.

Issue 3: Receptor Desensitization with Chronic Dosing

  • Problem: Continuous or high-dose administration of nicotinic agonists can lead to desensitization of the nAChRs, rendering them less responsive to stimulation and diminishing the therapeutic effect over time.

  • Troubleshooting Steps:

    • Dosing Regimen: Explore intermittent or pulsatile dosing regimens instead of continuous daily dosing to allow for receptor resensitization.

    • Washout Periods: Incorporate adequate washout periods in crossover study designs to minimize carryover effects from receptor desensitization.

    • Biomarker Analysis: If possible, use neuroimaging or other biomarker techniques to assess receptor occupancy and desensitization in vivo.

Issue 4: Inappropriate Patient Population or Cognitive Endpoints

  • Problem: The efficacy of a cognitive enhancer can be highly dependent on the specific cognitive deficits of the study population and the sensitivity of the outcome measures. The cholinergic system's role in cognition is complex, and a drug targeting a specific receptor subtype may only be effective for certain types of cognitive impairment.

  • Troubleshooting Steps:

    • Targeted Population: Enroll subjects with a well-defined cognitive deficit that is theoretically linked to the α4β2 nAChR pathway.

    • Sensitive Cognitive Tests: Utilize a battery of sensitive and validated cognitive tests that can detect subtle changes in the targeted cognitive domains. The Cognitive Drug Research (CDR) computerized test battery was used in the AAMI study.

    • Baseline Performance: Consider the impact of baseline cognitive performance, as some studies suggest that the effects of nicotinic agents are more pronounced in subjects with lower baseline performance.

Data Presentation

Table 1: Summary of this compound Phase I Pharmacokinetics (Single and Multiple Doses)

ParameterSingle Dose (2-320 mg)Multiple Dose (50, 100, 200 mg/day for 10 days)
Time to Cmax (Tmax) ~1 to 2 hoursNot explicitly stated, but Cmax reached post-dose
Terminal Half-life (t1/2) 3 to 5.3 hours2.7 to 8.8 hours
Accumulation N/ANo accumulation observed after 10 days
Elimination Renal clearance is a minor pathwayRenal clearance is a minor pathway
Variability High interindividual variabilityHigh interindividual variability

Table 2: Overview of Key this compound Clinical Studies

Study PhasePopulationDosing RegimenKey FindingsReason for DiscontinuationReference
Phase I Young, healthy male volunteersSingle ascending doses (2-320 mg); Multiple ascending doses (50, 100, 200 mg/day for 10 days)Generally safe and well-tolerated. Most common AEs: dizziness, headache. High PK variability.N/A
Proof-of-Concept Elderly subjects with Age-Associated Memory Impairment (AAMI)Ascending oral doses (50–150 mg) once daily for 3 weeksBeneficial effect on cognition, most marked at 50mg for attention and episodic memory.N/A
Phase IIb Patients with mild-to-moderate Alzheimer's diseaseNot specifiedInsufficient efficacy to continue development.Insufficient efficacy

Experimental Protocols

Protocol: Assessment of Cognitive Function using the Cognitive Drug Research (CDR) Computerized Test Battery (as used in the AAMI study)

  • Objective: To assess the effect of this compound on various cognitive domains.

  • Materials:

    • Validated CDR computerized test battery software.

    • Computer with a high-resolution monitor and response box.

    • Quiet, well-lit testing room.

  • Procedure:

    • Familiarize subjects with the test battery and equipment before the baseline assessment.

    • Administer the full CDR battery at baseline and at specified time points post-dosing.

    • The battery should include tasks assessing:

      • Attention: Simple reaction time, choice reaction time, and digit vigilance tasks.

      • Episodic Memory: Word presentation and immediate and delayed word recall tasks.

      • Working Memory: Numeric and spatial working memory tasks.

      • Speed of Memory: Picture recognition and word recognition tasks.

    • Record accuracy and reaction times for all tasks.

    • Analyze the data by comparing changes from baseline between the this compound and placebo groups for each cognitive factor.

Mandatory Visualizations

Ispronicline_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds & Activates Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Opens Vesicle Vesicle (Acetylcholine) Ca_channel->Vesicle Triggers Fusion ACh_release Acetylcholine Release Vesicle->ACh_release Post_nAChR Postsynaptic nAChR ACh_release->Post_nAChR Binds to Depolarization Depolarization Post_nAChR->Depolarization Causes Cognitive_Function Enhanced Cognitive Function Depolarization->Cognitive_Function Leads to

Caption: this compound's mechanism of action on neuronal synapses.

Troubleshooting_Workflow Start Lack of Efficacy Observed Check_Dose Is the dose optimal? (Consider inverted U-curve) Start->Check_Dose Check_PK Is there high PK variability? Check_Dose->Check_PK Yes Action_Dose Conduct dose-ranging study. Test lower doses. Check_Dose->Action_Dose No Check_Dosing_Regimen Is receptor desensitization a possibility? Check_PK->Check_Dosing_Regimen No Action_PK Stratify subjects. Monitor plasma levels. Check_PK->Action_PK Yes Check_Population Is the patient population and endpoint appropriate? Check_Dosing_Regimen->Check_Population No Action_Dosing_Regimen Test intermittent dosing. Check_Dosing_Regimen->Action_Dosing_Regimen Yes Action_Population Refine inclusion criteria. Use sensitive cognitive tests. Check_Population->Action_Population No End Re-evaluate Efficacy Check_Population->End Yes Action_Dose->Check_PK Action_PK->Check_Dosing_Regimen Action_Dosing_Regimen->Check_Population Action_Population->End

Caption: Troubleshooting workflow for this compound efficacy studies.

References

Technical Support Center: Ispronicline and TC-1784 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ispronicline (TC-1734) and its N-desalkylated metabolite, TC-1784. The following information addresses potential assay interference and other common issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound (TC-1734) and TC-1784?

A1: TC-1784 is the N-desalkylated metabolite of this compound (TC-1734). This compound is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] Following administration, this compound is metabolized in the body to form TC-1784. Both compounds may be present in biological samples and require accurate quantification for pharmacokinetic and pharmacodynamic studies.

Q2: Why is it important to consider TC-1784 in this compound assays?

A2: As a metabolite, TC-1784 can potentially interfere with the accurate quantification of this compound, and vice versa, depending on the analytical method used. This is particularly crucial for pharmacokinetic studies that aim to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound.[1] Understanding the concentration of both the parent drug and its major metabolite is essential for a complete pharmacological profile.

Q3: What are the known pharmacokinetic properties of this compound and TC-1784?

A3: Pharmacokinetic studies in healthy male volunteers have provided the following data.

ParameterThis compound (TC-1734)TC-1784
Time to Cmax (Tmax) ~1-2 hoursNot explicitly stated, but expected to be later than parent
Terminal Half-life (t1/2) 3-5.3 hours (single dose)Not explicitly stated
2.7-8.8 hours (multiple doses)
Accumulation No significant accumulation after 10 daysNot explicitly stated
Elimination Renal clearance is a minor pathwayRenal clearance is a minor pathway
Data from a phase I study in young healthy male volunteers.[1]

Q4: Has this compound development been discontinued?

A4: Yes, the development of this compound for Alzheimer's disease and other cognitive disorders was discontinued.[3]

Troubleshooting Guides

This section provides guidance on potential issues that may arise during the analysis of this compound and TC-1784.

Issue 1: Poor Chromatographic Resolution between this compound and TC-1784 in LC-MS/MS Assays

Possible Cause: The structural similarity between this compound and its N-desalkylated metabolite, TC-1784, can lead to co-elution or poor separation on a liquid chromatography (LC) system. This can result in inaccurate quantification due to ion suppression or enhancement in the mass spectrometer.

Solutions:

  • Optimize LC Gradient: Adjust the mobile phase composition and gradient slope to improve the separation of the two analytes. A shallower gradient can often enhance resolution.

  • Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to exploit subtle differences in the polarity and structure of the two compounds.

  • Adjust pH of Mobile Phase: Modifying the pH of the mobile phase can alter the ionization state of the analytes and improve their interaction with the stationary phase, leading to better separation.

  • Use a Longer Column: A longer analytical column provides more surface area for interaction, which can increase the resolution between closely eluting peaks.

Issue 2: Cross-Reactivity in Ligand-Binding or Immunoassays

Possible Cause: Antibodies or receptors used in ligand-binding assays or immunoassays may exhibit cross-reactivity with both this compound and TC-1784, especially if the structural difference (the N-desalkyl group) is not part of the epitope recognized by the antibody.

Solutions:

  • Develop a Highly Specific Antibody: If developing an immunoassay, ensure the antigen used for antibody production is designed to generate antibodies that specifically recognize a unique region of the this compound molecule, distinct from TC-1784.

  • Perform Cross-Reactivity Testing: Systematically test the assay's response to TC-1784 at various concentrations to quantify the percentage of cross-reactivity. This information can be used to correct the measured this compound concentrations.

  • Sample Pre-treatment: Consider a sample pre-treatment step, such as solid-phase extraction (SPE), to separate this compound from TC-1784 before analysis.

Issue 3: Inconsistent Results in Nicotinic Acetylcholine Receptor (nAChR) Binding Assays

Possible Cause: The complexity of nAChR subtypes and their expression can lead to variability in binding assay results. This compound is a partial agonist for the α4β2 nAChR, and its binding characteristics can be influenced by assay conditions.

Solutions:

  • Use a Stable Cell Line: Employ a well-characterized cell line that stably expresses the human α4β2 nAChR to ensure consistent receptor density.

  • Control Assay Buffer Conditions: Maintain consistent pH, ionic strength, and temperature of the assay buffer, as these can affect ligand binding.

  • Include Appropriate Controls: Always run positive controls (e.g., a known α4β2 agonist like nicotine) and negative controls (non-specific binding) to validate each assay run.

  • Consider Allosteric Modulators: Be aware that endogenous or exogenous allosteric modulators can influence the binding of this compound.

Experimental Protocols

Protocol 1: General Workflow for LC-MS/MS Quantification of this compound and TC-1784

This protocol outlines a general procedure. Specific parameters will need to be optimized for your instrumentation and sample matrix.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, serum) on ice.

    • Perform a protein precipitation step by adding a 3:1 volume of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, TC-1784, and the internal standard.

Protocol 2: Competitive Radioligand Binding Assay for α4β2 nAChR
  • Materials:

    • Membrane preparations from cells stably expressing human α4β2 nAChR.

    • Radioligand (e.g., [³H]-Epibatidine).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • This compound and TC-1784 standards.

    • Non-specific binding control (e.g., nicotine).

  • Procedure:

    • In a 96-well plate, add binding buffer, membrane preparation, and varying concentrations of unlabeled ligand (this compound or TC-1784).

    • Add the radioligand at a concentration near its Kd.

    • For non-specific binding wells, add a high concentration of the non-specific control.

    • Incubate at room temperature for 2 hours.

    • Harvest the membranes onto a filter mat using a cell harvester.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding and determine the Ki for each compound.

Visualizations

Ispronicline_Metabolism This compound This compound (TC-1734) Metabolism Hepatic Metabolism (e.g., N-dealkylation) This compound->Metabolism TC1784 TC-1784 (Metabolite) Metabolism->TC1784

Caption: Metabolic pathway of this compound to its N-desalkylated metabolite, TC-1784.

Assay_Troubleshooting_Workflow start Inaccurate Assay Results check_method Which assay type? start->check_method lc_ms LC-MS/MS check_method->lc_ms Chromatographic immunoassay Immunoassay / LBA check_method->immunoassay Binding check_resolution Poor Peak Resolution? lc_ms->check_resolution check_cross_reactivity Cross-Reactivity? immunoassay->check_cross_reactivity optimize_lc Optimize LC Method: - Gradient - Column - pH check_resolution->optimize_lc Yes end_good Accurate Quantification check_resolution->end_good No optimize_lc->end_good specific_antibody Develop Specific Antibody or Quantify Cross-Reactivity check_cross_reactivity->specific_antibody Yes check_cross_reactivity->end_good No specific_antibody->end_good

Caption: Troubleshooting workflow for this compound and TC-1784 assay interference.

Signaling_Pathway This compound This compound (TC-1734) nAChR α4β2 nAChR This compound->nAChR Partial Agonist Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Cation_Influx Na+ / Ca++ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Cognitive_Enhancement Cognitive Enhancement Depolarization->Cognitive_Enhancement

Caption: Simplified signaling pathway of this compound at the α4β2 nicotinic acetylcholine receptor.

References

Improving translational validity from preclinical Ispronicline studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ispronicline in preclinical studies. Our goal is to help improve the translational validity of your findings by addressing common challenges and providing detailed experimental insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as TC-1734 or AZD-3480) is a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR).[1][2] Its high affinity for this receptor subtype, which is widely expressed in the central nervous system, is believed to mediate its effects on cognition.[3][4] As a partial agonist, this compound activates the α4β2 nAChR, but to a lesser degree than a full agonist like nicotine. This modulation of cholinergic signaling is thought to underlie its nootropic (cognition-enhancing) effects observed in preclinical models.[5]

Q2: What are the reported preclinical cognitive-enhancing effects of this compound?

A2: Preclinical studies in rodent models have demonstrated that this compound can enhance performance in various learning and memory tasks. Notably, improvements have been observed in the Novel Object Recognition (NOR) test and the Radial Arm Maze (RAM) task, suggesting positive effects on both recognition and spatial working memory.

Q3: Why did this compound fail in clinical trials despite promising preclinical data?

A3: The discontinuation of this compound's clinical development for Alzheimer's disease and dementia highlights a significant challenge in translational neuroscience. While the exact reasons are multifaceted, discrepancies between preclinical and clinical outcomes for nicotinic agonists are common. Potential contributing factors include:

  • Differences in pharmacology and physiology: The complexity of the human brain and disease pathology may not be fully recapitulated in animal models.

  • Dosing and exposure: Optimal therapeutic windows in humans may differ significantly from those established in preclinical species.

  • Side effect profile: While generally well-tolerated in preclinical studies, side effects such as dizziness and headache were reported in human trials, which could impact efficacy and patient compliance.

  • Heterogeneity of patient populations: The underlying pathology and cognitive deficits in clinical trial participants are often more varied than in homogenous animal cohorts.

Q4: What are the known or potential side effects of this compound in animal models?

A4: While this compound is generally reported to have a good tolerability profile in preclinical studies, high doses of nicotinic agonists can be associated with a range of adverse effects. Researchers should be vigilant for potential side effects in their animal models, which may include cardiovascular changes, gastrointestinal issues (emesis), and central nervous system effects such as seizures or hypothermia. Careful dose-response studies are crucial to identify a therapeutic window that maximizes cognitive enhancement while minimizing adverse effects.

Troubleshooting Guides

Issue 1: Inconsistent or no significant improvement in cognitive performance in the Novel Object Recognition (NOR) test.

Potential Cause Troubleshooting Steps
Suboptimal Dose Conduct a dose-response study to determine the optimal concentration of this compound for your specific animal model and experimental conditions. Remember that nicotinic agonists often exhibit a U-shaped dose-response curve, where higher doses may not produce greater efficacy and could even be detrimental.
Timing of Administration The timing of this compound administration relative to the training and testing phases is critical. Given its pharmacokinetic profile (a half-life of approximately 2 hours in rats), consider administering the compound 30-60 minutes before the training session to ensure peak brain exposure during memory acquisition and consolidation.
Habituation and Handling Stress Insufficient habituation to the testing arena or excessive handling can lead to anxiety and neophobia, confounding the exploration of objects. Ensure a proper habituation period (at least one day prior to testing) and handle the animals gently and consistently.
Object Preference or Aversion The choice of objects is crucial. Animals may have an innate preference for or aversion to certain objects based on texture, size, or smell. Before the actual experiment, test for object preference by exposing naive animals to the different objects that will be used.
Inadequate Memory Consolidation Window The inter-trial interval (ITI) between the familiarization and test phases is a key parameter. A short ITI may not be challenging enough to reveal a cognitive-enhancing effect, while a very long ITI might lead to forgetting even in the treated group. An ITI of 24 hours is often used to assess long-term recognition memory.

Issue 2: High variability in performance or lack of learning in the Radial Arm Maze (RAM) task.

Potential Cause Troubleshooting Steps
Motivational State of the Animals The RAM task is often reliant on food restriction to motivate exploration for rewards. Ensure that the level of food restriction is appropriate and consistent across all animals. Body weight should be monitored daily.
Complexity of the Task The RAM can be a complex task for some rodent strains. Consider simplifying the protocol initially (e.g., reducing the number of arms or using a simpler win-shift paradigm) to facilitate learning.
Over-reliance on Intra-maze Cues Animals may develop strategies that rely on intra-maze cues (e.g., scent marking) rather than spatial memory. To mitigate this, thoroughly clean the maze between each animal and rotate the maze's orientation relative to extra-maze cues.
Inconsistent Extra-maze Cues The presence of distinct and stable extra-maze visual cues is essential for spatial navigation. Ensure that the testing room has prominent, unchanging visual landmarks.
Working Memory vs. Reference Memory Errors Differentiate between working memory errors (re-entry into an arm already visited within the same trial) and reference memory errors (entry into an arm that is never baited). This compound is primarily expected to improve working memory. Analyzing these error types separately can provide more specific insights into the drug's effect.

Quantitative Data from Preclinical Studies

Table 1: this compound Effects on Novel Object Recognition (NOR) Performance

Animal Model Dose (mg/kg) Administration Route Inter-Trial Interval (ITI) Effect on Discrimination Index Reference
MiceData not specifiedData not specified24 hoursImproved discrimination between novel and familiar objects
RatsData not specifiedData not specifiedData not specifiedPotently improved cognitive function

Table 2: this compound Effects on Radial Arm Maze (RAM) Performance

Animal Model Dose (mg/kg, p.o.) Administration Effect on Working Memory Errors Reference
Rats0.01 - 1.0Acute & Repeated (6 days)Significant decrease in errors across a broad dose range

Experimental Protocols

1. Novel Object Recognition (NOR) Test

  • Apparatus: A square or circular open-field arena made of a non-porous material for easy cleaning. The size should be appropriate for the rodent species being tested (e.g., 40x40x40 cm for mice).

  • Objects: Two sets of three identical objects are required. The objects should be of similar size but differ in shape and texture. They should be heavy enough that the animals cannot displace them.

  • Procedure:

    • Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.

    • Familiarization/Training (Day 2): Place two identical objects (A and A) in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes). The time spent exploring each object (nosing or touching) is recorded.

    • Testing (Day 2): After a specific inter-trial interval (ITI), typically ranging from 1 to 24 hours, return the animal to the arena. In the arena, one of the familiar objects has been replaced with a novel object (A and B). The position of the novel object should be counterbalanced across animals. Allow the animal to explore for a set period (e.g., 5 minutes) and record the time spent exploring each object.

  • Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A higher DI indicates better recognition memory.

2. Radial Arm Maze (RAM) Task

  • Apparatus: An elevated central platform with a number of arms (typically 8) radiating outwards. The arms may have food wells at the end. The maze should be placed in a room with prominent extra-maze visual cues.

  • Procedure:

    • Habituation and Shaping: For several days, habituate the animals to the maze and train them to retrieve food rewards from the arms.

    • Working Memory Task (Win-Shift Paradigm):

      • At the beginning of each trial, all arms are baited with a food reward.

      • The animal is placed on the central platform and allowed to freely enter the arms to retrieve the rewards.

      • An entry into an arm is recorded.

      • A working memory error is defined as re-entry into an arm that has already been visited in that trial.

      • The trial ends when all rewards have been collected or after a set time limit.

  • Data Analysis: The primary dependent variable is the number of working memory errors. A decrease in the number of errors indicates an improvement in working memory.

Signaling Pathways and Experimental Workflows

Ispronicline_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound This compound nAChR α4β2 nAChR This compound->nAChR Binds and activates Ca_channel Voltage-gated Ca²⁺ Channel nAChR->Ca_channel Depolarization opens Vesicle Synaptic Vesicle (Dopamine/Glutamate) Ca_channel->Vesicle Ca²⁺ influx triggers vesicle fusion Release Neurotransmitter Release Vesicle->Release Postsynaptic_Receptor Dopamine/Glutamate Receptor Release->Postsynaptic_Receptor binds to PI3K_Akt PI3K-Akt Pathway Postsynaptic_Receptor->PI3K_Akt activates Cognitive_Function Improved Cognitive Function PI3K_Akt->Cognitive_Function leads to

Caption: Signaling pathway of this compound activating α4β2 nAChRs.

NOR_Workflow cluster_0 Day 1 cluster_1 Day 2 Habituation Habituation: Free exploration of empty arena Dosing This compound/Vehicle Administration Training Training (Familiarization): Explore two identical objects (A+A) Dosing->Training ITI Inter-Trial Interval (e.g., 1-24 hours) Training->ITI Testing Testing: Explore familiar and novel object (A+B) ITI->Testing Analysis Data Analysis: Calculate Discrimination Index Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

RAM_Workflow cluster_0 Days 1-5 (example) cluster_1 Testing Days Habituation Habituation & Shaping: Familiarize with maze and rewards Dosing This compound/Vehicle Administration Trial Working Memory Trial: All arms baited, animal explores Dosing->Trial Error_Recording Record working memory errors (re-entries) Trial->Error_Recording Analysis Data Analysis: Compare error rates between groups Error_Recording->Analysis

Caption: Experimental workflow for the Radial Arm Maze (RAM) working memory task.

References

Validation & Comparative

Ispronicline vs. Varenicline: A Comparative Analysis of Binding at α4β2 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals focused on nicotinic acetylcholine receptor (nAChR) ligands, understanding the nuanced interactions of compounds like ispronicline and varenicline with the α4β2 subtype is critical. The α4β2 nAChR is a well-established target for therapies aimed at smoking cessation and cognitive enhancement. This guide provides an objective comparison of this compound and varenicline, focusing on their binding characteristics and functional activities at the α4β2 nAChR, supported by experimental data.

Binding Affinity and Functional Potency at α4β2 nAChRs

Both this compound and varenicline are partial agonists at the α4β2 nAChR, meaning they bind to and activate the receptor, but with lower efficacy than the endogenous ligand, acetylcholine, or the full agonist, nicotine.[1][2] This partial agonism is a key therapeutic feature, as it allows these compounds to alleviate withdrawal symptoms by providing a moderate level of receptor stimulation, while also reducing the rewarding effects of nicotine by competing for the same binding site.[3]

Varenicline, marketed as Chantix®, is a well-established smoking cessation aid.[1] this compound (also known as TC-1734 or AZD3480) has been investigated for its potential in treating cognitive deficits.[2]

The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound and varenicline for the α4β2 nAChR, as reported in various studies.

CompoundBinding Affinity (Ki) at α4β2 nAChRFunctional Potency (EC50) at α4β2 nAChREfficacy at α4β2 nAChR (relative to Acetylcholine/Nicotine)
Varenicline 0.06 nM - 0.4 nM0.1 µM - 2.3 µM13.4% - 45%
This compound 11 nMNot explicitly stated in the provided resultsPartial agonist

Key Observations:

  • Binding Affinity: Varenicline exhibits a significantly higher binding affinity for the α4β2 nAChR, with Ki values in the sub-nanomolar range, compared to this compound's nanomolar affinity. This suggests that varenicline binds more tightly to the receptor.

  • Functional Potency: Varenicline is a potent partial agonist, with EC50 values in the low micromolar to sub-micromolar range, indicating that it can activate the receptor at relatively low concentrations.

  • Efficacy: Varenicline's efficacy as a partial agonist is consistently reported to be between 13.4% and 45% of the maximal response induced by acetylcholine or nicotine. This level of efficacy is thought to be crucial for its therapeutic effect in smoking cessation. This compound is also characterized as a partial agonist, though specific efficacy percentages were not detailed in the provided search results.

Signaling and Experimental Workflow

The interaction of this compound and varenicline with the α4β2 nAChR initiates a signaling cascade that results in the opening of the ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx leads to membrane depolarization and subsequent neuronal excitation. As partial agonists, they produce a submaximal response compared to a full agonist.

cluster_0 Ligand Binding and Receptor Activation cluster_1 Cellular Response cluster_2 Downstream Effects Ligand This compound or Varenicline Binding Binding Ligand->Binding Receptor α4β2 nAChR Receptor->Binding Activation Partial Receptor Activation Binding->Activation IonChannel Ion Channel Opening Activation->IonChannel CationInflux Na+ / Ca2+ Influx IonChannel->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization NeuronalResponse Neuronal Excitation Depolarization->NeuronalResponse NeurotransmitterRelease Dopamine Release (Mesolimbic Pathway) NeuronalResponse->NeurotransmitterRelease TherapeuticEffect Therapeutic Effect (e.g., Reduced Craving) NeurotransmitterRelease->TherapeuticEffect

Signaling pathway of α4β2 nAChR partial agonists.

The experimental workflow to determine the binding and functional characteristics of these compounds typically involves two main types of assays: radioligand binding assays and functional assays.

cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Electrophysiology) A1 Prepare membranes from cells expressing α4β2 nAChRs A2 Incubate membranes with a radioligand (e.g., [3H]-epibatidine) and varying concentrations of the test compound (this compound or Varenicline) A1->A2 A3 Separate bound and free radioligand A2->A3 A4 Quantify radioactivity to determine the amount of bound radioligand A3->A4 A5 Calculate Ki value from IC50 A4->A5 B1 Express α4β2 nAChRs in a suitable system (e.g., Xenopus oocytes, HEK cells) B2 Perform whole-cell voltage-clamp or patch-clamp recordings B1->B2 B3 Apply varying concentrations of the test compound and measure the evoked ionic current B2->B3 B4 Construct a dose-response curve B3->B4 B5 Determine EC50 and maximal efficacy B4->B5

References

A Comparative Analysis of Ispronicline (TC-1734) and ABT-418 on Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cognitive effects of two nicotinic acetylcholine receptor (nAChR) agonists, Ispronicline (TC-1734) and ABT-418. The information presented is collated from preclinical and clinical studies to support research and development in the field of cognitive enhancement.

Executive Summary

This compound (TC-1734) and ABT-418 are both investigational drugs that target neuronal nicotinic acetylcholine receptors (nAChRs) and have demonstrated pro-cognitive effects. This compound is a selective partial agonist for the α4β2 nAChR subtype, while ABT-418 exhibits a broader agonist profile, binding to α4β2, α7, and α2β2 nAChRs. This difference in receptor selectivity likely underlies the variations observed in their cognitive effects and side-effect profiles. Preclinical studies have shown both compounds to improve memory and attention in various animal models. Clinical trials have explored their potential in treating cognitive deficits associated with Alzheimer's disease (AD), Age-Associated Memory Impairment (AAMI), and Attention-Deficit/Hyperactivity Disorder (ADHD). This guide synthesizes the available quantitative data, details the experimental methodologies, and provides visual representations of the underlying mechanisms to facilitate a comprehensive comparison.

Mechanism of Action and Signaling Pathways

Both this compound and ABT-418 exert their effects by modulating cholinergic neurotransmission through the activation of nAChRs. The α4β2 subtype, a primary target for both drugs, is widely expressed in brain regions crucial for learning and memory, including the hippocampus and cortex. Activation of these ligand-gated ion channels leads to an influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization. This initial event triggers a cascade of downstream signaling pathways that are believed to underlie the observed cognitive enhancements.

The influx of calcium is a critical secondary messaging event that can activate various intracellular signaling cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is known to play a significant role in promoting neuronal survival and synaptic plasticity.

Nicotinic Acetylcholine Receptor Signaling Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron This compound / ABT-418 This compound / ABT-418 α4β2 nAChR α4β2 nAChR This compound / ABT-418->α4β2 nAChR binds Ca2+ Influx_pre Ca²⁺ Influx α4β2 nAChR->Ca2+ Influx_pre activates ACh Release Acetylcholine (ACh) Release Ca2+ Influx_pre->ACh Release Postsynaptic nAChR Postsynaptic nAChR (α4β2) ACh Release->Postsynaptic nAChR activates Na+ Ca2+ Influx Na⁺ / Ca²⁺ Influx Postsynaptic nAChR->Na+ Ca2+ Influx Depolarization Depolarization Na+ Ca2+ Influx->Depolarization PI3K/Akt Pathway PI3K/Akt Pathway Na+ Ca2+ Influx->PI3K/Akt Pathway activates Cognitive Enhancement Cognitive Enhancement Depolarization->Cognitive Enhancement PI3K/Akt Pathway->Cognitive Enhancement promotes synaptic plasticity & survival

nAChR-mediated signaling cascade for cognitive enhancement.

Comparative Preclinical Data

Animal Models of Cognition
CompoundTestAnimal ModelDosingKey FindingsReference
This compound (TC-1734) Object RecognitionRodentsN/APotently improved cognitive function with long duration of memory enhancement.[1]Gatto et al., 2004
Radial Arm MazeRodentsN/ADemonstrated long-lasting improvement of working memory (18h to 2d).[1]Gatto et al., 2004
ABT-418 Morris Water MazeSpontaneously Hypertensive Rats (ADHD model)Chronic AdministrationSignificantly improved spatial memory.[2]Zhu et al., 2012
Delayed Matching-to-Sample (DMTS)Aged Monkeys2-259 nmol/kg (i.m.)Individualized "best dose" increased overall DMTS accuracy by 12.6%.[3]Prendergast et al., 1997
Delayed Matching-to-Sample (DMTS)Young MonkeysTransdermal patch (40-60 ng/ml plasma)Significant dose-dependent enhancement of DMTS performance (11.25% increase).[3]Prendergast et al., 1997
Delayed Recall with DistractorsAdult Monkeys2.0-16.2 nmol/kg (i.m.)Prevented distractibility, increasing accuracy on disrupted trials by 7.5-25.0%.Prendergast et al., 1998

Comparative Clinical Data

Human Cognitive Performance
CompoundPopulationStudy DesignDosingCognitive DomainKey FindingsReference
This compound (TC-1734) Age-Associated Memory Impairment (AAMI)Double-blind, placebo-controlled, crossover50-150 mg (oral, 3 weeks)Attention & Episodic MemoryBeneficial effect on cognition, most marked at 50mg.Dunbar et al., 2007
ABT-418 Alzheimer's Disease (moderate)Double-blind, within-subjects, repeated-measures6, 12, and 23 mg (over 6h)Verbal & Spatial MemorySignificant improvements in total recall and a decline in recall failure.Potter et al., 1999
ABT-418 Adult ADHDDouble-blind, placebo-controlled, crossover75 mg/day (transdermal patch, 3 weeks)AttentionSignificantly higher proportion of subjects improved vs. placebo (40% vs. 13%); 28% vs. 15% reduction in ADHD symptom scores.Wilens et al., 1999

Experimental Protocols

Morris Water Maze (ABT-418)
  • Objective: To assess spatial learning and memory.

  • Apparatus: A circular pool (approximately 1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. The room contains various distal visual cues.

  • Procedure:

    • Acquisition Phase: Rats are placed in the pool from different starting locations and must find the hidden platform. The time to find the platform (escape latency) is recorded. This is typically repeated for several trials over multiple days.

    • Probe Trial: The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

  • Drug Administration: In the study with spontaneously hypertensive rats, ABT-418 was administered chronically, but the exact dosing regimen was not specified in the abstract.

Morris_Water_Maze_Workflow cluster_acquisition Acquisition Phase cluster_probe Probe Trial start_acq Place rat in pool (varied start location) swim_acq Rat swims to find hidden platform start_acq->swim_acq record_latency Record Escape Latency swim_acq->record_latency repeat_trials Repeat for multiple trials and days record_latency->repeat_trials remove_platform Remove Platform repeat_trials->remove_platform place_rat_probe Place rat in pool remove_platform->place_rat_probe swim_probe Rat swims for fixed duration (e.g., 60s) place_rat_probe->swim_probe measure_time Measure time in target quadrant swim_probe->measure_time

Workflow for the Morris Water Maze experiment.
Delayed Matching-to-Sample (DMTS) (ABT-418)

  • Objective: To assess short-term memory and attention.

  • Apparatus: A testing chamber with a touch-sensitive screen or response levers.

  • Procedure:

    • Sample Presentation: A stimulus (the "sample") is presented to the monkey.

    • Delay Period: The sample is removed, and a variable delay period ensues. In some protocols, distracting stimuli may be presented during this delay.

    • Choice Presentation: Two or more stimuli are presented, one of which matches the sample.

    • Response: The monkey must select the matching stimulus to receive a reward. The accuracy of the choice is the primary measure.

  • Drug Administration: ABT-418 was administered either intramuscularly (i.m.) at doses ranging from 2 to 259 nmol/kg or via a transdermal patch designed to deliver plasma concentrations of 40-60 ng/ml.

DMTS_Workflow start Start Trial sample Present Sample Stimulus start->sample delay Variable Delay (optional distractors) sample->delay choice Present Choice Stimuli delay->choice response Monkey Selects Matching Stimulus choice->response reward Reward response->reward Correct no_reward No Reward response->no_reward Incorrect

Experimental workflow for the Delayed Matching-to-Sample task.
Novel Object Recognition (this compound)

  • Objective: To assess recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena.

    • Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.

    • Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates recognition memory.

  • Drug Administration: Specific dosing for this compound in this preclinical test was not detailed in the reviewed abstracts.

Conclusion

Both this compound and ABT-418 have demonstrated potential as cognitive enhancers by acting on central nicotinic acetylcholine receptors. This compound's selectivity for the α4β2 subtype may offer a more targeted approach with a potentially favorable side-effect profile, as suggested by its good tolerability in clinical trials. ABT-418, with its broader receptor activity, has also shown efficacy across a range of cognitive domains and in different patient populations. The choice between these or similar compounds for further development will likely depend on the specific cognitive domain being targeted and the desired balance between efficacy and tolerability. The data and protocols presented in this guide are intended to provide a foundation for researchers to build upon in their ongoing efforts to develop novel treatments for cognitive disorders.

References

A Comparative Analysis of Ispronicline and Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Ispronicline, a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist, and acetylcholinesterase inhibitors (AChEIs), the standard of care for mild-to-moderate Alzheimer's disease (AD). This analysis is based on available clinical trial data and aims to provide an objective overview for research and development purposes.

Executive Summary

This compound (also known as AZD3480) was investigated as a potential treatment for Alzheimer's disease, operating through a distinct mechanism of action compared to acetylcholinesterase inhibitors. While AChEIs aim to increase the synaptic availability of acetylcholine by inhibiting its breakdown, this compound directly stimulates a specific subtype of nicotinic acetylcholine receptors.[1][2] Despite a different pharmacological approach, clinical trials directly comparing this compound to the AChEI donepezil did not demonstrate a statistically significant advantage of this compound in improving cognitive function in patients with mild-to-moderate Alzheimer's disease.[3] Ultimately, the development of this compound for this indication was discontinued due to a lack of sufficient efficacy.[4]

Mechanism of Action

This compound: A selective partial agonist of the α4β2 nicotinic acetylcholine receptor.[2] By binding to and activating these receptors, this compound was hypothesized to enhance cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.

Acetylcholinesterase Inhibitors (AChEIs): This class of drugs, which includes donepezil, rivastigmine, and galantamine, works by reversibly or pseudo-irreversibly inhibiting the acetylcholinesterase enzyme. This enzyme is responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, AChEIs increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling.

Head-to-Head Clinical Trial Data: this compound vs. Donepezil

A key phase IIb, double-blind, placebo-controlled clinical trial provides the most direct comparison of this compound (AZD3480) and the acetylcholinesterase inhibitor, donepezil.

Primary Outcome: Cognitive Function (ADAS-Cog)

The primary endpoint of this study was the change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) score at 12 weeks. Lower scores on the ADAS-Cog indicate better cognitive function. The trial results showed that neither this compound (at various doses) nor donepezil demonstrated a statistically significant improvement compared to placebo.

A post-hoc analysis, which excluded patients with very mild AD (MMSE scores of 25-26), suggested a potential for improvement with the 20 mg dose of this compound and with donepezil, although these findings were not statistically significant.

Treatment GroupMean Change from Baseline (ADAS-Cog)95% Confidence Interval
This compound (20 mg)-1.4-3.0 to 0.2
Donepezil (10 mg)-1.0-2.3 to 0.3
Table 1: Post-hoc analysis of change from baseline in ADAS-Cog score at 12 weeks in patients with mild-to-moderate Alzheimer's Disease (excluding MMSE 25-26).
Secondary Outcomes

Improvements were observed for both this compound and donepezil on several secondary outcome measures, though specific quantitative data with statistical analysis from a direct head-to-head comparison is limited in the available literature. These measures included the Mini-Mental State Examination (MMSE), the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC), and the Disability Assessment for Dementia (DAD).

Experimental Protocols

Phase IIb Clinical Trial of this compound (AZD3480)
  • Study Design: A multicenter, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with a diagnosis of mild-to-moderate Alzheimer's disease.

  • Interventions:

    • This compound (various doses)

    • Donepezil (as an active comparator)

    • Placebo

  • Duration: 12 weeks of daily administration.

  • Key Assessments:

    • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is an 11-item scale that assesses multiple cognitive domains including memory, language, and praxis. The test is administered by a trained rater and involves tasks such as word recall, naming objects, following commands, and copying geometric figures. Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.

    • Mini-Mental State Examination (MMSE): A widely used 30-point questionnaire to screen for cognitive impairment. It assesses orientation, registration, attention and calculation, recall, and language.

    • Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC): A clinician-rated instrument used to assess overall change in a patient's condition from baseline. It involves separate interviews with the patient and a reliable informant to gather information about cognitive, functional, and behavioral domains. The clinician then provides a single rating on a 7-point scale, ranging from "markedly improved" to "markedly worse."

    • Disability Assessment for Dementia (DAD): An informant-based questionnaire that assesses a patient's ability to perform activities of daily living (ADLs). It covers both basic ADLs (e.g., hygiene, dressing) and instrumental ADLs (e.g., managing finances, using the telephone).

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (12 Weeks) cluster_assessment Assessment cluster_analysis Data Analysis s1 Patient Population: Mild-to-Moderate Alzheimer's Disease s2 Inclusion/Exclusion Criteria Met s1->s2 r1 Randomized to Treatment Arms s2->r1 t1 This compound (various doses) r1->t1 t2 Donepezil (10 mg) r1->t2 t3 Placebo r1->t3 a1 Baseline Assessments: ADAS-Cog, MMSE, ADCS-CGIC, DAD a2 Week 12 Assessments: ADAS-Cog, MMSE, ADCS-CGIC, DAD t1->a2 t2->a2 t3->a2 an1 Primary Endpoint: Change from Baseline in ADAS-Cog a2->an1 an2 Secondary Endpoints: Change in MMSE, ADCS-CGIC, DAD a2->an2

Figure 1: Generalized Experimental Workflow for the Phase IIb this compound Trial.

signaling_pathways cluster_this compound This compound Pathway cluster_achei Acetylcholinesterase Inhibitor Pathway Ispro This compound nAChR α4β2 Nicotinic Acetylcholine Receptor Ispro->nAChR Partial Agonist Neuron_Ispro Postsynaptic Neuron nAChR->Neuron_Ispro Activation Signal_Ispro Enhanced Cholinergic Signaling Neuron_Ispro->Signal_Ispro ACh Acetylcholine Synapse Synaptic Cleft ACh->Synapse Release AChE Acetylcholinesterase AChE->ACh Breaks down AChEI AChE Inhibitor AChEI->AChE Inhibition Neuron_AChEI Postsynaptic Neuron Synapse->Neuron_AChEI Increased ACh Concentration Signal_AChEI Prolonged Cholinergic Signaling Neuron_AChEI->Signal_AChEI

Figure 2: Comparative Signaling Pathways of this compound and AChE Inhibitors.

Conclusion

The direct comparison of this compound with the acetylcholinesterase inhibitor donepezil in a phase IIb clinical trial did not demonstrate the superiority of this compound in improving cognitive outcomes for patients with mild-to-moderate Alzheimer's disease. While the novel mechanism of targeting the α4β2 nAChR was a rational approach, the clinical efficacy did not surpass that of the established standard of care. These findings underscore the challenges in developing new therapeutics for Alzheimer's disease and highlight the importance of robust clinical trial data in evaluating novel mechanisms of action. Although this compound's development for this indication has been halted, the data from these comparative studies provide valuable insights for the ongoing research and development of future Alzheimer's therapies.

References

Ispronicline vs. Nicotine: A Comparative Analysis of Their Effects on Attention and Vigilance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of ispronicline and nicotine on attention and vigilance, drawing upon available experimental data. While both compounds target nicotinic acetylcholine receptors (nAChRs), their distinct pharmacological profiles lead to differing effects on cognitive functions. This analysis is intended to inform research and development in the pursuit of cognitive enhancers with improved therapeutic profiles.

Introduction

Nicotinic acetylcholine receptors are crucial modulators of cognitive processes, including attention and vigilance. Nicotine, the primary psychoactive component of tobacco, is a well-known agonist of these receptors and has been shown to enhance certain aspects of attention. However, its widespread effects and abuse potential limit its therapeutic utility. This compound (also known as TC-1734 or AZD3480) is a selective partial agonist of the central α4β2 neuronal nicotinic acetylcholine receptor.[1][2] Its development has been driven by the hypothesis that a more selective mechanism of action could yield cognitive benefits with fewer adverse effects than nicotine. This compound has been investigated in clinical trials for conditions such as Attention Deficit Hyperactivity Disorder (ADHD).[3][4]

Mechanism of Action: A Tale of Two Agonists

The differential effects of this compound and nicotine on attention and vigilance can be traced back to their distinct interactions with nAChR subtypes.

  • Nicotine: Acts as a broad-spectrum agonist at various nAChR subtypes in both the central and peripheral nervous systems. Its cognitive-enhancing effects are largely attributed to its action on α4β2 and α7 nAChRs.[5] However, its lack of selectivity contributes to a wide range of physiological and subjective effects.

  • This compound: Exhibits a more targeted mechanism, acting as a partial agonist with high selectivity for the α4β2 nAChR subtype. This selectivity is hypothesized to confer a more favorable side-effect profile by minimizing activity at other nAChR subtypes associated with adverse effects.

cluster_ligands Ligands cluster_receptors Nicotinic Acetylcholine Receptors (nAChRs) cluster_effects Primary Effects This compound This compound alpha4beta2 α4β2 This compound->alpha4beta2 Partial Agonist (High Selectivity) Nicotine Nicotine Nicotine->alpha4beta2 Agonist alpha7 α7 Nicotine->alpha7 Agonist other_nAChRs Other nAChRs (e.g., ganglionic, muscle) Nicotine->other_nAChRs Agonist Cognitive_Enhancement Cognitive Enhancement (Attention, Vigilance) alpha4beta2->Cognitive_Enhancement alpha7->Cognitive_Enhancement Adverse_Effects Adverse Effects (Cardiovascular, GI) other_nAChRs->Adverse_Effects

Figure 1: Ligand-receptor interactions and downstream effects.

Comparative Efficacy: Human Studies

This compound in ADHD

A key study evaluating this compound's efficacy was a Phase 2 clinical trial in adults with ADHD (NCT00683462). While the full results are not published in detail, the trial aimed to assess the effects of this compound on ADHD symptoms, which prominently include inattention.

Nicotine in Healthy Volunteers and Smokers

The effects of nicotine on attention have been more extensively studied. A consistent finding is that nicotine can enhance performance on tasks requiring sustained attention. However, the effects are not universally beneficial and can vary depending on the specific attentional domain and the population being studied. For instance, some research indicates that nicotine may improve alerting and sustained attention but could impair orienting attention.

Table 1: Summary of Quantitative Data from Representative Studies

DrugStudy PopulationTaskKey Findings
This compound Adults with ADHDExploratory Trial (NCT00683462)Completed, but detailed public results on specific attention metrics are limited.
Nicotine Healthy NonsmokersAttention Network Test (ANT)Impaired orienting attention; no significant effect on alerting or executive control.
Stroop TestImproved performance (reduced interference).
Mildly Abstinent SmokersRapid Visual Information Processing (RVIP)Improved task performance and increased activation in brain regions associated with visual attention.

Experimental Protocols

Understanding the methodologies of the tasks used to assess attention and vigilance is critical for interpreting the data.

Attention Network Test (ANT)

The ANT is designed to evaluate three distinct components of attention: alerting, orienting, and executive control.

start Start Trial fixation Fixation Cross (Variable Duration) start->fixation cue Cue Presentation (No Cue, Center Cue, Spatial Cue) fixation->cue target Target Stimulus (Congruent or Incongruent Flankers) cue->target response Participant Response (Button Press) target->response end End Trial response->end

Figure 2: Experimental workflow of the Attention Network Test.

  • Procedure: Participants observe a fixation point, which is sometimes preceded by a cue. A target stimulus then appears above or below the fixation point, flanked by other stimuli that are either congruent or incongruent with the target. The participant must identify the direction of the central target.

  • Measures:

    • Alerting: The change in reaction time (RT) resulting from a warning cue.

    • Orienting: The change in RT due to a cue indicating the location of the upcoming target.

    • Executive Control: The change in RT when flankers are incongruent versus congruent with the target.

Continuous Performance Task (CPT) / Rapid Visual Information Processing (RVIP)

The CPT and its variants, like the RVIP, are widely used to measure sustained attention and vigilance.

  • Procedure: Participants monitor a continuous stream of stimuli (e.g., letters, numbers, or shapes) presented at a rapid pace. They are instructed to respond to a specific target stimulus or a particular sequence of stimuli.

  • Measures:

    • Hits: Correct responses to target stimuli.

    • Misses (Omission Errors): Failures to respond to target stimuli.

    • False Alarms (Commission Errors): Responses to non-target stimuli.

    • Reaction Time: The speed of correct responses.

Preclinical Data

Animal models provide a more controlled environment to dissect the neurobiological underpinnings of drug effects. Tasks like the 5-Choice Serial Reaction Time Task (5-CSRTT) and the Sustained Attention Task (SAT) are rodent analogues of human attention tasks.

Table 2: Representative Preclinical Findings

DrugAnimal ModelTaskKey Findings
This compound RodentsObject Recognition, Radial Arm MazePotently improved cognitive function and memory.
Nicotine Rats5-Choice Serial Reaction Time Task (5-CSRTT)Generally improves accuracy and reduces omission errors, particularly under conditions of high attentional demand.

5-Choice Serial Reaction Time Task (5-CSRTT)

start Trial Initiation (Nose Poke in Magazine) stimulus Brief Visual Stimulus (Presented in one of five apertures) start->stimulus response Response Period (Animal must nose poke the correct aperture) stimulus->response reward Correct Response (Food Pellet Reward) response->reward timeout Incorrect/Omission (Time-out Period) response->timeout

Figure 3: Workflow of the 5-Choice Serial Reaction Time Task.

  • Procedure: A food-restricted rodent must detect a brief light stimulus presented in one of five spatial locations and make a corresponding nose-poke response to receive a reward.

  • Measures:

    • Accuracy: Percentage of correct responses.

    • Omission Errors: Failure to respond.

    • Commission Errors: Incorrect responses.

    • Reaction Time: Latency to respond correctly.

    • Perseverative Responses: Repeated pokes after a response has been made.

Conclusion and Future Directions

The available evidence suggests that both nicotine and this compound can modulate attentional processes. Nicotine's effects are well-documented, demonstrating improvements in sustained attention but with a complex profile that can include impairments in other attentional domains and significant peripheral side effects. This compound, with its selective α4β2 partial agonist profile, showed promise in preclinical models and early clinical trials for its cognitive-enhancing effects.

The critical gap in the current understanding is the lack of direct comparative studies. Future research should prioritize head-to-head trials of this compound and nicotine using a comprehensive battery of attentional tasks in both healthy volunteers and patient populations. Such studies would provide a clearer picture of the relative efficacy and safety of these compounds, and further elucidate the role of specific nAChR subtypes in mediating attention and vigilance. This knowledge is paramount for the rational design of novel therapeutics for cognitive deficits in disorders like ADHD and Alzheimer's disease.

References

Ispronicline: A Cross-Study Comparison of Clinical Trial Outcomes in Alzheimer's Disease and ADHD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the clinical trial results for Ispronicline (also known as TC-1734 or AZD3480) in the treatment of Alzheimer's Disease (AD) and Attention-Deficit/Hyperactivity Disorder (ADHD). This compound is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a target implicated in cognitive processes. While the compound showed initial promise, its clinical development pathways for these two neurological disorders diverged significantly. This document summarizes the available quantitative data, details the experimental protocols employed in key clinical trials, and visualizes the compound's mechanism of action and clinical trial workflows.

Comparative Analysis of Clinical Trial Data

The clinical development of this compound for Alzheimer's Disease was discontinued after Phase II trials due to insufficient efficacy. In contrast, a Phase II study in adults with ADHD demonstrated significant symptomatic improvement. The following tables summarize the key findings from the available clinical trial data.

Alzheimer's Disease (AD) - Phase II Clinical Trials

Quantitative results from the Phase II clinical trials for this compound in AD (NCT00501111 and NCT01466088) have not been formally published. The development program was halted due to a lack of convincing evidence of efficacy. The study designs aimed to assess the impact of this compound on cognitive function in patients with mild to moderate AD.

Table 1: this compound Clinical Trials in Alzheimer's Disease (AD)

Parameter Trial NCT00501111 Trial NCT01466088
Status CompletedTerminated
Phase Phase IIPhase II
Primary Purpose TreatmentTreatment
Study Design Proof of Concept, Randomized, Double-Blind, Placebo-ControlledRandomized, Double-Blind, Placebo-Controlled, Parallel Assignment
Patient Population Mild to moderate Alzheimer's DiseaseMild to moderate dementia of the Alzheimer's type
Primary Outcome Measures To demonstrate improvement in cognitionEfficacy, Safety, & Tolerability
Results Not publicly available. Development discontinued due to lack of efficacy.Not publicly available. Development discontinued due to lack of efficacy.
Attention-Deficit/Hyperactivity Disorder (ADHD) - Phase II Clinical Trial

A key study by Potter et al. (2014) investigated the efficacy of this compound in adults with ADHD, showing promising results at a specific dosage.[1]

Table 2: this compound Phase II Clinical Trial in Adult ADHD (Potter et al., 2014) [1]

Parameter Details
Study Design Within-subjects, randomized, placebo-controlled, double-blind trial
Number of Participants 30 randomized, 24 included in intent-to-treat analysis
Dosage Arms 5 mg/day this compound, 50 mg/day this compound, Placebo
Treatment Duration Two-week treatment periods, separated by a three-week washout
Primary Outcome Measures - Investigator Rated Conners Adult ADHD Rating Scale (CAARS-INV) Total ADHD Symptoms Score- Response inhibition (Stop Signal Task [SST])
Efficacy Results (50 mg dose) - CAARS-INV Total ADHD Symptoms: Significant improvement[1]- SST Performance: Significant improvement[1]- CAARS-INV subscales (Inattention, Memory Problems, Emotional Lability/Impulsivity): Significant improvement[1]
Safety and Tolerability Well tolerated, with dizziness and headache being the most frequently reported adverse events of mild to moderate intensity.

Experimental Protocols

This compound for Alzheimer's Disease (Based on Clinical Trial Registries)
  • Trial NCT00501111 (Proof of Concept Study):

    • Objective: To demonstrate that this compound improves cognition in patients with mild or moderate Alzheimer's disease, to assess its safety and tolerability, and to define optimal future trial doses.

    • Inclusion Criteria: Patients with a diagnosis of mild or moderate Alzheimer's disease.

    • Exclusion Criteria: Significant neurologic disease other than AD, major depressive disorder, use of acetylcholinesterase inhibitors or memantine within 8 weeks prior to enrollment, and impaired vision/hearing that would interfere with cognitive testing.

    • Intervention: this compound versus placebo.

  • Trial NCT01466088 (Efficacy, Safety, & Tolerability Study):

    • Objective: To evaluate the efficacy, safety, and tolerability of this compound in patients with mild to moderate dementia of the Alzheimer's type.

    • Inclusion Criteria: Clinical diagnosis of AD (NINCDS-ADRDA criteria), Mini-Mental State Examination (MMSE) scores of 12 to 22, AD diagnosed at least 12 months prior to screening.

    • Exclusion Criteria: Vascular dementia.

    • Study Design: Randomized, parallel assignment, double-blind, placebo-controlled.

This compound for ADHD (Potter et al., 2014)
  • Objective: To assess the efficacy of this compound on cognitive and clinical symptoms in adults with ADHD.

  • Study Design: A within-subjects, randomized, placebo-controlled, double-blind trial.

  • Participants: 30 adults with a diagnosis of ADHD were randomized, with 24 completing the trial and included in the analysis.

  • Procedure: Each participant received two weeks of treatment with 5 mg/day of this compound, 50 mg/day of this compound, and placebo, with the order of treatments randomized. A three-week washout period separated each treatment phase.

  • Primary Outcome Measures:

    • Clinical Efficacy: The primary clinical outcome was the total score on the Investigator-Rated Conners' Adult ADHD Rating Scale (CAARS-INV).

    • Cognitive Efficacy: The primary cognitive outcome was performance on the Stop Signal Task (SST), a measure of response inhibition.

  • Statistical Analysis: A within-subjects analysis was conducted to compare the effects of the different treatment conditions.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a typical clinical trial workflow for its investigation.

Ispronicline_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron This compound This compound nAChR α4β2 nAChR This compound->nAChR Partial Agonist Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening Depolarization Depolarization Ca_Influx->Depolarization NT_Release Neurotransmitter Release (e.g., ACh, DA) Depolarization->NT_Release Cognitive_Function Modulation of Cognitive Function NT_Release->Cognitive_Function

Caption: Proposed signaling pathway of this compound as a partial agonist of the α4β2 nicotinic acetylcholine receptor.

Clinical_Trial_Workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting Protocol Protocol Development Ethics Ethics Board Review Protocol->Ethics Recruitment Patient Recruitment (e.g., AD or ADHD diagnosis) Ethics->Recruitment Screening Screening & Inclusion/Exclusion Criteria Recruitment->Screening Randomization Randomization (e.g., this compound vs. Placebo) Screening->Randomization Treatment Treatment Period (e.g., 2 weeks) Randomization->Treatment Washout Washout Period (for crossover studies) Treatment->Washout Crossover Data_Collection Data Collection (e.g., CAARS, SST) Treatment->Data_Collection Washout->Treatment Analysis Statistical Analysis Data_Collection->Analysis Results Results Interpretation Analysis->Results Publication Publication/ Discontinuation Decision Results->Publication

Caption: A generalized workflow for a placebo-controlled clinical trial, applicable to the studies of this compound.

References

Ispronicline: A Comparative Analysis of its Neuroprotective Efficacy Against Glutamate-Induced Excitotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Ispronicline (also known as TC-1734) against glutamate-induced excitotoxicity. This compound, a selective partial agonist for the α4β2 nicotinic acetylcholine receptor (nAChR), has demonstrated significant potential in mitigating the neuronal damage caused by excessive glutamate stimulation. This document summarizes key experimental findings, compares this compound's performance with other neuroprotective agents, and details the underlying experimental protocols and signaling pathways.

Executive Summary

Glutamate excitotoxicity is a primary mechanism of neuronal injury in a host of neurological disorders. This compound has emerged as a promising neuroprotective agent. In vitro studies reveal that this compound can almost completely reverse glutamate-induced neuronal death. Its mechanism of action is believed to involve the activation of pro-survival signaling cascades through its interaction with α4β2 nAChRs. When compared to other neuroprotective compounds, this compound exhibits high potency at a low micromolar concentration. The following sections provide a detailed comparison of this compound with other relevant neuroprotective agents, supported by experimental data and methodologies.

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the neuroprotective efficacy of this compound and selected alternative agents against glutamate-induced toxicity. It is important to note that the experimental conditions, such as cell type and glutamate concentration, vary across studies, which should be taken into consideration when making direct comparisons.

CompoundTarget/MechanismCell TypeGlutamate ConcentrationEffective ConcentrationObserved Neuroprotective EffectAssessment Method
This compound (TC-1734) α4β2 nAChR Partial AgonistRat Forebrain Neurons1 µM10 µM>95% reversal of toxicity[1]LDH Release Assay
Nicotine Non-selective nAChR AgonistRat Forebrain Neurons1 µM10 µMSimilar but less pronounced effect than this compound[1]LDH Release Assay
PC12 Cells5 mM10 nM - 1 mMPrevention of neurotoxicityNot Specified
Donepezil Acetylcholinesterase InhibitorRat Retinal Ganglion Cells25 µM100 µMIncreased survival ratio from 61.7% to 91.7%[2]Calcein-AM Staining
Rat Cortical Neurons100 µMConcentration-dependentPrevention of neurotoxicityTrypan Blue Exclusion
Memantine NMDA Receptor AntagonistRat Cortical NeuronsNot specified (NMDA-induced)2.5 - 5 µMFull reversal of toxicity[3]MTT & LDH Assays
Riluzole Glutamate Release InhibitorMotoneuron-enriched CulturesEC50 ~300 µMDose-dependentSignificant reduction of neurotoxicityNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess neuroprotection against glutamate toxicity.

Primary Neuronal Culture and Glutamate-Induced Excitotoxicity Model
  • Cell Culture: Primary cortical or forebrain neurons are isolated from embryonic or neonatal rats and cultured in appropriate media. These cultures are typically maintained for several days to allow for neuronal differentiation and synapse formation.

  • Induction of Excitotoxicity: To induce glutamate toxicity, the neuronal cultures are exposed to a specific concentration of glutamate for a defined period. The concentration and duration of glutamate exposure are critical parameters that are optimized to induce a significant, but not complete, level of cell death (typically 50-70%).

  • Treatment with Neuroprotective Agents: The neuroprotective agent being tested, such as this compound, is added to the culture medium either before, during, or after the glutamate challenge, depending on the experimental design (pre-treatment, co-treatment, or post-treatment).

  • Assessment of Cell Viability/Toxicity: Following the treatment period, cell viability or cytotoxicity is assessed using one or more of the following assays:

    • Lactate Dehydrogenase (LDH) Assay: This colorimetric assay measures the activity of LDH released from damaged cells into the culture medium. An increase in LDH activity is indicative of cell death.

    • MTT Assay: This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

    • Trypan Blue Exclusion Assay: This method involves staining the cells with trypan blue, which is excluded by viable cells but taken up by dead cells. The ratio of stained to unstained cells provides a measure of cell viability.

    • Calcein-AM Staining: Calcein-AM is a cell-permeant dye that is converted by intracellular esterases in live cells to the fluorescent calcein. Live cells are therefore brightly fluorescent, while dead cells are not.

LDH Release Assay Protocol
  • Sample Collection: After the experimental treatment, an aliquot of the cell culture supernatant is carefully collected.

  • Reaction Mixture: The collected supernatant is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt.

  • Enzymatic Reaction: The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (typically around 490-520 nm) using a microplate reader. The absorbance is directly proportional to the amount of LDH released and, therefore, to the extent of cell damage.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are believed to be mediated through the activation of specific intracellular signaling pathways.

Proposed Neuroprotective Signaling Pathway of this compound

This compound, as a selective α4β2 nAChR partial agonist, is hypothesized to initiate a signaling cascade that promotes neuronal survival. While the precise downstream effectors specific to this compound in the context of glutamate excitotoxicity are still under investigation, the general mechanism for nicotinic agonists involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is a well-established pro-survival signaling cascade in neurons.

Ispronicline_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound nAChR α4β2 nAChR This compound->nAChR PI3K PI3K nAChR->PI3K Activates Akt Akt PI3K->Akt Activates ProSurvival Pro-survival Mechanisms Akt->ProSurvival AntiApoptotic Anti-apoptotic Proteins Akt->AntiApoptotic

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow for Assessing Neuroprotection

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound against glutamate-induced excitotoxicity.

Experimental_Workflow Start Start Culture_Neurons Culture Primary Neurons Start->Culture_Neurons Pre_treatment Pre-treat with This compound/Control Culture_Neurons->Pre_treatment Glutamate_Exposure Induce Excitotoxicity (Glutamate Exposure) Pre_treatment->Glutamate_Exposure Incubation Incubation Period Glutamate_Exposure->Incubation Assess_Viability Assess Cell Viability/Toxicity (e.g., LDH Assay) Incubation->Assess_Viability Data_Analysis Data Analysis and Comparison Assess_Viability->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for neuroprotection assessment.

Logical Relationship: Glutamate Toxicity and this compound Intervention

This diagram outlines the logical sequence of events in glutamate-induced neurotoxicity and the point of intervention for this compound.

Glutamate_Toxicity_Intervention cluster_cause Cause cluster_mechanism Mechanism cluster_effect Effect cluster_intervention Intervention Excess_Glutamate Excess Extracellular Glutamate Receptor_Activation Overactivation of Glutamate Receptors (e.g., NMDA) Excess_Glutamate->Receptor_Activation Calcium_Influx Excessive Ca2+ Influx Receptor_Activation->Calcium_Influx Cellular_Stress Cellular Stress & Damage Pathways Calcium_Influx->Cellular_Stress Neuronal_Death Neuronal Death Cellular_Stress->Neuronal_Death Ispronicline_Action This compound (α4β2 nAChR Agonist) Pro_Survival_Pathway Activation of Pro-survival Pathways (e.g., PI3K/Akt) Ispronicline_Action->Pro_Survival_Pathway Pro_Survival_Pathway->Cellular_Stress Inhibits

Caption: Glutamate toxicity and this compound's intervention point.

Conclusion

This compound demonstrates potent neuroprotective effects against glutamate-induced excitotoxicity in preclinical models. Its high efficacy at a relatively low concentration, coupled with its selective mechanism of action as an α4β2 nAChR partial agonist, positions it as a compelling candidate for further investigation in the context of neurological disorders where excitotoxicity plays a significant pathogenic role. The comparative data presented in this guide, while highlighting the need for further standardized studies, underscores the potential of this compound as a valuable neuroprotective agent. Future research should focus on elucidating the detailed downstream signaling events and validating these findings in more complex in vivo models of glutamate-mediated neurodegeneration.

References

A Comparative Analysis of Ispronicline and Other α4β2 Nicotinic Acetylcholine Receptor Partial Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The α4β2 nicotinic acetylcholine receptor (nAChR) has emerged as a critical target for therapeutic intervention in a range of neurological and psychiatric disorders, most notably nicotine addiction. Partial agonists of this receptor subtype offer a promising therapeutic strategy by simultaneously providing sufficient nicotinic stimulation to alleviate withdrawal symptoms and acting as antagonists in the presence of nicotine to reduce its reinforcing effects.[1][2] This guide provides a comparative analysis of Ispronicline (TC-1734) and other key α4β2 nAChR partial agonists: Varenicline, Cytisine, and Dianicline.

Introduction to α4β2 nAChR Partial Agonists

The addictive properties of nicotine are primarily mediated through its action as an agonist at α4β2 nAChRs, which stimulates the release of dopamine in the brain's reward pathways.[1] Partial agonists at this receptor, such as Varenicline, the most successful smoking cessation aid, are designed to mitigate nicotine dependence by offering a dual mechanism of action.[3][4] They moderately activate the receptor to reduce craving and withdrawal, while also competitively inhibiting the binding of nicotine, thereby diminishing the rewarding sensation of smoking.

This comparative guide will delve into the pharmacological profiles of this compound, Varenicline, Cytisine, and Dianicline, presenting key experimental data on their binding affinity, potency, and efficacy. Detailed experimental protocols for the characterization of these compounds are also provided to support further research and development in this area.

Quantitative Comparison of Pharmacological Properties

The following tables summarize the in vitro pharmacological data for this compound and its comparators at the human α4β2 nAChR. This data is crucial for understanding the therapeutic potential and limitations of each compound.

Table 1: Binding Affinity (Ki) for Human α4β2 nAChR

CompoundKi (nM)RadioligandCell Line/TissueReference
This compound 11[3H]EpibatidineHEK293 cells
Varenicline 0.4[3H]EpibatidineHEK293 cells
Cytisine 0.4[3H]CytisineRat Brain Homogenate
Dianicline 0.7[3H]EpibatidineHEK293 cells

Table 2: Functional Potency (EC50) and Efficacy (Emax) at Human α4β2 nAChR

CompoundEC50 (µM)Emax (% of ACh response)Experimental SystemReference
This compound Not AvailableNot Available--
Varenicline 0.119%Xenopus oocytes
Cytisine 0.810%Xenopus oocytes
Dianicline 1815%Xenopus oocytes

Note: The efficacy of Varenicline has also been reported as 45% of nicotine's maximal efficacy in HEK cells. The efficacy of Cytisine has been reported to be as low as 15% of the response to acetylcholine in Xenopus oocytes.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

G cluster_0 α4β2 nAChR Partial Agonist Mechanism Nicotine Nicotine (Full Agonist) Receptor α4β2 nAChR Nicotine->Receptor Binds and fully activates PartialAgonist Partial Agonist (e.g., this compound, Varenicline) PartialAgonist->Receptor Binds and partially activates Antagonism Antagonism of Nicotine Effect PartialAgonist->Antagonism Competes with Nicotine Dopamine_High Large Dopamine Release (Reinforcement/Addiction) Receptor->Dopamine_High Full Activation Dopamine_Moderate Moderate Dopamine Release (Craving/Withdrawal Relief) Receptor->Dopamine_Moderate Partial Activation Antagonism->Receptor Blocks Nicotine Binding

Mechanism of α4β2 nAChR Partial Agonism

G cluster_1 Experimental Workflow for α4β2 Partial Agonist Characterization start Start receptor_prep Receptor Preparation (e.g., Transfected HEK293 cells or Xenopus oocytes expressing h-α4β2) start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki) receptor_prep->binding_assay functional_assay Functional Assay (e.g., Two-Electrode Voltage Clamp or Calcium Imaging) receptor_prep->functional_assay data_analysis Data Analysis (Calculate EC50 and Emax) binding_assay->data_analysis functional_assay->data_analysis comparison Comparative Analysis of Pharmacological Profiles data_analysis->comparison end End comparison->end

Workflow for α4β2 Partial Agonist Characterization

Detailed Experimental Protocols

Radioligand Binding Assay for α4β2 nAChR

This protocol is adapted from methods used to determine the binding affinity (Ki) of compounds for the α4β2 nAChR.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to α4β2 nAChRs.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human α4β2 nAChRs or rat brain homogenates.

  • Radioligand: [3H]Cytisine or [3H]Epibatidine.

  • Test Compounds: this compound, Varenicline, Cytisine, Dianicline.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., 10 µM nicotine).

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol is based on the methodology used to determine the functional potency (EC50) and efficacy (Emax) of α4β2 nAChR partial agonists.

Objective: To measure the electrophysiological response of α4β2 nAChRs expressed in Xenopus oocytes to different concentrations of agonist compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA: In vitro transcribed cRNA for human α4 and β2 nAChR subunits.

  • Injection System: Nanoject or equivalent microinjection system.

  • TEVC Setup: Voltage-clamp amplifier, data acquisition system, perfusion system, and recording chamber.

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

  • Agonist Solutions: Prepare a range of concentrations of the test compounds in ND96.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with a mixture of α4 and β2 cRNA and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Agonist Application: Perfuse the oocyte with the recording solution. Apply different concentrations of the agonist for a short duration and record the resulting inward current.

  • Data Acquisition: Record the peak current response for each agonist concentration.

  • Data Analysis: Plot the normalized peak current response against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a half-maximal response) and the Emax (the maximum response relative to a full agonist like acetylcholine).

Comparative Discussion

The compiled data reveals distinct pharmacological profiles for the evaluated α4β2 nAChR partial agonists.

Varenicline exhibits the highest binding affinity among the compared compounds (Ki = 0.4 nM) and functions as a partial agonist with an efficacy of approximately 19% relative to acetylcholine in Xenopus oocytes. Clinically, Varenicline is the most effective monotherapy for smoking cessation.

Cytisine , a naturally occurring alkaloid, also displays high affinity for the α4β2 receptor (Ki = 0.4 nM) but has a lower efficacy (10% of acetylcholine response) compared to Varenicline. Despite its lower efficacy, it has been used for smoking cessation in Eastern Europe for many years.

Dianicline shows high binding affinity (Ki = 0.7 nM) but demonstrated weak functional potency in vitro (EC50 = 18 µM) and limited clinical efficacy in smoking cessation trials, which may be attributed to a combination of its modest brain penetration and low in vitro potency.

References

Ispronicline's CNS Selectivity: A Comparative Analysis with Other Nicotinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ispronicline (also known as TC-1734 and AZD3480) is a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), historically investigated for its potential in treating cognitive deficits.[1][2] A key characteristic highlighted in its development was its pronounced selectivity for central nervous system (CNS) nAChRs over those in the peripheral nervous system (PNS), a feature sought to minimize side effects common with less selective nicotinic agonists.[3][4] This guide provides a comparative overview of this compound's CNS selectivity against other well-known nicotinic agonists, supported by available experimental data.

Executive Summary

This compound exhibits a high affinity and selectivity for the α4β2 nAChR subtype, which is predominantly expressed in the brain and implicated in cognitive functions.[1] This selectivity is believed to confer a favorable therapeutic window by reducing activity at peripheral nAChRs, such as those in autonomic ganglia (α3β4 subtype) and the neuromuscular junction (α1β1δγ subtype), which are associated with cardiovascular and other side effects. While quantitative functional data for this compound is not extensively available in the public domain, its binding profile, coupled with preclinical and clinical observations, suggests a significant CNS-selective profile compared to the endogenous agonist, nicotine.

Comparative Analysis of Nicotinic Agonist Binding Affinities

The selectivity of a nicotinic agonist is primarily determined by its binding affinity (Ki) to various nAChR subtypes. A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound and other key nicotinic agonists across different nAChR subtypes.

Nicotinic Agonist α4β2 (CNS) α7 (CNS) α3β4 (Ganglionic - PNS) α1β1δγ (Muscle - PNS) α6β2 (CNS)*
This compound 11 nMLow AffinityLow AffinityNo Detectable EffectsNo Data
Varenicline 0.06 - 0.4 nM125 - 322 nMNo Data> 8 µM0.12 nM
Nicotine ~1 - 6.1 nM~1600 nMLow Affinity~2 µMHigher than Varenicline
ABT-418 3 nMHigh AffinityInactiveNo DataNo Data

Note: Data is compiled from multiple sources and experimental conditions may vary. The term "Low Affinity" or "Inactive" indicates significantly higher Ki values compared to the primary target.

Comparative Analysis of Nicotinic Agonist Functional Activity

The table below presents available functional data for Varenicline and Nicotine for comparison.

Nicotinic Agonist Receptor Subtype Potency (EC50) Efficacy (Emax)
Varenicline α6β20.007 µM49% (relative to Nicotine)
α4β20.086 µM24% (relative to Nicotine)
Nicotine α6β20.19 µM100% (by definition)
α4β25.42 µM100% (by definition)

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from nAChR subtypes by the test compound (e.g., this compound).

General Procedure:

  • Membrane Preparation: Membranes from cells or tissues expressing the nAChR subtype of interest are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7) and varying concentrations of the unlabeled test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Experimental Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with nAChRs) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-Epibatidine) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantification of Radioactivity) Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Cheng_Prusoff Cheng-Prusoff Equation IC50_Determination->Cheng_Prusoff Ki_Value Ki Value (Binding Affinity) Cheng_Prusoff->Ki_Value

Radioligand Binding Assay Workflow
Functional Assays (Calcium Imaging)

These assays measure the functional response (e.g., ion flux) of cells expressing nAChRs upon agonist stimulation, allowing for the determination of potency (EC50) and efficacy (Emax).

Objective: To measure changes in intracellular calcium concentration in response to the test compound.

General Procedure:

  • Cell Culture: Cells stably expressing the nAChR subtype of interest are cultured.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Application: The cells are exposed to varying concentrations of the test agonist.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium, are measured using a fluorescence plate reader or microscope.

  • Data Analysis: Concentration-response curves are generated to determine the EC50 and Emax values.

G Experimental Workflow for Calcium Imaging Functional Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (expressing nAChRs) Dye_Loading Loading with Calcium- Sensitive Dye (e.g., Fluo-4) Cell_Culture->Dye_Loading Agonist_Application Application of Test Agonist (e.g., this compound) Dye_Loading->Agonist_Application Fluorescence_Measurement Measurement of Fluorescence Changes Agonist_Application->Fluorescence_Measurement Concentration_Response Concentration-Response Curve Fluorescence_Measurement->Concentration_Response EC50_Emax EC50 (Potency) and Emax (Efficacy) Determination Concentration_Response->EC50_Emax

Calcium Imaging Functional Assay Workflow

Signaling Pathways

Activation of α4β2 nAChRs by an agonist like this compound primarily leads to the opening of the ion channel, allowing the influx of cations (Na⁺ and Ca²⁺). This influx depolarizes the neuron, leading to the generation of an action potential and subsequent neurotransmitter release.

In addition to this direct ionotropic effect, there is evidence for a metabotropic signaling pathway associated with α4β2 nAChR activation. This pathway can modulate neuronal function over a longer timescale.

G Signaling Pathways of α4β2 nAChR Activation cluster_agonist Agonist Binding cluster_ionotropic Ionotropic Pathway cluster_metabotropic Metabotropic Pathway This compound This compound nAChR α4β2 nAChR This compound->nAChR Channel_Opening Ion Channel Opening nAChR->Channel_Opening Src_Activation Src Activation nAChR->Src_Activation β-arrestin1 14-3-3η dependent Cation_Influx Na⁺/Ca²⁺ Influx Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Syk_Phosphorylation Syk Phosphorylation Src_Activation->Syk_Phosphorylation PLC_gamma1 PLCγ1 Activation Syk_Phosphorylation->PLC_gamma1 DAG_Production DAG Production PLC_gamma1->DAG_Production PKC_betaII PKCβII Translocation and Activation DAG_Production->PKC_betaII

α4β2 nAChR Signaling Pathways

Conclusion

This compound is a nicotinic agonist with a notable CNS-selective profile, primarily driven by its high affinity for the α4β2 nAChR subtype. This selectivity is advantageous for minimizing peripheral side effects. While a direct quantitative comparison of its functional activity with other agonists is limited by the availability of public data, its characterization as a partial agonist at its primary target suggests a modulatory rather than a strongly excitatory effect. The development of this compound was ultimately discontinued due to a lack of sufficient efficacy in clinical trials. However, its pharmacological profile remains an important case study in the design of CNS-selective nicotinic agonists for therapeutic applications. Further research and disclosure of more detailed functional data would be invaluable for a more complete understanding of its comparative pharmacology.

References

Unveiling Ispronicline's Enduring Impact on Memory: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of in vivo studies provides compelling evidence for the long-lasting memory-enhancing effects of Ispronicline (TC-1734), a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This guide offers a comparative analysis of this compound against established memory-enhancing drugs—Donepezil, Galantamine, and Memantine—presenting key experimental data, detailed protocols, and insights into their underlying signaling pathways for researchers, scientists, and drug development professionals.

This compound has demonstrated a remarkable and sustained pro-cognitive effect in preclinical rodent models, with memory enhancement observed for 18 to 48 hours following administration, a duration that significantly outlasts its plasma half-life of approximately 2 hours in rats.[1] This prolonged efficacy sets it apart from other cognitive enhancers and underscores its potential as a novel therapeutic agent.

Comparative Efficacy in Preclinical Models

To provide a clear comparison of this compound's performance against other memory modulators, the following tables summarize quantitative data from key in vivo behavioral studies.

Table 1: Morris Water Maze (Spatial Learning and Memory)
CompoundSpeciesDoseModelKey Finding
This compound RatData not availableNot specifiedPotent improvement in cognitive function reported, but specific escape latency data is not readily available in the reviewed literature.[1]
Donepezil Rat5 mg/kgScopolamine-induced amnesiaSignificantly reduced escape latency compared to the scopolamine-alone group.[2]
Galantamine Mouse0.3-1.2 mg/kg/dayAgedNo significant effect on maze performance in aged female rats at the doses tested.[3]
Memantine Rat5 mg/kg and 20 mg/kgNormalHigh dose (20 mg/kg) disrupted short-term memory, while a lower dose (5 mg/kg) showed no significant impairment.[4]
Table 2: Novel Object Recognition (Recognition Memory)
CompoundSpeciesDoseModelKey Finding
This compound RodentNot specifiedNot specifiedDisplayed a long duration of memory enhancement in object recognition tests. Specific discrimination index data is not readily available.
Donepezil MouseNot specifiedAβPP/PS1 transgenicImproved the recognition index in Alzheimer's disease model mice.
Galantamine Mouse0.63 mg/kgNormalAttained a good object recognition memory performance in mice with a 1-hour inter-trial interval, where control mice showed no discrimination.
Memantine Rat5 mg/kgAβ-induced memory impairmentPrevented memory consolidation failure, as indicated by exploration time of the novel object.
Table 3: Passive Avoidance Test (Fear-Associated Memory)
CompoundSpeciesDoseModelKey Finding
This compound RodentNot specifiedNot specifiedData on step-through latency is not readily available in the reviewed literature.
Donepezil Mouse0.5 and 1 mg/kgAβ-induced amnesiaSignificantly reversed the decrease in step-through latency.
Galantamine Not specifiedNot specifiedNot specifiedData on step-through latency is not readily available in the reviewed literature.
Memantine Rat20 mg/kgNormalDid not impair memory but affected emotionality, leading to errors in the test.

Delving into the Mechanisms: Signaling Pathways

The distinct mechanisms of action of these compounds underpin their different efficacy profiles.

This compound exerts its effects through the activation of α4β2 nAChRs. This activation is believed to initiate a downstream signaling cascade that promotes long-term potentiation (LTP), a cellular mechanism crucial for learning and memory.

Ispronicline_Signaling_Pathway This compound This compound a4b2_nAChR α4β2 nAChR This compound->a4b2_nAChR Binds to Ca_influx Ca²⁺ Influx a4b2_nAChR->Ca_influx Activates PKC PKC Ca_influx->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK CREB CREB Phosphorylation MAPK_ERK->CREB Gene_expression Gene Expression (e.g., c-Fos) CREB->Gene_expression LTP Long-Term Potentiation (LTP) Gene_expression->LTP Memory_Enhancement Long-lasting Memory Enhancement LTP->Memory_Enhancement

This compound's Signaling Cascade

Donepezil , an acetylcholinesterase inhibitor, increases the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Donepezil_Signaling_Pathway Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE Inhibits ACh Increased Acetylcholine (ACh) Muscarinic_R Muscarinic Receptors ACh->Muscarinic_R Activates Nicotinic_R Nicotinic Receptors ACh->Nicotinic_R Activates Downstream Downstream Signaling Muscarinic_R->Downstream Nicotinic_R->Downstream Memory_Enhancement Memory Enhancement Downstream->Memory_Enhancement

Donepezil's Mechanism of Action

Galantamine possesses a dual mechanism of action, acting as both an acetylcholinesterase inhibitor and a positive allosteric modulator of nAChRs.

Galantamine_Signaling_Pathway Galantamine Galantamine AChE Acetylcholinesterase (AChE) Galantamine->AChE Inhibits nAChR Nicotinic Receptors (nAChR) Galantamine->nAChR Allosterically Modulates Increased_ACh Increased Acetylcholine Enhanced_nAChR Enhanced nAChR Signaling nAChR->Enhanced_nAChR Increased_ACh->Enhanced_nAChR Memory_Enhancement Memory Enhancement Enhanced_nAChR->Memory_Enhancement

Galantamine's Dual Mechanism

Memantine functions as a non-competitive NMDA receptor antagonist, protecting against the excitotoxic effects of excessive glutamate and restoring the signal-to-noise ratio for synaptic plasticity.

Memantine_Signaling_Pathway Memantine Memantine NMDA_R NMDA Receptor Memantine->NMDA_R Blocks Reduced_Noise Reduced Synaptic Noise Memantine->Reduced_Noise Ca_Overload Ca²⁺ Overload (Excitotoxicity) NMDA_R->Ca_Overload Excess_Glutamate Excessive Glutamate Excess_Glutamate->NMDA_R Over-activates LTP_Restoration LTP Restoration Reduced_Noise->LTP_Restoration Memory_Enhancement Memory Enhancement LTP_Restoration->Memory_Enhancement

Memantine's Neuroprotective Action

Experimental Protocols: A Closer Look

Standardized behavioral paradigms are essential for the in vivo validation of memory-enhancing compounds. Below are outlines of the key experimental workflows.

Novel Object Recognition Test Workflow

NOR_Workflow Habituation Habituation (Empty Arena) Training Training Phase (Two Identical Objects) Habituation->Training ITI Inter-Trial Interval (e.g., 1h - 24h) Training->ITI Testing Testing Phase (Familiar + Novel Object) ITI->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis MWM_Workflow Acquisition Acquisition Trials (Hidden Platform) Probe Probe Trial (Platform Removed) Acquisition->Probe Visible Visible Platform Trial (Control) Acquisition->Visible Analysis Data Analysis (Escape Latency, etc.) Probe->Analysis Visible->Analysis PA_Workflow Training Training Trial (Light-Dark Box with Shock) Retention Retention Trial (No Shock) Training->Retention 24h Interval Analysis Data Analysis (Step-through Latency) Retention->Analysis

References

Ispronicline's Selective Affinity for α4β2 Nicotinic Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ispronicline (also known as TC-1734 or AZD-3480) is a potent and selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the central nervous system for cognitive enhancement and potential treatment of neurological disorders.[1][2][3][4][5] This guide provides a detailed comparison of this compound's effects across various nAChR subunit compositions, supported by experimental data, to inform research and development efforts in this field.

Data Presentation: Quantitative Comparison of this compound's Activity

This compound exhibits a high binding affinity and functional potency at the α4β2 nAChR subtype while displaying marked selectivity over other nAChR compositions.

nAChR SubtypeParameterValueCell Line/SystemReference
α4β2 Binding Affinity (Ki)11 nMRat brain or mammalian cells expressing human α4β2 nAChR
Functional Potency (EC50)106 nMHEK293 cells expressing human α4β2 nAChR
α7 Binding Affinity (Ki)Very low / Not specifiedNot specified
Functional Potency (EC50)Very low / Not specifiedNot specified
α3β4 (ganglionic) Binding Affinity (Ki)Very low / Not specifiedNot specified
Functional Potency (EC50)No detectable effectNot specified
α1β1γδ (muscle) Binding Affinity (Ki)Not specifiedNot specified
Functional Potency (EC50)No detectable effectNot specified

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacological profile of compounds like this compound.

Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the target nAChR subtype (e.g., HEK293 cells) are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competitive Binding Assay:

  • A fixed concentration of a radioligand with known high affinity for the target receptor (e.g., [³H]-epibatidine) is incubated with the membrane preparation.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to compete for binding with the radioligand.

  • The mixture is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • The filters are washed to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cells with nAChRs Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with Radioligand & this compound Membranes->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Experimental workflow for radioligand binding assay.
Two-Electrode Voltage Clamp (TEVC) for EC50 Determination in Xenopus Oocytes

This electrophysiological technique measures the ion flow through nAChR channels upon agonist application, allowing for the determination of functional potency (EC50) and efficacy.

1. Oocyte Preparation:

  • Oocytes are harvested from Xenopus laevis frogs.

  • The oocytes are defolliculated (follicle layer removed) enzymatically.

  • cRNA encoding the desired nAChR subunits is injected into the oocytes.

  • The oocytes are incubated for 2-5 days to allow for receptor expression on the cell membrane.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a saline solution.

  • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current.

  • The membrane potential is clamped at a holding potential (typically -70 mV).

  • The test compound (this compound) is applied to the oocyte at various concentrations.

3. Data Acquisition and Analysis:

  • The current flowing across the oocyte membrane in response to the compound is recorded.

  • The peak current response at each concentration is measured.

  • A dose-response curve is generated by plotting the current response against the compound concentration.

  • The EC50 value, the concentration that elicits 50% of the maximal response, is determined from this curve.

Signaling Pathways

Activation of α4β2 nAChRs by this compound can initiate downstream signaling cascades. Notably, studies have revealed a metabotropic signaling pathway that is independent of ion flux through the receptor channel. This pathway involves the recruitment of β-arrestin1 and subsequent activation of Src and Syk kinases. Activated Syk then interacts with Phospholipase C γ1 (PLCγ1), leading to the production of diacylglycerol (DAG) and the activation of Protein Kinase C βII (PKCβII). PKC activation is a known upstream regulator of c-Fos expression, a marker of neuronal activity.

G cluster_nucleus Gene Transcription This compound This compound nAChR α4β2 nAChR This compound->nAChR binds B_Arrestin β-arrestin1 nAChR->B_Arrestin recruits Src Src B_Arrestin->Src activates Syk Syk Src->Syk activates PLCG1 PLCγ1 Syk->PLCG1 activates PKC PKCβII PLCG1->PKC activates Nucleus Nucleus PKC->Nucleus translocates to cFos c-Fos Expression Nucleus->cFos

Metabotropic signaling pathway of this compound at α4β2 nAChR.

References

The Discontinuation of Ispronicline: A Comparative Analysis of a Failed Alzheimer's and ADHD Drug Candidate

Author: BenchChem Technical Support Team. Date: November 2025

The development of ispronicline (also known as TC-1734 and AZD-3480), a selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist, was discontinued by Targacept and AstraZeneca due to a lack of sufficient efficacy in mid-stage clinical trials for Alzheimer's disease and cognitive dysfunction in schizophrenia. While showing some promise in a smaller trial for Attention-Deficit/Hyperactivity Disorder (ADHD), the overall clinical data did not support further development, leading to the termination of the partnership and the shelving of the compound.

This guide provides a comparative analysis of this compound's clinical trial performance against other nAChR agonists that were in development, offering insights for researchers, scientists, and drug development professionals. The data presented underscores the challenges of developing targeted therapies for complex neurological and psychiatric disorders.

A Promising Candidate Falters in Efficacy Trials

This compound was designed to selectively target the α4β2 nicotinic acetylcholine receptors, which are implicated in cognitive processes such as learning and memory. Preclinical studies and early-phase clinical trials suggested a favorable safety and tolerability profile, with dizziness and headache being the most commonly reported side effects.[1] However, the subsequent Phase IIb trials in larger patient populations failed to demonstrate a clear clinical benefit.

Alzheimer's Disease: The "Sirocco" Trial

A key setback for this compound was the Phase IIb "Sirocco" trial in patients with mild-to-moderate Alzheimer's disease. The study's primary endpoint was the change from baseline on the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog). The results were inconclusive, as neither this compound nor the active comparator, donepezil, showed a statistically significant improvement over placebo on this primary measure.[1][2]

While the highest tested dose of this compound did not show a significant effect, a post-hoc analysis of the 20 mg dose suggested a potential improvement in ADAS-Cog scores.[1] Furthermore, at two of the three doses tested, this compound showed an improvement on the secondary outcome measures of the Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC) and the Mini-Mental State Examination (MMSE).[2] Specifically, the middle dose demonstrated a 0.5-point improvement on the ADCS-CGIC and a 0.9-point improvement on the MMSE. Despite these glimmers of potential, the failure to meet the primary endpoint was a significant blow to the program.

Attention-Deficit/Hyperactivity Disorder (ADHD)

In a Phase II trial involving adults with ADHD, this compound showed more encouraging results. The primary outcome was the change in the Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS-INV) Total ADHD Symptoms Score. The 50 mg dose of this compound demonstrated a statistically significant improvement in this measure. Specifically, CAARS-INV ratings for inattention, memory problems, and emotional lability/impulsivity were all significantly improved with the 50 mg dose. However, these positive findings in a smaller indication were not sufficient to salvage the drug's development, especially in light of the disappointing results in the much larger Alzheimer's market.

Comparison with Other Nicotinic Acetylcholine Receptor Agonists

The challenges faced by this compound were not unique. Several other nAChR agonists in development for similar indications also encountered efficacy hurdles in clinical trials.

Varenicline , another α4β2 nAChR partial agonist widely known for its use in smoking cessation, was also investigated for the treatment of Alzheimer's disease. However, a Phase II crossover trial in patients with mild-to-moderate Alzheimer's failed to show any improvement in cognition. The primary endpoint, the ADAS-Cog 75 total score, showed no significant difference between varenicline and placebo (p=0.3873).

ABT-418 , a different nAChR agonist, was studied for both Alzheimer's disease and ADHD. In a small pilot trial for adults with ADHD, a significantly higher proportion of subjects were considered improved while receiving ABT-418 compared to placebo (40% vs. 13%). There was also a greater reduction in ADHD symptom checklist scores with ABT-418 (28% vs. 15%). However, a larger Phase II trial of ABT-418 in Alzheimer's disease failed to demonstrate efficacy.

The collective failures of these nAChR agonists highlight the difficulty in translating preclinical promise into clinical success for cognitive and psychiatric disorders.

Quantitative Data Summary

The following tables summarize the key efficacy data from the clinical trials of this compound and comparator nAChR agonists.

This compound (AZD3480) - Phase IIb Alzheimer's Disease Trial (Sirocco)
Primary Outcome Measure Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog)
Result No statistically significant improvement versus placebo for any dose.
Secondary Outcome Measures
ADCS-CGIC (Middle Dose)0.5 point improvement.
MMSE (Middle Dose)0.9 point improvement.
Post-Hoc Analysis (20mg Dose)
ADAS-Cog-1.4 improvement vs. placebo (95% CI: -3.0 to 0.2).
This compound (AZD3480) - Phase II ADHD Trial
Primary Outcome Measure Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS-INV) Total ADHD Symptoms Score
Result (50mg Dose) Statistically significant improvement.
Subscale Improvements (50mg Dose) Inattention, memory problems, and emotional lability/impulsivity.
Varenicline - Phase II Alzheimer's Disease Trial
Primary Outcome Measure Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) 75
Result No significant difference versus placebo (p=0.3873).
LS Mean ADAS-Cog 75 Score (Week 6)
Varenicline18.07
Placebo18.49
ABT-418 - Pilot ADHD Trial
Outcome Measure Proportion of Improved Subjects
Result 40% with ABT-418 vs. 13% with placebo.
Outcome Measure Reduction in ADHD Symptom Checklist Scores
Result 28% reduction with ABT-418 vs. 15% with placebo.

Experimental Protocols

This compound (AZD3480) Phase IIb Alzheimer's Disease Trial (Sirocco)
  • Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with mild-to-moderate Alzheimer's disease.

  • Intervention: this compound at three different doses, donepezil (active comparator), or placebo.

  • Primary Outcome Measure: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog).

  • Secondary Outcome Measures: Alzheimer's Disease Cooperative Study–Clinical Global Impression of Change (ADCS-CGIC) and the Mini-Mental State Examination (MMSE).

This compound (AZD3480) Phase II ADHD Trial
  • Design: A within-subjects, randomized, placebo-controlled, double-blind trial.

  • Participants: Adults with ADHD.

  • Intervention: this compound at doses of 5 mg and 50 mg, and placebo. Each treatment period was 2 weeks, separated by a 3-week washout.

  • Primary Outcome Measures: Conners' Adult ADHD Rating Scale-Investigator Rated (CAARS-INV) Total ADHD Symptoms Score and the Stop Signal Task (SST) for response inhibition.

Varenicline Phase II Alzheimer's Disease Trial
  • Design: A multicenter, double-blind, two-period (6 weeks each), crossover study.

  • Participants: Patients with mild-to-moderate Alzheimer's disease.

  • Intervention: Varenicline (1 mg twice daily) and placebo.

  • Primary Outcome Measure: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) 75.

  • Secondary Outcome Measures: Neuropsychiatric Inventory (NPI).

ABT-418 Pilot ADHD Trial
  • Design: A double-blind, placebo-controlled, randomized, crossover trial.

  • Participants: Adults meeting DSM-IV criteria for ADHD.

  • Intervention: Transdermal patch of ABT-418 (75 mg/day) and placebo, each for a 3-week treatment period separated by a 1-week washout.

  • Outcome Measures: Proportion of subjects considered improved and reduction in ADHD symptom checklist scores.

Signaling Pathways and Experimental Workflows

The development of this compound and other nAChR agonists was based on their ability to modulate cholinergic signaling in the brain. The binding of an agonist to the nAChR leads to the opening of an ion channel, allowing the influx of cations such as Na+ and Ca2+. This influx triggers a cascade of downstream signaling events.

nAChR_Signaling_Pathway cluster_1 Intracellular Signaling nAChR nAChR (α4β2) Ion_Influx Cation Influx (Na+, Ca2+) Agonist This compound (Agonist) Agonist->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Calcium Signaling Ion_Influx->Ca_Signaling PI3K_Akt PI3K/Akt Pathway Ca_Signaling->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signaling->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Neuroprotection Neuroprotection & Synaptic Plasticity CREB->Neuroprotection

Caption: Simplified nAChR Signaling Pathway.

The clinical trial process for these drug candidates followed a standard workflow, from initial screening and enrollment to randomization and follow-up.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Enrollment Informed Consent & Enrollment Screening->Enrollment Baseline Baseline Assessment (e.g., ADAS-Cog, CAARS) Enrollment->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator/Placebo Group Randomization->Treatment_B Follow_Up Follow-up Assessments (Efficacy & Safety) Treatment_A->Follow_Up Treatment_B->Follow_Up Analysis Data Analysis Follow_Up->Analysis Results Trial Results Analysis->Results

Caption: Generalized Clinical Trial Workflow.

References

Safety Operating Guide

Navigating the Uncharted Waters of Ispronicline Disposal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential, immediate safety and logistical information, this guide offers a procedural, step-by-step approach to the proper disposal of Ispronicline, a selective α4β2 nicotinic acetylcholine receptor partial agonist. In the absence of explicit manufacturer or regulatory guidelines for this specific compound, this document synthesizes best practices for the disposal of investigational drugs and laboratory chemicals to ensure the safety of personnel and the environment.

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound, an investigational compound, requires careful handling not only during its use in research but also at the end of its lifecycle.[1][2][3][4][5] This guide provides a comprehensive framework for its proper disposal, drawing on established principles of laboratory safety and environmental protection.

Core Principles for this compound Disposal

Given that this compound is a bioactive small molecule intended for research, its disposal should be treated with the same rigor as any other laboratory chemical with potential physiological and environmental effects. The primary goal is to prevent its release into the environment, where it could have unintended consequences.

General guidance from the Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA) for unused medicines recommends utilizing drug take-back programs as the first and best option. However, for a research compound like this compound, which is not a commercially available prescription drug, these programs are typically not applicable. Therefore, disposal procedures must align with institutional and regulatory requirements for chemical waste management.

Quantitative Data and Chemical Properties

A clear understanding of a compound's properties is crucial for its safe handling and disposal. Below is a summary of key data for this compound.

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O
Molecular Weight 234.34 g/mol
Appearance Oily liquid or colorless oil
Solubility Soluble in DMSO
Storage Short term: 0-4°C; Long term: -20°C

Experimental Protocols for Disposal

While no specific experimental protocols for the chemical neutralization of this compound are publicly available, the following procedural steps, based on general principles for investigational drug disposal in a laboratory setting, should be followed.

Step 1: Hazard Assessment

Before initiating any disposal procedure, a thorough hazard assessment should be conducted. Although this compound is shipped as a non-hazardous chemical for research purposes, its biological activity as a nicotinic acetylcholine receptor partial agonist warrants caution. Assume the compound is biologically active and potentially harmful if ingested or absorbed.

Step 2: Segregation and Labeling

Unused this compound, including pure compound and any solutions, should be segregated from other waste streams. It must be collected in a designated, leak-proof container that is clearly labeled as "Hazardous Waste: this compound" and includes the chemical formula and any known hazards.

Step 3: Consultation with Environmental Health and Safety (EHS)

Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will be familiar with local, state, and federal regulations, including the Resource Conservation and Recovery Act (RCRA), which governs the disposal of hazardous waste. EHS will provide specific instructions on the appropriate waste stream and disposal vendor for this compound.

Step 4: Incineration as the Preferred Method

For many pharmaceutical compounds, especially investigational drugs, incineration by a licensed hazardous waste disposal facility is the preferred method of destruction. This ensures the complete destruction of the active molecule, preventing its entry into the environment. Do not attempt to dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Ispronicline_Disposal_Workflow start This compound Waste Generated assess_hazard Conduct Hazard Assessment (Assume Biologically Active) start->assess_hazard segregate Segregate and Label Waste Container 'Hazardous Waste: this compound' assess_hazard->segregate consult_ehs Consult Institutional EHS Department segregate->consult_ehs ehs_guidance Follow EHS Guidance for Specific Waste Stream consult_ehs->ehs_guidance Obtain Instructions incineration Prepare for Off-site Incineration (Likely Method) ehs_guidance->incineration documentation Complete all Necessary Waste Manifests and Documentation incineration->documentation end Waste Disposed of Responsibly documentation->end

This compound Disposal Decision Workflow

Disclaimer: This guide is intended to provide general information and best practices. Always consult your institution's specific safety and disposal protocols and your Environmental Health and Safety department before handling or disposing of any chemical waste.

References

Essential Safety and Operational Guidance for Handling Ispronicline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for Ispronicline based on publicly available research and supplier data. It is intended for use by trained professionals in a laboratory setting and does not replace a formal Safety Data Sheet (SDS) or a comprehensive risk assessment, which should be conducted prior to handling this compound.

This compound (also known as TC-1734 or AZD3480) is a potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist with neuroprotective and cognitive-enhancing properties.[1][2][3][4][5] As a biologically active compound, appropriate personal protective equipment (PPE) and handling procedures are crucial to ensure personnel safety and prevent exposure.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C14H22N2O
Molecular Weight 234.34 g/mol
Appearance Oily liquid
Purity >98%
Solubility Soluble in DMSO. In 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, soluble up to 2 mg/mL.
CAS Number 252870-53-4
Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

ConditionDuration
Pure Form (-20°C) Up to 3 years
In Solvent (-80°C) Up to 1 year
Short Term (0-4°C) Days to weeks

Sources:

Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. This compound is shipped under ambient temperatures as a non-hazardous chemical and is stable for several weeks during ordinary shipping.

Personal Protective Equipment (PPE)

Given that this compound is a potent, biologically active compound, a cautious approach to PPE is warranted to prevent inhalation, ingestion, and skin contact. The following PPE is recommended as a minimum standard for handling this compound in a laboratory setting.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 5-mil thickness). Change gloves frequently, especially if contamination is suspected.Provides a robust barrier against skin contact. Double-gloving minimizes exposure risk during glove removal.
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects eyes from accidental splashes of the compound, which could be in liquid or dissolved form.
Body Protection A disposable, solid-front protective gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved N95 or higher efficiency particulate respirator should be used if there is a risk of generating aerosols or if handling the compound outside of a certified chemical fume hood.Minimizes the risk of inhalation, a primary route of exposure for potent compounds.

This guidance is based on general best practices for handling hazardous drugs and research chemicals.

PPE_Workflow cluster_ppe Recommended PPE for Handling this compound cluster_handling Handling Procedures A Hand Protection (Double Nitrile Gloves) End Complete Handling Task A->End B Eye Protection (Safety Goggles) E Face Shield (if splash risk) B->E Assess Splash Risk C Body Protection (Lab Coat/Gown) C->End D Respiratory Protection (N95 or higher, if aerosolizing) D->End E->End Start Prepare to Handle this compound Start->A Always Required Start->B Always Required Start->C Always Required Start->D Assess Aerosolization Risk

Caption: Logical workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

Handling and Experimental Protocols
  • Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Review the experimental protocol and prepare all required equipment and reagents.

  • Engineering Controls : Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when manipulating the pure substance or preparing stock solutions.

  • Weighing : If weighing the oily liquid, do so in a fume hood. Use disposable weigh boats to minimize contamination of balances.

  • Solution Preparation : When preparing solutions, add the solvent to the this compound slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the work area with an appropriate cleaning agent. Remove and dispose of PPE in the designated waste stream. Wash hands thoroughly with soap and water.

Emergency Procedures
  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Eye Contact : Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization : Unused this compound and materials grossly contaminated with it should be treated as hazardous chemical waste.

  • Waste Collection :

    • Solid Waste : Contaminated PPE (gloves, gowns), weigh boats, and other disposable materials should be collected in a designated, sealed hazardous waste container.

    • Liquid Waste : Unused solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps : Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Final Disposal : All waste must be disposed of through an approved environmental health and safety vendor for incineration. Do not dispose of this compound down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded. Personal information on prescription labels of empty bottles should be scratched out before disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ispronicline
Reactant of Route 2
Ispronicline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.